Promethazine maleate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
5992-13-2 |
|---|---|
Molecular Formula |
C21H24N2O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C17H20N2S.C4H4O4/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;5-3(6)1-2-4(7)8/h4-11,13H,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JSYGKADGBBTFIQ-BTJKTKAUSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=CC(=O)O)C(=O)O |
Other CAS No. |
27059-74-1 5992-13-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Promethazine Maleate on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, exerts a multifaceted pharmacological profile.[1] While primarily recognized for its potent histamine (B1213489) H1 receptor antagonism, promethazine also interacts with other neurotransmitter systems, notably exhibiting antagonist activity at dopamine (B1211576) D2 receptors.[1][2][3] This antagonism at D2 receptors is a key contributor to its antiemetic and sedative properties and is implicated in its potential for extrapyramidal side effects.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of promethazine maleate (B1232345) at the dopamine D2 receptor, detailing its binding affinity, impact on canonical and non-canonical signaling pathways, and the experimental methodologies used to elucidate these interactions.
Introduction to Dopamine D2 Receptor Signaling
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[5] D2 receptors are predominantly coupled to the inhibitory G protein, Gαi/o.[5][6] Upon activation by endogenous dopamine, the D2R initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]
Beyond this canonical G protein-dependent pathway, D2 receptors can also signal through a G protein-independent pathway involving β-arrestins.[8][9][10] Agonist-induced phosphorylation of the D2R by G protein-coupled receptor kinases (GRKs) facilitates the recruitment of β-arrestin 2. This interaction not only desensitizes the G protein signaling but also initiates a distinct wave of signaling events.[8][10]
Promethazine Maleate's Interaction with the Dopamine D2 Receptor
Promethazine acts as a direct antagonist at postsynaptic mesolimbic dopamine D2 receptors in the brain.[1][2] This competitive blockade prevents dopamine from binding to and activating the receptor, thereby inhibiting its downstream signaling pathways.
Binding Affinity of Promethazine for the Dopamine D2 Receptor
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound. The affinity is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity of Promethazine for the Human Dopamine D2 Receptor
| Parameter | Value (nM) | Radioligand | Source |
| Ki | 260 | [3H]Spiperone | [11] |
| IC50 | 779 | [3H]Spiperone | [11] |
| IC50 | 100 | Not Specified | [11] |
Note: The pKi of 6.59 and pIC50 of 6.11 and 7 were converted to nM.
Functional Antagonism of D2 Receptor Signaling
Promethazine's antagonism of the D2 receptor has been functionally characterized through various cell-based assays that measure the downstream consequences of receptor activation.
As an antagonist, promethazine blocks the dopamine-induced inhibition of cAMP production. In a functional assay, cells expressing the D2 receptor are stimulated with an agonist (e.g., dopamine or quinpirole) in the presence of varying concentrations of promethazine. The ability of promethazine to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency as an antagonist.
Many clinically effective antipsychotics that target the D2 receptor have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment.[12] It is expected that promethazine, as a D2 antagonist, would similarly block the interaction between the activated D2 receptor and β-arrestin 2. This is assessed by measuring the inhibition of an agonist-induced signal in a β-arrestin recruitment assay.
Table 2: Functional Antagonism of Promethazine at the Dopamine D2 Receptor
| Assay | Parameter | Value | Notes |
| cAMP Functional Assay | IC50 | Data not available in the searched literature. | Expected to reverse agonist-induced cAMP inhibition. |
| β-Arrestin 2 Recruitment Assay | IC50 | Data not available in the searched literature. | Expected to block agonist-induced β-arrestin recruitment. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the dopamine D2 receptor and the experimental workflows used to characterize promethazine's mechanism of action.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of the inhibitory constant (Ki) of promethazine for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, [3H]Spiperone (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]Spiperone, and a saturating concentration of the non-specific binding control.
-
Competition: Cell membranes, [3H]Spiperone, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the promethazine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This protocol describes the measurement of promethazine's functional antagonism at the D2 receptor by quantifying its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
D2 receptor agonist (e.g., dopamine or quinpirole).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Seed the cells in culture plates and grow to the desired confluency.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of the D2 agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.
-
Add the agonist/forskolin solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the plate reader.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the promethazine concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of promethazine for the reversal of the agonist-induced inhibition of cAMP production.
-
β-Arrestin 2 Recruitment Assay (Antagonist Mode)
This protocol details the assessment of promethazine's ability to block agonist-induced recruitment of β-arrestin 2 to the D2 receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC).
Materials:
-
A host cell line (e.g., HEK293T) transiently or stably co-expressing the human D2 receptor fused to a donor molecule (e.g., Renilla luciferase for BRET) and β-arrestin 2 fused to an acceptor molecule (e.g., a fluorescent protein like YFP for BRET).
-
Cell culture and transfection reagents.
-
Assay buffer.
-
D2 receptor agonist (e.g., quinpirole).
-
This compound.
-
Substrate for the donor molecule (e.g., coelenterazine (B1669285) h for Renilla luciferase).
-
96-well or 384-well white microplates.
-
A plate reader capable of detecting the specific assay signal (e.g., BRET).
Procedure:
-
Seed the co-transfected cells in the microplates.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period.
-
Add the D2 agonist at a concentration that produces a robust β-arrestin recruitment signal (e.g., EC80).
-
Immediately before reading, add the substrate for the donor molecule.
-
Measure the signal (e.g., the BRET ratio) using the plate reader.
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the promethazine concentration.
-
Determine the IC50 value of promethazine for the inhibition of agonist-induced β-arrestin 2 recruitment using non-linear regression analysis.
-
Conclusion
This compound is a competitive antagonist of the dopamine D2 receptor with moderate affinity. Its mechanism of action involves the blockade of both the canonical Gαi/o-mediated signaling pathway, which leads to an attenuation of the dopamine-induced decrease in intracellular cAMP, and likely the non-canonical β-arrestin 2-mediated signaling pathway. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced pharmacology of promethazine and other D2 receptor ligands. A comprehensive understanding of these mechanisms is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.
References
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Promethazine Maleate on hERG Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine (B1679618) is a first-generation antihistamine, a phenothiazine (B1677639) derivative with sedative, antiemetic, and anticholinergic properties.[1] While widely used, concerns have been raised regarding its potential cardiovascular side effects, specifically its ability to prolong the QT interval on an electrocardiogram, which can increase the risk of developing life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[1][2] The primary mechanism underlying this adverse effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical component in cardiac repolarization. This technical guide provides an in-depth analysis of the effects of promethazine maleate (B1232345) on hERG ion channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
Quantitative Data Summary
The inhibitory effect of promethazine on hERG channels and its physiological consequences have been quantified in several studies. The following tables summarize the key findings.
| Parameter | Value | Cell Type/System | Conditions | Reference |
| hERG Current Inhibition (IC50) | 1.46 µM | HEK293 Cells | 36°C, +20mV | [1] |
| Progressively decreased with depolarization | Xenopus Oocytes | N/A | [1] | |
| Action Potential Duration (APD90) Elongation (IC50) | 0.73 µM | Guinea Pig Ventricular Myocytes | Current Clamp | [1] |
Table 1: Inhibitory Potency of Promethazine on hERG Channels and Cardiac Action Potential.
Molecular Mechanism of hERG Blockade
Promethazine directly blocks the hERG potassium channel. The mechanism of this blockade has been elucidated through electrophysiological and molecular biology techniques.
Key characteristics of the promethazine-induced hERG block include:
-
State-Dependent Blockade: Promethazine has been shown to affect hERG channels in their activated and inactivated states, but not in the closed state.[1] This indicates that the drug binds to the channel when it is open or in a non-conducting inactivated state.
-
Role of the S6 Domain: The S6 transmembrane domain of the hERG channel is crucial for the binding of many drugs, and promethazine is no exception. Site-directed mutagenesis studies have identified key amino acid residues within this domain that are critical for the interaction with promethazine. Specifically, mutations of tyrosine at position 652 (Y652A) partially attenuated the blocking effect, while a mutation of phenylalanine at position 656 (F656A) abolished the block.[1] This suggests a direct interaction between promethazine and these aromatic residues in the channel pore.
Potential Indirect Effects on hERG Channels
While direct channel blockade is the primary mechanism of action, it is plausible that promethazine, as a phenothiazine, could also exert indirect effects on hERG channel function. Phenothiazines have been shown to interfere with various cellular processes, including protein trafficking and signaling pathways that can regulate ion channel expression.[3]
-
Protein Trafficking: Some drugs are known to inhibit the proper trafficking of the hERG protein from the endoplasmic reticulum (ER) to the cell membrane, leading to a reduced number of functional channels on the cell surface.[4] While no direct evidence currently links promethazine to hERG trafficking inhibition, the known effects of other phenothiazines on intracellular transport warrant further investigation into this potential mechanism.[3]
-
Signaling Pathway Modulation: Promethazine has been shown to affect signaling pathways such as the PI3K/Akt and MAPK/ERK pathways in various cell types.[5][6] Both of these pathways have been implicated in the regulation of hERG channel expression and function.[3][7] Therefore, it is conceivable that promethazine could indirectly influence hERG channel activity by modulating these signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of promethazine on hERG ion channels.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and low endogenous ion channel expression.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently or stably transfected with a plasmid containing the full-length cDNA of the hERG-1 gene. For transient transfection, a lipofection-based method can be used according to the manufacturer's protocol.
Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of ionic currents flowing through the hERG channels in response to controlled changes in membrane voltage.
-
Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. The pH is adjusted to 7.2 with KOH.
-
-
Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.
-
After establishing a giga-ohm seal between the pipette and the cell membrane, the membrane is ruptured to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for hERG Current Measurement:
-
Holding Potential: The cell membrane is held at -80 mV.
-
Depolarizing Pulse: A depolarizing step to +20 mV for 1-2 seconds is applied to activate and then inactivate the hERG channels.
-
Repolarizing Pulse: The membrane is then repolarized to -50 mV for 2-4 seconds to elicit the characteristic hERG tail current, which is used for analysis.
-
This pulse protocol is repeated at regular intervals (e.g., every 15 seconds).
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The peak amplitude of the tail current is measured before and after the application of various concentrations of promethazine maleate.
-
The concentration-response curve is then fitted with the Hill equation to determine the IC50 value.
-
Current Clamp Recordings in Ventricular Myocytes
This method is used to measure the effect of promethazine on the action potential duration.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Recording:
-
The whole-cell current-clamp configuration is established.
-
Action potentials are elicited by injecting brief depolarizing current pulses.
-
-
Measurement: The action potential duration at 90% repolarization (APD90) is measured before and after the application of promethazine.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.
Conclusion
The available evidence strongly indicates that this compound is a direct blocker of the hERG potassium channel, providing a molecular basis for its potential to cause QT prolongation. The interaction is state-dependent and involves key aromatic residues in the S6 domain of the channel. While the primary mechanism appears to be direct channel blockade, the known effects of phenothiazines on cellular signaling pathways suggest that indirect effects on hERG channel trafficking and expression are plausible and warrant further investigation. A thorough understanding of these multifaceted interactions is crucial for assessing the cardiac risk profile of promethazine and for the development of safer alternative medications. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex relationship between promethazine and cardiac ion channels.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. A ROLE OF THE UBIQUITIN-PROTEASOME DEGRADATION PATHWAY IN THE BIOGENESIS EFFICIENCY OF β-CELL ATP-SENSITIVE POTASSIUM CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of Cardiac Repolarization by Phosphoinositide 3-kinase Signaling to Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Promethazine Maleate: A Non-Competitive Antagonist of the NMDA Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Promethazine (B1679618) is a first-generation antihistamine, belonging to the phenothiazine (B1677639) class of drugs, widely recognized for its sedative, antiemetic, and anticholinergic properties.[1][2] While its primary mechanism of action involves the competitive antagonism of the histamine (B1213489) H1 receptor, emerging research has illuminated a novel aspect of its pharmacological profile: non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This discovery has significant implications, suggesting that promethazine's sedative, analgesic, and neuroprotective effects may be, in part, attributable to its modulation of glutamatergic neurotransmission.[4][5]
This technical guide provides a comprehensive overview of promethazine maleate's function as a non-competitive NMDA receptor antagonist, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks.
Quantitative Data Summary
The inhibitory effect of promethazine on NMDA receptors has been quantified through electrophysiological studies. The following table summarizes the key findings regarding its potency and selectivity.
| Parameter | Value | Cell Type | Method | Reference |
| IC50 (NMDA-induced currents) | ~20 µM | Human TsA cells | Patch-clamp electrophysiology | [4][5] |
| Effect on AMPA receptors | Negligible | Human TsA cells | Patch-clamp electrophysiology | [3][4][5] |
| Effect on Kainate receptors | Negligible | Human TsA cells | Patch-clamp electrophysiology | [4][5] |
| Voltage Dependency (zδ) | 0.44 ± 0.04 | Human TsA cells | Woodhull model analysis | [4][5] |
Key Insights from Quantitative Data:
-
Promethazine selectively inhibits NMDA receptors with a half-maximal inhibitory concentration (IC50) of approximately 20 µM.[4][5]
-
The drug shows high selectivity for NMDA receptors, with minimal to no effect on other ionotropic glutamate (B1630785) receptors like AMPA and kainate receptors.[4][5]
-
The inhibition is characterized by a weak voltage dependency, suggesting a binding site within the ion channel pore that is distinct from the Mg2+ binding site.[4][5]
Mechanism of Non-Competitive Antagonism
Promethazine's antagonism of the NMDA receptor is non-competitive. This means it does not compete with the endogenous agonists, glutamate and glycine (B1666218), for their binding sites on the receptor.[4][5] Instead, it is proposed to bind to a site within the ion channel pore, external to the Mg2+ binding site.[5] This is supported by the finding that the inhibitory effect of promethazine is not altered by varying concentrations of glutamate or glycine.[4][5]
This allosteric modulation prevents or reduces the influx of Ca2+ and Na+ ions through the channel, even when the receptor is activated by its agonists. This reduction in cation influx is the basis for the observed inhibition of NMDA-induced membrane currents.[6]
Signaling Pathway of NMDA Receptor and Promethazine Inhibition
The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed point of intervention by promethazine.
Caption: NMDA receptor signaling and non-competitive inhibition by promethazine.
Experimental Protocols
The characterization of promethazine as an NMDA receptor antagonist relies on specific and detailed experimental methodologies.
1. Cell Culture and Heterologous Expression
-
Cell Line: Human TsA cells (a derivative of HEK293 cells) are commonly used due to their low endogenous expression of glutamate receptors and robust growth characteristics.[4][5]
-
Transfection: Cells are transiently transfected with plasmids encoding the subunits of the desired glutamate receptors (e.g., GluN1 and GluN2A for NMDA receptors). A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recording.
-
Culture Conditions: Cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and pharmacology.
-
Configuration: The whole-cell patch-clamp configuration is used to measure the macroscopic currents flowing through all the ion channels on the cell membrane.
-
Solutions:
-
Extracellular Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2) and is buffered with HEPES to a pH of 7.4. Glutamate and glycine are added to this solution to activate the NMDA receptors.
-
Intracellular Solution (Pipette): Contains a different ionic composition to mimic the cytosol (e.g., high K+, low Ca2+) and is also buffered with HEPES.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with a transfected cell.
-
Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the cell membrane.
-
A brief pulse of suction ruptures the membrane patch under the pipette, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
The cell is perfused with the extracellular solution containing glutamate and glycine to elicit an inward current through the NMDA receptors.
-
Promethazine is then co-applied with the agonists at various concentrations to determine its inhibitory effect on the current.
-
-
Data Analysis: The peak amplitude of the inward current is measured in the absence and presence of promethazine. The concentration-response curve is then plotted to calculate the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for investigating the pharmacological effects of a compound on ion channels using patch-clamp electrophysiology.
Caption: A typical experimental workflow for ion channel pharmacology.
Logical Relationship: Competitive vs. Non-Competitive Antagonism
Understanding the distinction between competitive and non-competitive antagonism is crucial for drug development. The following diagram illustrates this logical relationship in the context of the NMDA receptor.
Caption: Competitive vs. Non-competitive antagonism at the NMDA receptor.
Implications for Drug Development and Research
The identification of promethazine's activity at the NMDA receptor opens several avenues for research and development:
-
Drug Repurposing: Promethazine, an already FDA-approved drug, could be investigated for new therapeutic applications where NMDA receptor modulation is beneficial, such as in certain neurodegenerative disorders or chronic pain states.[7][8][9]
-
Mechanism of Sedation and Analgesia: The NMDA receptor antagonism likely contributes to promethazine's sedative and analgesic properties, offering a more complete understanding of its pharmacological profile.[4][5]
-
Neuroprotection: By inhibiting excessive Ca2+ influx through NMDA receptors, promethazine may offer neuroprotective effects in conditions associated with excitotoxicity, such as stroke or traumatic brain injury.[6][7][9]
-
Structure-Activity Relationship Studies: The phenothiazine scaffold of promethazine can serve as a starting point for the design of novel, more potent, and selective non-competitive NMDA receptor antagonists with improved therapeutic profiles.
This compound, in addition to its well-established antihistaminic and anticholinergic activities, is a selective, non-competitive antagonist of the NMDA receptor. This action is characterized by a moderate potency and is mediated by a direct block of the ion channel pore. This newfound understanding of promethazine's mechanism of action not only clarifies the basis for some of its clinical effects but also presents exciting opportunities for drug repurposing and the development of novel therapeutics targeting the glutamatergic system. Further research is warranted to fully elucidate the clinical relevance of this pharmacological property.
References
- 1. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Promethazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Promethazine inhibits NMDA-induced currents - new pharmacological aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacodynamics of Promethazine Maleate in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethazine (B1679618) maleate (B1232345), a first-generation phenothiazine (B1677639) derivative, exerts a complex and multifaceted influence on the central nervous system (CNS). While primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, its pharmacodynamic profile extends to a variety of other neurotransmitter systems, including dopaminergic, cholinergic (muscarinic), and adrenergic pathways. This diverse receptor interaction profile underpins its therapeutic applications as a sedative, antiemetic, and anxiolytic, but also contributes to its characteristic side-effect profile. This technical guide provides a comprehensive overview of the pharmacodynamics of promethazine maleate within the CNS, presenting quantitative binding data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved.
Introduction
Promethazine is a phenothiazine derivative that readily crosses the blood-brain barrier, leading to significant effects on the central nervous system.[1][2] Its clinical utility in managing conditions such as allergic reactions, nausea, vomiting, and motion sickness, as well as for sedation, is a direct consequence of its interaction with multiple receptor systems in the brain.[2][3] Understanding the intricate pharmacodynamics of promethazine is crucial for optimizing its therapeutic use and for the development of novel compounds with more selective CNS activity. This guide will delve into the molecular mechanisms of promethazine's action, providing a detailed examination of its receptor binding affinities, the experimental methodologies used to determine these properties, and the downstream signaling cascades it modulates.
Receptor Binding Affinity of Promethazine
The interaction of promethazine with various CNS receptors has been quantified through numerous in vitro studies. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide a measure of the drug's potency at these targets. A summary of these quantitative data is presented in Table 1.
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Histamine | ||||||
| H1 | [3H]Pyrilamine | Human | Radioligand Binding | 0.24 - 0.33 | 2.87 - 5.4 | [4] |
| H1 | [3H]Pyrilamine | Rat | Radioligand Binding | 1 | - | [4] |
| Dopamine (B1211576) | ||||||
| D2 | [3H]Spiperone | Human | Radioligand Binding | 260 | 100 - 779 | [4] |
| D3 | [3H]Spiperone | Human | Radioligand Binding | 190 | 559 | [4] |
| Muscarinic Acetylcholine (B1216132) | ||||||
| M1 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 3.32 | 14 | [4] |
| M2 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 21 | 45 | [4] |
| M3 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 36 | 110 | [4] |
| M4 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 13 | 41 | [4] |
| M5 | [3H]N-Methylscopolamine | Human | Radioligand Binding | 23 | 60 | [4] |
| Adrenergic | ||||||
| α1A | [3H]Prazosin | Rat | Radioligand Binding | - | 79 | [4] |
| α1B | [3H]Prazosin | Rat | Radioligand Binding | 21 | - | [4] |
| Glutamate | ||||||
| NMDA | - | Human | Patch-clamp | - | ~20,000 | [1] |
Table 1: Quantitative Binding Affinity Data for Promethazine at CNS Receptors.
Key Signaling Pathways
Promethazine's interaction with G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. The primary pathways are dependent on the G protein subtype to which the receptor is coupled.
Histamine H1 and Muscarinic M1, M3, M5 Receptor Signaling
The histamine H1 receptor and the muscarinic M1, M3, and M5 receptors are coupled to Gq/11 proteins.[5][6][7] Antagonism of these receptors by promethazine blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8] This blockade ultimately leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[5]
Dopamine D2 and Muscarinic M2, M4 Receptor Signaling
Dopamine D2 and muscarinic M2 and M4 receptors are coupled to Gi/o proteins.[6][7][9] Promethazine's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of promethazine in the CNS.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of promethazine for a specific CNS receptor (e.g., Dopamine D2).
Protocol Details:
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., striatum for D2 receptors) from a suitable animal model (e.g., rat) on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (e.g., 100-200 µg of protein).
-
25 µL of radioligand (e.g., [3H]spiperone for D2 receptors) at a concentration near its Kd.
-
25 µL of varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (B65202) (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the promethazine concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure the effect of promethazine on extracellular dopamine levels in the nucleus accumbens of a freely moving rat.
Protocol Details:
-
Surgical Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (nucleus accumbens).
-
Implant a guide cannula stereotaxically and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period and then collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.
-
Express the results as a percentage of the baseline dopamine levels and plot against time.
-
Elevated Plus Maze
This behavioral assay is used to assess the anxiolytic or anxiogenic effects of promethazine in rodents.
Protocol Details:
-
Experimental Setup:
-
Use a standard elevated plus maze apparatus with two open and two closed arms, elevated from the floor.
-
Ensure the testing room has controlled lighting and minimal noise.
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
-
Testing Procedure:
-
Administer this compound or vehicle to the animals (e.g., 30 minutes before the test).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to automatically score the behavior.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
Total distance traveled or the number of closed arm entries can be used as a measure of general locomotor activity.
-
Compare the data from the promethazine-treated group with the vehicle-treated group using appropriate statistical tests.
-
Conclusion
The pharmacodynamic profile of this compound in the central nervous system is characterized by its high-affinity antagonism of histamine H1 receptors and its moderate to low affinity for a range of other neurotransmitter receptors, including dopamine D2, muscarinic M1-M5, and alpha-1 adrenergic receptors. This polypharmacology is responsible for its diverse therapeutic effects and its notable side-effect profile, particularly sedation and anticholinergic effects. The experimental methodologies detailed in this guide provide a framework for the continued investigation of promethazine and the development of novel CNS-active agents. A thorough understanding of its complex interactions with multiple signaling pathways is essential for both clinical practice and future drug discovery endeavors.
References
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. SMPDB [smpdb.ca]
- 6. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. derangedphysiology.com [derangedphysiology.com]
Structural Activity Relationship of Promethazine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, is a chiral molecule administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacological properties of the racemate are well-characterized, a growing body of evidence suggests the existence of a significant structural activity relationship (SAR) for the individual enantiomers, with notable differences in their biological activities. This technical guide provides a comprehensive overview of the current understanding of the SAR of promethazine enantiomers, focusing on their synthesis, chiral separation, differential cytotoxicity, and metabolism. This document also highlights the critical need for further research to fully elucidate the stereoselective interactions of promethazine with its molecular targets.
Introduction
Promethazine exerts its therapeutic effects through the antagonism of various receptors, primarily the histamine (B1213489) H1 receptor, with additional activity at dopamine (B1211576) D2 and muscarinic M1 receptors.[1] The presence of a chiral center in its N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine structure gives rise to (R)- and (S)-enantiomers. Understanding the distinct pharmacological and toxicological profiles of each enantiomer is crucial for optimizing its therapeutic use and minimizing adverse effects. This guide synthesizes the available data on the synthesis, separation, and differential biological effects of promethazine enantiomers.
Synthesis and Chiral Separation of Promethazine Enantiomers
The evaluation of the distinct biological activities of promethazine enantiomers necessitates their preparation in high enantiomeric purity.
Chemoenzymatic Synthesis of (R)- and (S)-Promethazine
A stereodivergent chemoenzymatic synthesis route has been developed for both enantiomers of promethazine.[2][3] This method utilizes a lipase-mediated kinetic resolution of the key intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, to yield both enantiomeric forms with high enantioselectivity.[2]
Experimental Protocol: Chemoenzymatic Synthesis of Promethazine Enantiomers [2]
-
Kinetic Resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol: The racemic alcohol is subjected to lipase-mediated (e.g., Novozym 435 or Lipozyme TL IM) acylation. This results in the stereoselective acylation of one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
-
Bromination: The separated enantiomerically pure alcohols are then converted to their corresponding bromides using a brominating agent such as phosphorus tribromide (PBr₃).
-
Amination: The final step involves the nucleophilic substitution of the bromide with dimethylamine. The stereochemical outcome of this step is solvent-dependent. The reaction in toluene (B28343) proceeds primarily with an inversion of configuration, while the reaction in methanol (B129727) results in retention of configuration. This allows for the synthesis of both (R)- and (S)-promethazine from the same enantiomeric alcohol precursor.
-
Purification and Characterization: The final products are purified using standard chromatographic techniques, and their enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[2]
Chiral High-Performance Liquid Chromatography (HPLC) Separation
The separation and quantification of promethazine enantiomers are essential for both synthetic and analytical purposes. A validated HPLC method utilizing a vancomycin-bonded chiral stationary phase has been reported to achieve baseline separation of the enantiomers.[4][5]
Experimental Protocol: Chiral HPLC Separation of Promethazine Enantiomers [4][5]
-
Column: Vancomycin Chirobiotic V column (250 x 4.6 mm).
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1%, by volume).
-
Flow Rate: 1 mL/min.
-
Temperature: 20°C.
-
Detection: UV at 254 nm.
-
Internal Standard: Acetyl salicylic (B10762653) acid (Aspirin).
This method has been validated for linearity, accuracy, precision, and robustness and is suitable for the quantitative determination of promethazine enantiomers in pharmaceutical formulations.[4][5]
Structural Activity Relationship at Pharmacological Targets
While promethazine is known to interact with multiple receptors, there is a significant gap in the literature regarding the specific binding affinities of the individual (R)- and (S)-enantiomers. The available quantitative data is for the racemic mixture.
Table 1: Receptor Binding Affinities of Racemic Promethazine
| Receptor | Ligand | Species | Assay Type | pKi / pIC50 | Ki / IC50 (nM) | Reference |
| Histamine H1 | Racemic Promethazine | Human | Radioligand Binding | 8.54 | 2.87 | [6] |
| Dopamine D2 | Racemic Promethazine | Human | Radioligand Binding | 7.00 | 100 | [6] |
| Muscarinic M1 | Racemic Promethazine | Human | Radioligand Binding | 8.48 | 3.32 | [6] |
Note: The lack of enantiomer-specific binding data is a major limitation in defining the precise SAR at the receptor level. Further research is imperative to determine the Ki or IC50 values for (R)- and (S)-promethazine at these and other relevant receptors.
Histamine H1 Receptor Antagonism
Promethazine is a potent antagonist at the histamine H1 receptor, which is a Gq-coupled receptor.[7] Antagonism of this receptor is responsible for its antihistaminic effects. The signaling pathway involves the inhibition of histamine-induced activation of phospholipase C (PLC), which in turn prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the downstream signaling cascade that leads to allergic and inflammatory responses.
Enantioselective Cytotoxicity
Recent studies have revealed a significant difference in the cytotoxic effects of promethazine enantiomers. Specifically, (R)-promethazine has been shown to be significantly more cytotoxic than (S)-promethazine in human neuroblastoma SH-SY5Y cells.[8] This finding underscores the importance of evaluating the biological effects of the individual enantiomers.
Table 2: Enantioselective Cytotoxicity of Promethazine in SH-SY5Y Cells
| Enantiomer | Relative Cytotoxicity | Reference |
| (R)-Promethazine | More cytotoxic | [8] |
| (S)-Promethazine | Less cytotoxic | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells
The cytotoxicity of promethazine enantiomers can be assessed using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of (R)-promethazine, (S)-promethazine, and the racemic mixture for a specified period (e.g., 24, 48 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) for each enantiomer and the racemate is calculated to quantify their cytotoxic potential.
Metabolism of Promethazine Enantiomers
The primary enzyme responsible for the metabolism of promethazine is cytochrome P450 2D6 (CYP2D6).[9] The main metabolic pathways include ring hydroxylation, S-oxidation, and N-demethylation.[9]
Table 3: Metabolism of Racemic Promethazine
| Metabolizing Enzyme | Metabolic Pathways | Reference |
| CYP2D6 | Ring hydroxylation, S-oxidation, N-demethylation | [9] |
Note: While CYP2D6 has been identified as the key enzyme in the metabolism of racemic promethazine, there is a lack of quantitative data (e.g., Km, Vmax) describing the stereoselective metabolism of the individual (R)- and (S)-enantiomers. Such data is essential for a complete understanding of their pharmacokinetic profiles and potential for drug-drug interactions.
Discussion and Future Directions
The available evidence strongly suggests that the enantiomers of promethazine possess distinct biological properties. The observed enantioselectivity in cytotoxicity highlights the potential for developing single-enantiomer formulations with an improved therapeutic index. However, the current understanding of the SAR of promethazine enantiomers is significantly hampered by the lack of quantitative data on their interactions with key pharmacological targets.
Key areas for future research include:
-
Determination of Enantiomer-Specific Receptor Binding Affinities: Radioligand binding studies are urgently needed to determine the Ki and/or IC50 values of (R)- and (S)-promethazine at histamine H1, dopamine D2, muscarinic M1, and other relevant receptors. This will provide a direct measure of their stereoselective interactions and form the basis of a robust SAR.
-
Investigation of Stereoselective Metabolism: In vitro studies using recombinant CYP2D6 and human liver microsomes should be conducted to determine the kinetic parameters (Km and Vmax) for the metabolism of each enantiomer. This will elucidate any differences in their pharmacokinetic profiles.
-
In Vivo Pharmacodynamic and Pharmacokinetic Studies: Preclinical in vivo studies are required to compare the pharmacodynamic effects (e.g., antihistaminic, sedative) and pharmacokinetic profiles of the individual enantiomers.
-
Elucidation of the Mechanism of Enantioselective Cytotoxicity: Further investigation is needed to understand the molecular mechanisms underlying the differential cytotoxicity of the promethazine enantiomers.
Conclusion
The structural activity relationship of promethazine enantiomers is an area of significant scientific and clinical interest. While methods for their synthesis and separation are well-established, and initial studies have demonstrated clear differences in their biological activities, a comprehensive understanding of their SAR is currently limited by a lack of quantitative data on their stereoselective interactions with pharmacological targets and metabolic enzymes. Addressing these knowledge gaps through targeted research will be crucial for the potential development of safer and more effective promethazine-based therapies.
References
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Promethazine Maleate's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethazine (B1679618), a first-generation antihistamine, exhibits a complex pharmacological profile characterized by its potent antagonism of the histamine (B1213489) H1 receptor and moderate affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] This interaction with mAChRs underlies its notable anticholinergic effects, contributing to both its therapeutic applications and adverse side effect profile.[2][3] This technical guide provides an in-depth analysis of the interaction between promethazine maleate (B1232345) and the five human muscarinic acetylcholine receptor subtypes (M1-M5). It includes a comprehensive summary of quantitative binding and functional data, detailed experimental protocols for assessing these interactions, and a visualization of the associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the nuanced pharmacology of promethazine and its implications for clinical use.
Quantitative Analysis of Promethazine's Affinity for Muscarinic Receptor Subtypes
Promethazine acts as a competitive antagonist at muscarinic acetylcholine receptors.[4][5] Its affinity for the different subtypes varies, which dictates its specific anticholinergic effects. The following tables summarize the available quantitative data on the binding affinity (pKi) and functional inhibition (pIC50) of promethazine for each of the five human muscarinic receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value (pKi) | Ki (nM) | Ligand | Source |
| M1 | Radioligand Binding | pKi | 7.3 | 50.1 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M2 | Radioligand Binding | pKi | 7.92 | 12.0 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M3 | Radioligand Binding | pKi | 7.85 | 14.1 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M4 | Radioligand Binding | pKi | 7.52 | 30.2 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M5 | Radioligand Binding | pKi | 7.3 | 50.1 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| Receptor Subtype | Assay Type | Parameter | Value (pIC50) | IC50 (nM) | Ligand | Source |
| M1 | Radioligand Binding | pIC50 | 7.11 | 77.6 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M2 | Radioligand Binding | pIC50 | 7.46 | 34.7 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M3 | Radioligand Binding | pIC50 | 7.54 | 28.8 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M4 | Radioligand Binding | pIC50 | 7.21 | 61.7 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
| M5 | Radioligand Binding | pIC50 | 7.15 | 70.8 | [3H] N-Methylscopolamine | DrugMatrix in vitro pharmacology data |
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions through distinct signaling cascades. The five subtypes are broadly categorized into two main pathways based on their G-protein coupling.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[6] Upon activation by an agonist, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Promethazine, by acting as an antagonist at these receptors, blocks this cascade.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the dissociated Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Promethazine's antagonism at these receptors prevents the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of promethazine maleate with muscarinic acetylcholine receptors.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of promethazine for each of the five human muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of promethazine for each mAChR subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand (at a concentration near its Kd), and 50 µL of membrane suspension.
-
Non-specific Binding (NSB): 25 µL of atropine (1 µM final concentration), 25 µL of radioligand, and 50 µL of membrane suspension.
-
Competition: 25 µL of each promethazine dilution, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the promethazine concentration.
-
Determine the IC50 value (the concentration of promethazine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay
This section describes two common functional assays to measure the antagonistic effect of promethazine on muscarinic receptor activation.
Objective: To determine the potency of promethazine in inhibiting agonist-induced intracellular calcium mobilization in cells expressing Gq/11-coupled mAChRs.
Materials:
-
Cells: Cell lines (e.g., CHO or HEK293) stably expressing M1, M3, or M5 receptors.
-
Agonist: Acetylcholine or carbachol.
-
Test Compound: this compound, serially diluted.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add serial dilutions of promethazine to the wells and incubate for 15-30 minutes.
-
Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined EC80 concentration of the agonist into the wells and record the change in fluorescence over time.
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the promethazine concentration.
-
Determine the IC50 value from the resulting inhibition curve.
Objective: To determine the potency of promethazine in blocking agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled mAChRs.
Materials:
-
Cells: Cell lines (e.g., CHO or HEK293) stably expressing M2 or M4 receptors.
-
Agonist: Acetylcholine or carbachol.
-
Test Compound: this compound, serially diluted.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or LANCE).
-
Cell Lysis Buffer.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of promethazine for 15-30 minutes.
-
Stimulation: Add a mixture of forskolin and a pre-determined EC80 concentration of the agonist to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each well.
-
Plot the cAMP concentration against the logarithm of the promethazine concentration.
-
Determine the IC50 value from the resulting curve.
Conclusion
This compound demonstrates moderate antagonistic activity across all five human muscarinic acetylcholine receptor subtypes, with a slightly higher affinity for the M2 and M3 subtypes. This non-selective antagonism of mAChRs is responsible for the well-documented anticholinergic side effects associated with promethazine use. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of promethazine's interaction with muscarinic receptors is essential for optimizing its therapeutic use, predicting potential adverse effects, and guiding the development of future medications with improved selectivity and safety profiles.
References
- 1. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Promethazine - Wikipedia [en.wikipedia.org]
- 3. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Promethazine Maleate on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine (B1679618) maleate (B1232345), a first-generation antihistamine of the phenothiazine (B1677639) family, has long been utilized for its sedative and antiemetic properties. Emerging research, however, has illuminated its potential as a repurposed anti-cancer agent. This technical guide provides an in-depth overview of the in vitro cytotoxicity of promethazine maleate against various cancer cell lines, detailing the underlying molecular mechanisms and providing comprehensive experimental protocols for its evaluation.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying its efficacy. The following table summarizes the reported IC50 values for this compound in various colorectal cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Caco-2 | Colorectal Carcinoma | 40.96 | [1] |
| HCT116 | Colorectal Carcinoma | 74.79 | [1] |
| HT29 | Colorectal Carcinoma | 27.34 | [1] |
| SW480 | Colorectal Carcinoma | 33.00 | [1] |
Table 1: IC50 values of this compound in colorectal cancer cell lines.
It is important to note that promethazine has also demonstrated potent and selective cytotoxicity against various leukemia cell types in vitro at clinically relevant concentrations, with the Philadelphia positive chronic myeloid leukemia (CML) K562 cell line being particularly sensitive.[2] However, specific IC50 values for leukemia cell lines were not explicitly available in the reviewed literature.
Mechanistic Insights: Signaling Pathways
The cytotoxic effects of this compound in cancer cells are primarily attributed to its modulation of key signaling pathways, leading to the induction of apoptosis and autophagy.
Inhibition of the PI3K/AKT/mTOR Pathway
In colorectal cancer cells, promethazine has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis.[3][4] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, promethazine effectively disrupts essential cellular processes required for cancer cell survival.
Activation of the AMPK Pathway
In leukemia cells, promethazine triggers cytotoxicity through the activation of AMP-activated protein kinase (AMPK) and the concurrent inhibition of the PI3K/AKT/mTOR pathway.[2][5] AMPK is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes. This activation, in concert with PI3K/AKT/mTOR inhibition, leads to autophagy-associated apoptosis.[2][5]
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The following day, treat the cells with serial dilutions of this compound. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically provided with Annexin V kits)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Conclusion
The existing body of research strongly suggests that this compound possesses significant in vitro cytotoxic activity against various cancer cell lines, particularly those of colorectal and leukemic origin. Its mechanism of action, involving the modulation of the PI3K/AKT/mTOR and AMPK signaling pathways, presents a compelling rationale for its potential as a repurposed anti-cancer therapeutic. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the anti-neoplastic properties of this compound and to aid in the development of novel cancer treatment strategies. Further research is warranted to expand the quantitative cytotoxicity data across a broader range of cancer cell lines and to further elucidate the intricate molecular mechanisms underlying its anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Promethazine Maleate: An In-depth Technical Guide on its In Vitro Effects on Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive analysis of the in vitro effects of promethazine (B1679618) maleate (B1232345) on neuronal excitability. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and processes.
Executive Summary
Promethazine, a first-generation antihistamine of the phenothiazine (B1677639) class, is widely recognized for its sedative, antiemetic, and anticholinergic properties.[1][2] Beyond its primary clinical applications, promethazine exerts significant and complex effects on the central nervous system by directly modulating neuronal excitability. In vitro studies have revealed that its mechanism of action is multifaceted, involving the inhibition of several key ion channels and receptors that govern neuronal membrane potential and signal propagation. This guide synthesizes the current understanding of these interactions, providing quantitative data and methodological insights for researchers in neuropharmacology and drug development. The primary molecular targets responsible for altering neuronal excitability include N-methyl-D-aspartate (NMDA) receptors, voltage-gated sodium (Na+) channels, and various potassium (K+) channels.[1][3][4][5][6] These interactions collectively lead to a reduction in neuronal firing, contributing to its sedative and potentially neuroprotective effects.
Core Mechanisms of Action on Neuronal Excitability
Promethazine modulates neuronal excitability primarily through non-selective, inhibitory actions on multiple ionotropic receptors and voltage-gated ion channels.
Inhibition of NMDA Receptors
Promethazine acts as a non-competitive antagonist of NMDA receptors, which are critical for excitatory synaptic transmission.[3][4] This inhibition reduces the influx of Ca²⁺ and Na⁺ ions that would typically lead to membrane depolarization.[7]
-
Mechanism: The blockade is reversible and does not compete with the binding of glutamate (B1630785) or the co-agonist glycine.[3][4] Evidence suggests promethazine interacts with the channel pore at a site more external than the Mg²⁺ binding site.[3][4]
-
Functional Impact: By inhibiting NMDA receptor-mediated currents, promethazine can decrease excitatory postsynaptic potentials, reduce neuronal firing rates, and offer neuroprotection against excitotoxicity.[3][4][7] This mechanism is a likely contributor to its sedative and analgesic properties.[3][4]
Blockade of Voltage-Gated Sodium (Na+) Channels
Promethazine exhibits local anesthetic properties by blocking voltage-gated sodium channels, a mechanism it shares with Class I antiarrhythmic drugs.[1][5] This action directly impedes the initiation and propagation of action potentials.
-
Mechanism: The blockade is state-dependent, showing a higher affinity for the inactivated state of the channel over the resting state.[5][6][8] This is evidenced by a significant negative shift in the steady-state inactivation curve and a more potent block at less negative holding potentials.[5][6] Promethazine also induces a use-dependent block, where its inhibitory effect becomes more pronounced with repetitive stimulation.[6]
-
Functional Impact: The blockade of Na+ channels raises the threshold for action potential generation and slows nerve impulse conduction, leading to a general depression of neuronal activity.[1]
Modulation of Potassium (K+) Channels
Promethazine also interacts with several types of potassium channels, which are crucial for setting the resting membrane potential and for repolarizing the neuron after an action potential.
-
hERG Channels: Promethazine is a potent blocker of the human ether-a-go-go-related gene (hERG) K+ channel.[9] This channel is vital for cardiac repolarization, and its blockade is a known pro-arrhythmic risk. In neurons, hERG channels contribute to regulating firing patterns and excitability. Blockade of these channels can prolong the action potential duration.[9]
-
Calcium-Activated K+ Channels (IK): Promethazine blocks intermediate-conductance Ca²⁺-activated K+ channels (IK) from the intracellular side in a voltage-dependent manner.[10] These channels link intracellular calcium levels to membrane potential, and their inhibition can lead to increased neuronal excitability in some contexts, though this effect may be overshadowed by promethazine's other inhibitory actions.
-
ATP-Sensitive K+ Channels (KATP): The analgesic effects of promethazine have been linked to the involvement of KATP channels.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the inhibitory effects of promethazine on various neuronal targets.
Table 1: Inhibition of Ligand-Gated Ion Channels
| Target | Preparation | Key Parameter | Value | Reference |
|---|
| NMDA Receptor | Human TsA cells | IC₅₀ | ~20 µM |[3][4] |
Table 2: Blockade of Voltage-Gated Ion Channels
| Target | Preparation | Key Parameter | Value | Reference |
|---|---|---|---|---|
| Fast Na+ Current (Iɴₐ) | Guinea-pig ventricular myocytes | Kᴅ (at -140 mV) | 42.6 µM | [5][6] |
| Fast Na+ Current (Iɴₐ) | Guinea-pig ventricular myocytes | Kᴅ (at -80 mV) | 4.4 µM | [5][6] |
| hERG K+ Channel | HEK293 cells | IC₅₀ (at +20 mV) | 1.46 µM | [9] |
| IK Ca²⁺-activated K+ | Whole-cell | IC₅₀ (pH 7.4) | 49 µM | [10] |
| IK Ca²⁺-activated K+ | Excised inside-out patch | Kᴅ | 9.3 µM |[10] |
Experimental Protocols
The data presented were primarily generated using electrophysiological and molecular biology techniques on various in vitro preparations.
Cell Preparations
-
Heterologous Expression Systems: To isolate and study the effect of promethazine on a specific ion channel, human embryonic kidney (HEK293) cells or human TsA cells were used.[3][4][9] These cells do not endogenously express the channel of interest, which is introduced via transfection with the appropriate cDNA. This allows for precise measurement of the drug's effect on a single channel type.
-
Primary Neuronal Cultures & Cell Lines: To study effects in a more physiologically relevant context, experiments were conducted on cells that naturally express a variety of channels and receptors. These include acutely isolated guinea-pig ventricular myocytes and mouse hippocampal neuron (HT22) cell lines.[5][6][9][12]
Electrophysiology
-
Whole-Cell Patch-Clamp: This is the primary technique used to measure ion flow across the entire cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Voltage-Clamp Mode: The membrane potential is held at a constant level, allowing for the direct measurement of currents flowing through ion channels in response to voltage steps. This mode was used to determine IC₅₀ and Kᴅ values for Na+, K+, and NMDA-induced currents.[5][6][9][10]
-
Current-Clamp Mode: The current injected into the cell is controlled, allowing for the measurement of changes in membrane potential, such as action potentials. This mode was used to assess the effect of promethazine on action potential duration.[9]
-
-
Excised Inside-Out Patch-Clamp: In this configuration, a small patch of the cell membrane is pulled away from the cell, with the intracellular surface facing the bath solution. This allows for the direct application of substances to the internal face of the ion channels, as was done to confirm the intracellular blockade of IK channels by promethazine.[10]
Neuroprotection and Oxidative Stress Assays
-
Cell Viability Assays: To assess the neuroprotective effects of promethazine, HT22 hippocampal neurons were first exposed to an excitotoxic insult (e.g., glutamate) with and without pre-treatment with promethazine. Cell viability was then quantified to determine if the drug conferred protection.[12][13]
-
Reactive Oxygen Species (ROS) Measurement: The impact of promethazine on oxidative stress was evaluated by measuring intracellular ROS levels in cultured neurons following an induced injury.[12][14]
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows discussed.
Caption: Multi-target mechanism of promethazine on neuronal excitability.
Caption: Standard workflow for in vitro electrophysiology experiments.
Caption: State-dependent blockade of Na+ channels by promethazine.
References
- 1. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Promethazine inhibits NMDA-induced currents - new pharmacological aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H(1) antihistamine drug promethazine directly blocks hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The human Ca2+-activated K+ channel, IK, can be blocked by the tricyclic antihistamine promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of potassium channels in antihistamine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorpromazine and Promethazine (C+P) Reduce Brain Injury after Ischemic Stroke through the PKC-δ/NOX/MnSOD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticholinergic Properties of Promethazine Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the anticholinergic properties of promethazine (B1679618) maleate (B1232345), a first-generation phenothiazine (B1677639) derivative. While primarily known for its antihistaminic, sedative, and antiemetic effects, promethazine's significant anticholinergic activity is a crucial aspect of its pharmacological profile, contributing to both its therapeutic applications and its adverse effects.[1][2] This guide details the mechanism of action, quantitative receptor binding data, relevant experimental protocols, and the underlying signaling pathways.
Mechanism of Anticholinergic Action
Promethazine exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] These G-protein coupled receptors are widely distributed throughout the body and are key components of the parasympathetic nervous system.[5] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), promethazine inhibits the downstream signaling cascades that mediate parasympathetic responses. This antagonism is not selective for a single mAChR subtype, leading to a broad range of physiological effects.[3][6] The clinical manifestations of this action include dry mouth, blurred vision, urinary retention, and potential cognitive impairment.[3][7]
Quantitative Analysis of Receptor Affinity
The affinity of promethazine for muscarinic receptors has been quantified in various studies, typically through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of promethazine required to occupy 50% of the receptors, with a lower Ki value indicating higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinity of Promethazine
| Receptor Subtype | Ligand Used in Study | Tissue/System Source | Ki (nM) | Reference |
|---|---|---|---|---|
| Muscarinic (non-specific) | [3H]QNB | Bovine Cerebral Cortex | 26 | (Uchida et al., 1989)[8] |
| H1 (for comparison) | [3H]Pyrilamine | - | 1.4 | (Wikipedia, Promethazine)[9] |
Note: Data on promethazine's specific affinity for individual M1-M5 subtypes is limited in readily available literature. The provided data from the bovine cerebral cortex represents a mixed population of muscarinic receptors.[8] For comparison, its high affinity for the histamine (B1213489) H1 receptor is also included.[9]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5) which couple to different G-proteins to initiate distinct intracellular signaling cascades.[5][10] Promethazine's antagonism prevents the activation of these pathways by acetylcholine.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses such as smooth muscle contraction and glandular secretion.[10][11]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.[10] This action reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, leading to effects like decreased heart rate.[10]
Below is a diagram illustrating the antagonistic action of promethazine on the Gq-coupled muscarinic receptor signaling pathway.
Experimental Protocols
The anticholinergic properties of compounds like promethazine are typically characterized using in vitro receptor binding and functional assays.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[12][13]
Objective: To determine the inhibition constant (Ki) of promethazine for muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes from tissues or cell lines expressing muscarinic receptors (e.g., CHO cells transfected with human mAChR subtypes, or whole-brain homogenates).[14]
-
Radioligand: A high-affinity muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).[13][14]
-
Test Compound: Promethazine maleate, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled antagonist like atropine.[14]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.[15]
Methodology:
-
Preparation: Thaw and dilute cell membranes to a suitable protein concentration in ice-cold assay buffer. Prepare serial dilutions of promethazine.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membranes + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + Membranes + Atropine.
-
Competition: Radioligand + Membranes + Promethazine dilution.
-
-
Incubation: Add the components to the wells. Incubate the plate (e.g., 60-90 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.[13][15]
-
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the logarithm of promethazine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of promethazine that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
This classic pharmacological method assesses the potency of an antagonist by measuring its ability to inhibit the functional response of an isolated tissue to an agonist.[16][17] For anticholinergics, a common preparation is the guinea pig ileum, which contracts in response to muscarinic agonists.
Objective: To determine the pA2 value for promethazine, a measure of its antagonist potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in agonist concentration to produce the original response.[18]
Materials:
-
Tissue: Freshly isolated segment of guinea pig ileum.[19]
-
Agonist: Acetylcholine or a stable analogue like carbachol.
-
Antagonist: this compound.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[19]
-
Equipment: Isolated organ bath system, isometric force transducer, data acquisition system.[16][20]
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue and suspend it in an organ bath filled with physiological salt solution under a small resting tension (e.g., 1 g).[19]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes of the bath solution.[19]
-
Control Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine). Add increasing concentrations of the agonist to the bath and record the resulting isometric contraction until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Introduce a fixed concentration of promethazine into the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
Antagonist Curve: In the continued presence of promethazine, repeat the cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 4 and 5 with several different concentrations of promethazine.
-
Data Analysis (Schild Plot):
-
For each concentration of antagonist, calculate the concentration ratio (CR) - the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.
-
Plot log(CR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Promethazine]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.
-
Conclusion
This compound is a potent antagonist at muscarinic acetylcholine receptors. This anticholinergic activity is a fundamental component of its pharmacological profile, contributing significantly to its side-effect profile, which includes dry mouth, blurred vision, and sedation.[3][4][7] The quantitative assessment of its binding affinity (Ki) and functional antagonism (pA2) through established in vitro protocols, such as radioligand binding and isolated tissue assays, is essential for a comprehensive understanding of its mechanism of action and for guiding its clinical use and future drug development efforts.
References
- 1. droracle.ai [droracle.ai]
- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promethazine - Wikipedia [en.wikipedia.org]
- 10. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 19. researchgate.net [researchgate.net]
- 20. reprocell.com [reprocell.com]
Abstract: Promethazine (B1679618) (C₁₇H₂₀N₂S) is a first-generation phenothiazine (B1677639) derivative with a complex pharmacological profile, underpinning its diverse clinical applications as an antihistamine, sedative, antiemetic, and weak antipsychotic agent.[1][2][3] This technical guide provides an in-depth analysis of the primary pharmacological targets of promethazine maleate (B1232345), presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visualization of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of phenothiazines and related compounds.
Overview of Primary Pharmacological Targets
Promethazine's broad spectrum of clinical effects is a direct consequence of its interaction with multiple neurotransmitter receptors and ion channels. It does not possess a single, highly selective target but rather engages a range of receptors with varying affinities. This promiscuity is characteristic of many first-generation antihistamines and phenothiazine compounds. The primary mechanism of action is potent antagonism of the Histamine (B1213489) H1 receptor, which is responsible for its antihistaminic and sedative properties.[1][4] Additionally, promethazine exhibits moderate to weak antagonistic activity at several other key receptors, contributing to its antiemetic, anticholinergic, and weak neuroleptic effects.[1][5]
The multifaceted interactions of promethazine are summarized in the diagram below.
Caption: Multifaceted receptor antagonism of Promethazine.
Quantitative Analysis of Receptor and Channel Interactions
The affinity of promethazine for its various targets has been quantified using a range of in vitro techniques, including radioligand binding assays and electrophysiological recordings. The data presented below are compiled from various sources and standardized where possible.
| Target | Parameter | Value (nM) | Species/System | Notes |
| Histamine H1 Receptor | Ki | 1.4 | - | Strong antagonism is the primary action.[1] |
| Muscarinic M1 Receptor | Ki | 3.32 | Human | Data from radioligand binding.[6] |
| Muscarinic M2 Receptor | Ki | 12.6 | Human | Data from radioligand binding.[6] |
| Muscarinic M3 Receptor | Ki | 4.15 | Human | Data from radioligand binding.[6] |
| Muscarinic M4 Receptor | Ki | 25.1 | Human | Data from radioligand binding.[6] |
| Dopamine D2 Receptor | - | - | - | Weak to moderate antagonist activity reported.[1] |
| α1A-Adrenergic Receptor | Ki | 32 | Rat | - |
| α1B-Adrenergic Receptor | Ki | 21 | Rat | - |
| 5-HT2A Receptor | Ki | 19 | Human | - |
| 5-HT2C Receptor | Ki | 6.48 | Human | - |
| NMDA Receptor | EC50 | 20,000 | Human TsA Cells | Non-competitive antagonism.[1] |
| hERG K+ Channel | IC50 | 1,460 | HEK293 Cells | Direct channel blockade.[1] |
| Voltage-gated Na+ Channel | KD | 4,400 | Guinea Pig Myocytes | State-dependent blockade (-80mV). |
| IK Ca2+-activated K+ Channel | IC50 | 49,000 | - | Direct channel blockade. |
| IK Ca2+-activated K+ Channel | Kd | 9,300 | - | Intracellular application. |
Key Signaling Pathways
The clinical effects of promethazine are mediated by the modulation of distinct intracellular signaling cascades upon receptor binding. The most critical of these is the blockade of the Histamine H1 receptor pathway.
Histamine H1 Receptor Signaling Pathway
The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2] Antagonism by promethazine inhibits this canonical pathway, preventing the downstream effects of histamine, which include inflammation and allergic responses.
Caption: Promethazine's blockade of the H1 receptor signaling pathway.
Other Receptor Pathways
-
Dopamine D2 Receptors: As a Gi/o-coupled receptor, D2 antagonism by promethazine can lead to an increase in cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase. This action in the mesolimbic pathway contributes to its antiemetic and weak antipsychotic effects.[4]
-
Muscarinic Acetylcholine Receptors (M1-M5): Promethazine's antagonism at these receptors, particularly M1, M3, and M5 (Gq-coupled) and M2, M4 (Gi/o-coupled), is responsible for its anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention.
-
α1-Adrenergic Receptors: Blockade of these Gq-coupled receptors can lead to vasodilation and is associated with orthostatic hypotension, a potential side effect of promethazine.[4]
Experimental Protocols
The characterization of promethazine's pharmacological targets relies on standardized in vitro assays. The following sections detail the generalized methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (promethazine) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the human H1 receptor) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for the H1 receptor), and varying concentrations of unlabeled promethazine.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of promethazine. The IC50 (concentration of promethazine that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of promethazine on ion channel function (e.g., hERG K+ channels, Na+ channels) by recording the ionic currents across the entire cell membrane.
Methodology:
-
Cell Preparation: Plate cells expressing the ion channel of interest (e.g., HEK293 cells transfected with hERG) onto glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The resistance should be 3-7 MΩ. Fill the pipette with an intracellular solution that mimics the cell's internal ionic composition.
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.
-
Voltage Clamp Recording: Clamp the cell's membrane potential at a series of defined voltages using a patch-clamp amplifier. Record the resulting ionic currents.
-
Drug Application: Perfuse the cell with an extracellular solution containing a known concentration of promethazine.
-
Data Acquisition: Record the ionic currents again in the presence of promethazine. The degree of channel blockade is determined by the reduction in current amplitude.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of promethazine to determine the IC50 value.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion
Promethazine maleate is a pharmacologically complex drug that owes its wide range of therapeutic effects to its activity at multiple molecular targets. Its primary action as a potent histamine H1 receptor antagonist is supplemented by significant interactions with muscarinic, dopaminergic, adrenergic, and serotonergic receptors, as well as several key ion channels. Understanding this multifaceted pharmacological profile is crucial for the rational design of new therapeutic agents with improved selectivity and for anticipating the potential for drug-drug interactions and off-target effects in clinical practice. The methodologies and data presented in this guide provide a comprehensive framework for the continued investigation of promethazine and related phenothiazine derivatives.
References
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. SMPDB [smpdb.ca]
- 3. promethazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Foundational Research on the Sedative Properties of Promethazine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine (B1679618) maleate, a first-generation phenothiazine (B1677639) derivative, is a widely recognized medication with a diverse pharmacological profile. While it is clinically utilized for its antihistaminic, antiemetic, and anticholinergic properties, its most prominent characteristic is its potent sedative effect.[1][2] This technical guide provides an in-depth exploration of the foundational research into the sedative properties of promethazine maleate, focusing on its core mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data.
Core Mechanism of Sedation
Promethazine's sedative effects are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor in the central nervous system (CNS).[2][3] By crossing the blood-brain barrier, promethazine competitively blocks the action of histamine, a neurotransmitter crucial for maintaining wakefulness.[1][4] The sedative action is a direct consequence of this central H1 receptor blockade.[3]
Beyond its primary antihistaminic activity, promethazine's interaction with other CNS receptors contributes to its overall sedative and pharmacological profile. It exhibits moderate antagonistic effects at muscarinic acetylcholine (B1216132) receptors (contributing to anticholinergic side effects), as well as weak to moderate antagonism at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors.[5][6] Recent studies have also identified promethazine as a non-competitive antagonist of the NMDA receptor, which may further contribute to its sedative and analgesic properties.[5][7]
Signaling Pathway of Histamine H1 Receptor Blockade
The primary signaling pathway disrupted by promethazine's sedative action is initiated by the binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR) linked to the Gαq subunit.[5] Histamine binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] By blocking the initial binding of histamine, promethazine prevents the initiation of this entire cascade, leading to a reduction in neuronal excitability and subsequent sedation.
Quantitative Data on Sedative Properties
The sedative effects of promethazine have been quantified in various studies, examining dose-response relationships, impact on sleep architecture, and receptor binding affinities.
| Parameter | Value | Species | Reference(s) |
| Receptor Binding Affinity (Ki) | |||
| Histamine H1 Receptor | 1.4 nM | Human | [5] |
| Effective Sedative Dose | |||
| Adult Oral Dose | 25-50 mg | Human | [2][8] |
| Pediatric Oral Dose (2+ years) | 12.5-25 mg or 0.5 mg/kg at bedtime | Human | [2][8] |
| Pharmacokinetics | |||
| Bioavailability (Oral) | ~25% (due to first-pass metabolism) | Human | [5] |
| Elimination Half-life | 10-19 hours | Human | [5] |
| Protein Binding | 93% | Human | [5] |
| Effects on Sleep Architecture | |||
| Total Sleep Time | Increased by ~1 hour (20mg & 40mg) | Human | [9][10] |
| REM Sleep | Reduced percentage (at 40mg and higher doses) | Human | [6][9][10] |
| Slow-Wave Sleep | Unaffected at lower doses | Human | [9][10] |
Experimental Protocols
The sedative properties of promethazine have been elucidated through a variety of experimental protocols, ranging from in vitro receptor binding assays to in vivo behavioral and electrophysiological studies in animals and humans.
Histamine H1 Receptor Binding Assay
This in vitro assay is fundamental for determining the binding affinity of promethazine to its primary target.
Objective: To quantify the binding affinity (Ki) of promethazine for the histamine H1 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the histamine H1 receptor (e.g., guinea pig cerebellum or HEK293 cells transfected with the H1 receptor) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[11]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[11]
-
-
Competitive Radioligand Binding:
-
Incubate a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) with the membrane preparation in the presence of varying concentrations of unlabeled promethazine.[11][12]
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).[11]
-
Incubate the mixture to allow for binding equilibrium.
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the promethazine concentration to generate a competition curve.
-
Determine the IC50 (the concentration of promethazine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
References
- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. SMPDB [smpdb.ca]
- 6. Effects of promethazine on nocturnal sleep in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promethazine - Wikipedia [en.wikipedia.org]
- 8. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The hypnotic effects of an antihistamine: promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hypnotic effects of an antihistamine: promethazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Promethazine and its Metabolites using HPLC-ESI-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of promethazine (B1679618) (PMZ) and its major metabolites, including promethazine sulfoxide (B87167) (PMZSO) and monodesmethylpromethazine (Nor1PMZ), in biological matrices using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with summarized quantitative data for easy reference.
Introduction
Promethazine is a first-generation antihistamine and antiemetic with sedative properties.[1] Understanding its metabolic fate is essential for evaluating its efficacy and safety. The primary metabolic pathways involve sulfoxidation and N-demethylation, leading to the formation of key metabolites such as promethazine sulfoxide and desmethylpromethazine.[2][3] HPLC-ESI-MS offers high selectivity and sensitivity, making it the ideal analytical technique for the simultaneous determination of the parent drug and its metabolites in complex biological samples like plasma and urine.[4][5][6] This document provides a comprehensive protocol for this analytical method.
Metabolic Pathway of Promethazine
Promethazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system (specifically CYP2D6).[7] The main metabolic transformations are sulfoxidation of the phenothiazine (B1677639) ring and N-demethylation of the aliphatic side chain.
Caption: Metabolic pathway of promethazine.
Experimental Protocols
This section outlines the detailed methodology for the quantification of promethazine and its metabolites.
Sample Preparation (Plasma/Urine)
A liquid-liquid extraction or solid-phase extraction (SPE) can be employed for sample cleanup. An online SPE method offers automation and high throughput.[8]
Materials:
-
Plasma or urine samples
-
Internal Standard (IS) working solution (e.g., Deuterated Promethazine, PMZ-d6)[9][10]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
n-Hexane, HPLC grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure (Liquid-Liquid Extraction):
-
Pipette 0.5 mL of plasma or urine into a centrifuge tube.
-
Add a specific amount of the internal standard working solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 2 mL of acetonitrile-saturated n-hexane for purification and vortex for another minute.[9][11]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 v/v mixture of 0.1% formic acid in water and acetonitrile).[9][11]
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-ESI-MS Method
Chromatographic Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.[12]
-
Column: A C18 column is commonly used, for example, a Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) or a Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 3.5 µm).[5][10]
-
Mobile Phase: A gradient elution using:
-
Gradient Program: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. For example: 0-3 min, 17% B; 3-4.1 min, 17-40% B; 4.1-12 min, 40% B; 12.1-13 min, 40-17% B.[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 25°C.[5]
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as an Agilent 6410 or equivalent is suitable.[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]
-
Capillary Voltage: 4000 V.[5]
-
Gas Temperature: 300°C.[5]
-
Gas Flow: 11 L/min.[5]
-
Nebulizer Pressure: 15 psi.[5]
MRM Transitions: The specific precursor and product ions for each analyte and the internal standard need to be optimized.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC-ESI-MS method for promethazine and its metabolites as reported in various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Promethazine | Plasma | 0.9 - 6.0 | 2.50 - 16.0 | [4] |
| Promethazine | Rat Plasma | - | 0.5 | [5] |
| Promethazine | Human Plasma & Urine | - | 1.00 | [6] |
| Promethazine | Urine | - | 3.75 | [8][13] |
| PMZSO | Rat Plasma | - | 0.5 | [5] |
| PMZSO | Urine | - | 2.50 | [8][13] |
| Nor1PMZ | Urine | - | 2.50 | [8][13] |
| Monodesmethyl PMZ Sulfoxide | Urine | - | 2.50 | [8][13] |
Table 2: Linearity and Precision
| Analyte | Matrix | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Promethazine & Metabolites | Plasma | - | < 3% | < 9% | [4] |
| PMZ & PMZSO | Rat Plasma | 0.5 - 200 | < 13.31% | < 13.31% | [5] |
| Promethazine | Human Plasma & Urine | - | < 10% | < 10% | [6] |
| PMZ & Metabolites | Urine | 2.5 - 1400 | < 5.5% | < 5.5% | [8][13] |
Table 3: Accuracy and Recovery
| Analyte | Matrix | Accuracy (% Bias) | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | | Promethazine & Metabolites | Plasma | - | 86.7 - 102 |[4] | | PMZ & PMZSO | Rat Plasma | -8.52 to 11.40 | 84.50 - 100.44 |[5] | | Promethazine | Human Plasma | > 97 | > 97 |[6] | | PMZ & Metabolites | Urine | ± 11.8 | - |[8][13] | | PMZ, PMZSO, Nor1PMZ | Swine Tissue | - | 77 - 111 |[9] |
Experimental Workflow
The overall workflow for the analysis is depicted below.
Caption: HPLC-ESI-MS workflow for promethazine analysis.
Conclusion
The described HPLC-ESI-MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of promethazine and its major metabolites in biological fluids. The detailed protocol and summarized performance data serve as a valuable resource for researchers in drug development and clinical analysis, facilitating pharmacokinetic and metabolic studies of promethazine. The high throughput and accuracy of this method make it well-suited for routine analysis in a regulated laboratory environment.
References
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. Promethazine (PIM 439) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-ESI-MS method for simultaneous determination of fourteen metabolites of promethazine and caffeine and its application to pharmacokinetic study of the combination therapy against motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction and column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Promethazine Maleate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine (B1679618) maleate (B1232345), a phenothiazine (B1677639) derivative, is a versatile drug with antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] In rodent models, it is frequently utilized for a variety of applications, including sedation for minor surgical procedures, prevention of motion sickness, and as an antiemetic in toxicological studies.[4][5][6][7][8] These application notes provide a comprehensive overview of the protocols for administering promethazine maleate to rodent models, summarizing key quantitative data and outlining detailed experimental methodologies.
Quantitative Data Summary
The appropriate dosage of this compound is contingent upon the specific research application, the rodent species and strain, and the desired effect. The following tables provide a summary of reported dosages for various applications in rats and mice. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Table 1: Recommended Dosage of this compound in Rats
| Application | Route of Administration | Dosage Range (mg/kg) | Reference |
| Toxicology (Gavage) | Oral | 8.3 - 33.3 | [9] |
| Toxicology (Gavage) | Oral | 3.7 - 300 | [4] |
| Nociception (facilitation) | Subcutaneous (SC) | 1.25 - 5 | [10] |
| Nociception (inhibition) | Subcutaneous (SC) | 20 - 40 | [10] |
| Nerve Agent Poisoning (pretreatment/treatment) | Intraperitoneal (IP) | 40 | [11] |
| Organophosphate Poisoning Antidote | Intraperitoneal (IP) | 30 | [12] |
| Motion Sickness | Intraperitoneal (IP) | 10 | [7] |
Table 2: Recommended Dosage of this compound in Mice
| Application | Route of Administration | Dosage Range (mg/kg) | Reference |
| Toxicology (Gavage) | Oral | 11.25 - 45 | [9] |
| Toxicology (Gavage) | Oral | 5 - 300 | [4] |
Mechanism of Action
Promethazine exerts its effects through the antagonism of several receptors. Its primary mechanism involves blocking histamine (B1213489) H1 receptors, which contributes to its antihistaminic and sedative effects.[13][14] It also blocks postsynaptic dopaminergic receptors in the brain, which is responsible for its antiemetic properties.[13] Additionally, promethazine has strong alpha-adrenergic inhibitory and significant anticholinergic effects.[13][14]
Experimental Protocols
The following are detailed protocols for common routes of this compound administration in rodents. These should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
This method is ideal for precise oral dosing.
Materials:
-
This compound solution
-
Appropriately sized oral gavage needle (flexible or rigid)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of the drug solution to administer.
-
Select the appropriate size gavage needle. The length should be pre-measured from the tip of the animal's nose to the last rib.
-
Gently restrain the rodent. For rats, this may require two hands, while mice can often be restrained with one. Ensure the head, neck, and body are in a straight line to facilitate passage of the needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and restart.
-
Once the needle is in the stomach, slowly administer the promethazine solution.
-
Gently remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection
This route allows for rapid absorption of the drug.
Materials:
-
This compound solution
-
Sterile syringe (1 mL or 3 mL)
-
Sterile needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) or other disinfectant
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Restrain the animal securely. For mice, scruffing the neck is effective. For rats, a two-handed grip or a restraint device may be necessary.
-
Position the animal on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or urine is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the promethazine solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection
This route provides a slower and more sustained absorption compared to IP injection.
Materials:
-
This compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
-
70% ethanol or other disinfectant
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Disinfect the injection site.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor its condition.
Visualizations
Signaling Pathway of Promethazine
Caption: Signaling pathway of this compound.
Experimental Workflow for Promethazine Administration
Caption: General experimental workflow.
References
- 1. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 2. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. NTP Toxicology and Carcinogenesis Studies of Promethazine Hydrochloride (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Ondansetron and promethazine have differential effects on hypothermic responses to lithium chloride administration and to provocative motion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promethazine Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
- 10. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Protective effects of the antihistamine promethazine aginst acute paraxon-methyl and dicrotophos toxicity in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
Application Notes: Utilizing Promethazine Maleate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of promethazine (B1679618) maleate (B1232345) on various ion channels using patch-clamp electrophysiology. Promethazine, a first-generation antihistamine of the phenothiazine (B1677639) class, is known to interact with multiple molecular targets, including a variety of ion channels.[1][2][3] Understanding these interactions is crucial for elucidating its therapeutic mechanisms and potential side effects, such as cardiac arrhythmias.[4][5] Patch-clamp, the gold-standard technique for ion channel research, offers the high resolution necessary to characterize these effects in detail.[6][7][8][9]
Promethazine Maleate's Effects on Ion Channels
Promethazine exhibits a complex pharmacological profile by modulating the activity of several types of ion channels. Below is a summary of its observed effects on specific channels, derived from patch-clamp studies.
Potassium Channels
-
Intermediate-Conductance Ca2+-Activated Potassium (IK) Channels: Promethazine acts as a blocker of human IK channels.[10][11] Studies using whole-cell and excised inside-out patch-clamp configurations have shown that promethazine blocks these channels from the intracellular side in a voltage-dependent manner, with the block being more pronounced at positive membrane potentials.[10][11][12] This suggests that promethazine binds to a site within the channel's electrical field that is accessible from the cytoplasm.[10][11]
-
Human Ether-à-go-go-Related Gene (hERG) Potassium Channels: Blockade of hERG channels is a primary concern for drug-induced cardiac arrhythmias.[4][5] Promethazine has been identified as a blocker of hERG channels, providing a molecular basis for its potential to cause QT prolongation.[4] The block is concentration-dependent and affects the channels in their activated and inactivated states, but not in the closed state.[4] Specific amino acid residues in the S6 domain of the channel, such as Y652 and F656, are critical for this interaction.[4]
Sodium Channels
-
Voltage-Gated Sodium (NaV) Channels: Promethazine has been shown to block fast sodium currents (INa) in cardiac myocytes, an action similar to that of Class I antiarrhythmic drugs.[13][14] This blockade is state-dependent, with a higher affinity for the inactivated state of the channel, and also exhibits use-dependence.[13] This interaction contributes to its local anesthetic properties.[1][15]
Other Channels
-
NMDA Receptors: Promethazine can non-competitively inhibit NMDA receptors, a type of ligand-gated ion channel. This inhibition is reversible and concentration-dependent, and may contribute to the sedative and analgesic effects of the drug.
Data Presentation: Quantitative Effects of Promethazine on Ion Channels
The following tables summarize the quantitative data from patch-clamp studies on the interaction of promethazine with various ion channels.
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of Promethazine for Potassium Channels
| Ion Channel | Cell Type | Patch-Clamp Configuration | Parameter | Value (µM) | Additional Notes | Reference |
| IK | Human cell line | Whole-Cell | IC50 | 49 ± 0.2 (at pH 7.4) | Block is voltage-dependent. | [10] |
| IK | Human cell line | Whole-Cell | IC50 | 32 ± 0.2 (at pH 6.2) | [10] | |
| IK | Human cell line | Inside-Out | Kd | 9.3 ± 0.5 | Intracellular application. | [10] |
| hERG | HEK293 cells | Whole-Cell | IC50 | 1.46 (at +20 mV) | Block is state-dependent. | [4] |
| hERG | Guinea pig ventricular myocytes | Current-Clamp (APD90) | IC50 | 0.73 | Indirect measure of channel block. | [4] |
Table 2: Dissociation Constants (Kd) of Promethazine for Sodium Channels
| Ion Channel | Cell Type | Holding Potential | Parameter | Value (µM) | Additional Notes | Reference | | --- | --- | --- | --- | --- | --- | | Fast Na+ Current (INa) | Guinea-pig ventricular myocytes | -140 mV | Kd | 42.6 | State-dependent block. |[13][14] | | Fast Na+ Current (INa) | Guinea-pig ventricular myocytes | -80 mV | Kd | 4.4 | Higher affinity for inactivated state. |[13][14] |
Table 3: Inhibitory Concentration of Promethazine for Ligand-Gated Ion Channels
| Ion Channel | Cell Type | Patch-Clamp Configuration | Parameter | Value (µM) | Additional Notes | Reference | | --- | --- | --- | --- | --- | --- | | NMDA Receptor | Human TsA cells | Whole-Cell | IC50 | ~20 | Non-competitive inhibition. | |
Experimental Protocols
This section provides a detailed methodology for studying the effects of this compound on ion channels using the whole-cell patch-clamp technique. This protocol is a general guideline and may require optimization based on the specific ion channel and cell type under investigation.
Preparation of Solutions
-
Extracellular (Bath) Solution: The composition will depend on the ion channel being studied. A typical example for recording potassium currents is (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: For potassium channel recordings, a typical solution is (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH. For studying Ca2+-activated channels like IK, include a buffered Ca2+ concentration (e.g., using Ca-EGTA buffers) to achieve the desired free Ca2+ level.[12]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent like DMSO or deionized water.[6] Store aliquots at -20°C. On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution. Ensure the final solvent concentration is low (typically <0.1%) to avoid non-specific effects.
Cell Preparation
-
Culture cells expressing the ion channel of interest on glass coverslips to a confluency of 50-70%.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
Patch-Clamp Recording (Whole-Cell Configuration)
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance is typically 3-5 MΩ when filled with the intracellular solution.[6][7]
-
Cell Approach and Seal Formation: Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply gentle positive pressure to the pipette to keep its tip clean. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.[6]
-
Whole-Cell Access: After achieving a gigaohm seal, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[7][8]
-
Voltage-Clamp Protocol:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV for many voltage-gated channels).
-
Apply a specific voltage protocol (e.g., a series of depolarizing voltage steps) to elicit ionic currents through the channels of interest.[6] The protocol should be designed to probe the channel's activation, inactivation, and deactivation properties.
-
-
Data Acquisition:
-
Record the baseline currents in the absence of the drug until the recording is stable.
-
Apply promethazine by perfusing the recording chamber with the extracellular solution containing the desired concentration of the drug.
-
Record the currents in the presence of promethazine until a steady-state effect is achieved.
-
To test for reversibility, wash out the drug by perfusing with the control extracellular solution.
-
Data Analysis
-
Measure the peak current amplitude and/or the steady-state current at different voltages, both before and after drug application.
-
Calculate the percentage of current inhibition by promethazine at each concentration.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the promethazine concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
-
Analyze changes in the voltage-dependence of activation and inactivation by fitting the respective curves with the Boltzmann equation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intracellular blockade of IK channels by promethazine.
Caption: Workflow for patch-clamp analysis of promethazine.
References
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. H(1) antihistamine drug promethazine directly blocks hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human Ca2+-activated K+ channel, IK, can be blocked by the tricyclic antihistamine promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. uni-ulm.de [uni-ulm.de]
- 13. Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: Cell Culture Preparation of Promethazine Maleate from DMSO Stock
Audience: Researchers, scientists, and drug development professionals.
Introduction: Promethazine (B1679618) is a first-generation antihistamine of the phenothiazine (B1677639) family, primarily known for its H1 receptor antagonism, which provides sedative and antiemetic effects.[1][2] It is widely used to treat allergy symptoms, nausea, and motion sickness.[3] Beyond these classical applications, recent research has unveiled its potential in other areas, such as oncology, where it has been shown to inhibit cancer cell proliferation and promote apoptosis by modulating key signaling pathways like PI3K/AKT.[4][5] For reproducible and accurate in vitro studies, the correct preparation of promethazine from a Dimethyl Sulfoxide (DMSO) stock is critical. This document provides detailed protocols, quantitative data, and visual guides for the preparation and application of promethazine maleate (B1232345) in cell culture settings.
Solubility and Storage
Proper dissolution and storage are paramount to maintaining the stability and efficacy of promethazine. Promethazine hydrochloride is soluble in organic solvents like DMSO and ethanol.[6][7] Stock solutions in DMSO are typically stored at low temperatures to ensure long-term stability.[8]
Table 1: Solubility and Storage of Promethazine
| Parameter | Solvent/Condition | Value/Recommendation | Citations |
| Solubility | DMSO | ~5-64 mg/mL (hydrochloride salt) | [6][7] |
| Water | ~64 mg/mL (hydrochloride salt) | [7] | |
| Ethanol | ~34-64 mg/mL (hydrochloride salt) | [7] | |
| Storage (Powder) | -20°C | ≥ 4 years | [6] |
| Storage (Stock in DMSO) | -80°C | Up to 6 months | [8] |
| -20°C | Up to 1 month | [8] | |
| Handling Notes | Light Protection | Protect solutions from light. | [9][10] |
| Freeze/Thaw Cycles | Avoid repeated freezing and thawing. | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Promethazine Maleate Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for creating working solutions for cell treatment.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). Use a molarity calculator for accuracy.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For example, to make a 10 mM stock from a compound with a molecular weight of 444.5 g/mol , dissolve 4.445 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber vials). Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock into cell culture medium to achieve the final desired concentrations for treating cells.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock: Thaw one aliquot of the promethazine DMSO stock at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation and pipetting errors, perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in pre-warmed culture medium to create a 1 mM solution.
-
Final Dilution: Perform serial dilutions from the stock or intermediate solution into the final volume of cell culture medium. It is crucial to perform this dilution in a stepwise manner to avoid precipitation.[8]
-
Example for 10 µM final concentration: Add 10 µL of a 1 mM intermediate solution to 990 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the drug treatment. The final DMSO concentration should ideally be kept below 0.5% to avoid cellular toxicity.[8][11]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Quantitative Data and In Vitro Effects
The final concentration of DMSO and promethazine can significantly impact experimental outcomes.
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Conc. | General Effect on Cell Lines | Citations |
| < 0.1% | Generally considered safe with minimal effects; recommended for sensitive cells. | [11][12] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | [11] |
| > 0.5% | Potential for increased cytotoxicity and off-target effects. | [11] |
Table 3: Exemplary Working Concentrations and Effects of Promethazine
| Cell Type | Concentration | Observed Effect | Citation |
| HT29 (Colorectal Cancer) | 27.34 µM | IC50 value after 24h treatment | [1] |
| SW480 (Colorectal Cancer) | 33.00 µM | IC50 value after 24h treatment | [1] |
| Caco2 (Colorectal Cancer) | 40.96 µM | IC50 value after 24h treatment | [1] |
| HCT116 (Colorectal Cancer) | 74.79 µM | IC50 value after 24h treatment | [1] |
| Candida tropicalis | 64 µg/mL | Antifungal activity against planktonic cells | [13] |
| Isolated Rat Hepatocytes | 100 µM | Inhibition of lipid peroxidation | [14] |
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall process from stock preparation to cell treatment.
Caption: Workflow for preparing promethazine working solutions from DMSO stock.
Promethazine's Multifaceted Mechanism of Action
Promethazine interacts with multiple receptor systems, contributing to its diverse pharmacological effects.[15][16]
Caption: Promethazine acts as an antagonist at multiple CNS receptors.
Inhibition of the PI3K/AKT Signaling Pathway in Cancer Cells
In colorectal cancer cells, promethazine has been shown to suppress the PI3K/AKT pathway, a key regulator of cell survival and proliferation.[4][5]
Caption: Promethazine induces apoptosis by inhibiting PI3K/AKT signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. publications.ashp.org [publications.ashp.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Promethazine - Wikipedia [en.wikipedia.org]
Application Note: Chiral Separation of Promethazine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Promethazine (B1679618) is a first-generation antihistamine and antiemetic agent that possesses a chiral center, existing as a racemic mixture of two enantiomers. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for pharmaceutical development, quality control, and clinical studies. This application note details a validated HPLC method for the enantioselective separation of promethazine.
Principle
This method utilizes a macrocyclic glycopeptide antibiotic-based chiral stationary phase (CSP), specifically a vancomycin-bonded column. Chiral recognition is achieved through multiple interactions between the enantiomers and the chiral selector of the CSP, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differential strength of these interactions for each enantiomer results in different retention times, allowing for their separation.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Chiral Column: Vancomycin Chirobiotic V column (250 x 4.6 mm, 5 µm particle size).[1][2][3][4]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Triethylamine (B128534) (analytical grade)
-
Promethazine hydrochloride reference standard
-
Acetyl salicylic (B10762653) acid (Aspirin) as an internal standard (optional).[1][2][3][4]
-
-
Sample Diluent: Mobile phase.
2. Chromatographic Conditions
A simple, rapid, and validated method for the separation and determination of promethazine enantiomers has been developed.[1][2][3] The separation is achieved on a Vancomycin Chirobiotic V column.[1][2][3][4]
| Parameter | Condition |
| Mobile Phase | Methanol: Acetic Acid: Triethylamine (100:0.1:0.1, v/v/v)[1][2][3][4] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Column Temperature | 20°C[1][2][3][4] |
| Detection Wavelength | 254 nm[1][2][3][4] |
| Injection Volume | 10 µL |
| Internal Standard | Acetyl salicylic acid (Aspirin)[1][2][3][4] |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of promethazine hydrochloride reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation (for Pharmaceutical Formulations, e.g., Syrup):
-
Accurately measure a volume of the syrup formulation containing a known amount of promethazine.[2]
-
For a 1 mg/mL syrup, 5 mL can be taken.[2]
-
Extraction is performed using 0.5 mL of triethylamine and 40 mL of methanol with magnetic stirring.[2]
-
The volume is then made up to 50 mL with methanol.[2]
-
If an internal standard is used, a known concentration of acetyl salicylic acid is added.[2]
-
The final solution is diluted with methanol as needed before injection.[2]
-
Data Presentation
The following table summarizes the quantitative data from the validation of the described HPLC method for the separation of promethazine enantiomers.
| Validation Parameter | Enantiomer 1 | Enantiomer 2 |
| Linearity (r) | > 0.999 | > 0.999 |
| Accuracy (%) | 100.06 | 100.08 |
| Relative Standard Deviation (RSD, %) | 0.29 | 0.36 |
| Limit of Detection (LOD, µg/mL) | 0.04 | 0.04 |
| Limit of Quantification (LOQ, µg/mL) | 0.07 | 0.07 |
Data sourced from Saleh et al. (2009).[1][2][3][4]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of promethazine enantiomers.
References
Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Promethazine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and minimally invasive technique used to continuously sample the extracellular fluid of living tissues. When coupled with sensitive analytical methods such as High-Performance Liquid Chromatography (HPLC), it allows for the real-time measurement of endogenous and exogenous substances in specific brain regions of freely moving animals.[1][2][3] This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of promethazine (B1679618), a first-generation antihistamine with sedative, antiemetic, and weak antipsychotic properties, in brain tissue.[4]
Promethazine's therapeutic effects and side effects are mediated through its action on various central nervous system receptors, including histamine (B1213489) H1, dopamine (B1211576) D2, and N-methyl-D-aspartate (NMDA) receptors.[5][6] Understanding the pharmacokinetics of promethazine within the brain is crucial for optimizing its therapeutic use and minimizing adverse reactions. In vivo microdialysis offers a unique advantage by allowing for the direct measurement of unbound, pharmacologically active drug concentrations at the site of action.[7][8]
These protocols are designed to guide researchers through the entire workflow, from surgical implantation of the microdialysis probe to the quantitative analysis of promethazine in the collected dialysates.
Signaling Pathways of Promethazine in the Brain
Promethazine exerts its effects through antagonism of several key receptors in the central nervous system. A simplified representation of its primary mechanisms of action is depicted below.
Experimental Protocols
This section details the necessary steps for conducting an in vivo microdialysis experiment to measure promethazine in a specific brain region, such as the striatum or prefrontal cortex, in a rodent model.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff of 6-20 kDa.
-
Guide Cannula: Sized to fit the microdialysis probe.
-
Dummy Cannula: To keep the guide cannula patent before the experiment.
-
Surgical Instruments: Stereotaxic frame, anesthesia machine, surgical drill, screws, and dental cement.
-
Perfusion Pump: A microinfusion pump capable of low flow rates (e.g., 0.5-2 µL/min).
-
Fraction Collector: Refrigerated fraction collector for automated sample collection.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂. The pH should be adjusted to 7.4.
-
Promethazine Hydrochloride: For preparation of standards and administration.
-
HPLC System: With a UV or electrochemical detector.
-
HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Experimental Workflow
The overall workflow for the in vivo microdialysis experiment is outlined below.
Detailed Methodologies
3.3.1. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired stereotaxic coordinates for the target brain region (e.g., for the rat striatum: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from dura).
-
Slowly lower the guide cannula to the predetermined dorsoventral coordinate.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for at least 3-7 days before the microdialysis experiment.
3.3.2. In Vivo Microdialysis Procedure
-
On the day of the experiment, handle the animal and allow it to habituate to the testing environment for at least 60 minutes.
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (typically 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer promethazine via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours) to monitor the change in promethazine concentration.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
3.3.3. Analytical Procedure: HPLC for Promethazine Quantification
-
Mobile Phase Preparation: A typical mobile phase for promethazine analysis consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25mM phosphate buffer, pH 7.0) in a 50:50 (v/v) ratio.[9]
-
Standard Curve Preparation: Prepare a series of promethazine standards of known concentrations in aCSF.
-
Sample Analysis: Inject a fixed volume of the dialysate samples and standards into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 249 nm.[9]
-
Injection Volume: 20 µL.
-
-
Quantification: Determine the concentration of promethazine in the dialysate samples by comparing their peak areas to the standard curve. The concentration should be corrected for the in vitro recovery rate of the microdialysis probe.
3.3.4. Determination of Probe Recovery
It is essential to determine the in vitro recovery of the microdialysis probe to accurately quantify the absolute concentration of promethazine in the brain's extracellular fluid.
-
Submerge the microdialysis probe in a beaker containing a known concentration of promethazine in aCSF, maintained at 37°C.
-
Perfuse the probe with aCSF at the same flow rate used in the in vivo experiment.
-
Collect the dialysate and measure the concentration of promethazine.
-
Calculate the in vitro recovery using the following formula: Recovery (%) = (Concentration in dialysate / Concentration in external medium) x 100
Data Presentation
The quantitative data obtained from the in vivo microdialysis experiment should be summarized in a clear and structured table. The following is an illustrative example of how to present such data.
Table 1: Illustrative Extracellular Promethazine Concentrations in Rat Striatum Following Intraperitoneal Administration (20 mg/kg)
| Time Point (minutes) | Mean Promethazine Concentration (ng/mL) ± SEM |
| -40 to -20 (Baseline 1) | Not Detected |
| -20 to 0 (Baseline 2) | Not Detected |
| 0 to 20 | 15.2 ± 2.1 |
| 20 to 40 | 45.8 ± 5.6 |
| 40 to 60 | 78.3 ± 9.2 |
| 60 to 80 | 65.1 ± 7.8 |
| 80 to 100 | 52.4 ± 6.3 |
| 100 to 120 | 41.9 ± 5.0 |
| 120 to 180 | 25.6 ± 3.1 |
| 180 to 240 | 12.3 ± 1.5 |
Note: This data is for illustrative purposes only and represents a hypothetical outcome of the described experiment.
Conclusion
The combination of in vivo microdialysis and HPLC provides a robust and sensitive methodology for investigating the pharmacokinetics of promethazine in specific brain regions. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to successfully implement this technique. By accurately measuring brain extracellular concentrations of promethazine, researchers can gain valuable insights into its neuropharmacological effects, aiding in the development of safer and more effective therapeutic strategies.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Promethazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Microdialysis for pharmacokinetic analysis of drug transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Promethazine Hydrochloride in Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of promethazine (B1679618) hydrochloride (PMH) in various solutions using UV-Vis spectrophotometry. The methods described are applicable for pure drug substance analysis, quality control of pharmaceutical formulations, and research purposes.
Principle of Spectrophotometric Analysis
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The concentration of the substance is directly proportional to the absorbance of light at a specific wavelength, a relationship described by the Beer-Lambert law. For promethazine hydrochloride, this can be achieved through direct measurement of its intrinsic UV absorbance or by reacting it to form a colored product that can be measured in the visible region of the spectrum. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
The logical relationship of spectrophotometric analysis is illustrated in the following diagram:
Application Notes and Protocols for Promethazine Maleate in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine (B1679618), a phenothiazine (B1677639) derivative, is a first-generation antihistamine with a complex pharmacological profile that makes it a compound of interest in behavioral neuroscience research.[1][2][3] It acts on multiple neurotransmitter systems, primarily as a potent histamine (B1213489) H1 receptor antagonist.[2][4][5] Additionally, it exhibits antagonist activity at dopamine (B1211576) (D2), muscarinic acetylcholine, alpha-adrenergic, and serotonin (B10506) receptors.[1][2][4][6] This wide range of actions results in sedative, anticholinergic, antiemetic, and weak antipsychotic effects.[1][6][7]
In behavioral studies, promethazine is often used to investigate the roles of the histaminergic and dopaminergic systems in various behaviors. Its sedative properties make it a useful reference compound when evaluating the potential sedative side effects of novel drugs.[8] However, its effects can be complex; for instance, it can paradoxically cause excitability or restlessness (akathisia) in some individuals, an effect linked to its dopamine receptor blockade.[1][9] Its impact on cognitive functions, such as learning and memory, is also a key area of investigation, with studies suggesting concentration-dependent impairment.[10]
These notes provide an overview of promethazine's applications in behavioral neuroscience, including its pharmacokinetic properties and detailed protocols for common behavioral assays.
Data Presentation
Table 1: Pharmacokinetic Profile of Promethazine
| Parameter | Human | Rat |
| Route of Administration | Oral, IV, IM, Rectal[4] | Gavage, SC, IP[11][12][13] |
| Bioavailability (Oral) | ~25% (due to high first-pass metabolism)[4][14] | N/A |
| Peak Plasma Concentration (tmax) | ~2-3 hours (Oral Syrup)[14][15]; ~6.7-8.6 hours (Rectal)[14] | N/A |
| Onset of Action | ~20 minutes (Oral)[6][14] | N/A |
| Duration of Action | 4-6 hours, may persist up to 12 hours[6] | N/A |
| Elimination Half-life (t1/2) | 9-16 hours[6] | N/A |
| Protein Binding | ~93%[4][16] | N/A |
| Metabolism | Extensive hepatic metabolism (liver), primarily via CYP2D6[6][16] | Readily metabolized, primary metabolite is a sulfoxide[12] |
| Excretion | Primarily as metabolites in urine[6] | Primarily in urine within 72 hours[12] |
Table 2: Dosages of Promethazine in Behavioral Neuroscience Studies (Rodent Models)
| Animal Model | Behavioral Test | Route of Administration | Dosage | Observed Effect | Reference |
| Rat | Vocalization Test (Nociception) | Subcutaneous (SC) | 1.25 - 5 mg/kg | Facilitated nociception (hyperalgesia) | [11] |
| Rat | Vocalization Test (Nociception) | Subcutaneous (SC) | 20 - 40 mg/kg | Antinociceptive effect | [11] |
| Rat | Nerve Agent (Soman) Exposure | Intraperitoneal (IP) | 40 mg/kg | Reduced convulsions, mortality, and brain pathology | [13] |
| Mouse | Schistosomiasis Model | Oral | 100 mg/kg (daily for 5 days) | Significant reduction in worm burden | [15] |
Note: Dosages in animal models are often higher than human therapeutic doses and require careful consideration and pilot testing for specific behavioral paradigms.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of action of Promethazine.
Caption: General workflow for a behavioral study.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[17][18] The test is based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, whereas anxiogenic compounds have the opposite effect.
Apparatus:
-
A plus-shaped maze, elevated 50-55 cm from the floor.[19]
-
Two opposing arms are "open" (e.g., 30 cm long x 5 cm wide for mice), and two opposing arms are "closed" with high walls (e.g., 15 cm high for mice).[19]
-
A central platform (e.g., 5 cm x 5 cm) connects the four arms.[19]
-
The apparatus should be made of a non-reflective material that is easy to clean.[19]
-
An overhead camera connected to a video-tracking system (e.g., ANY-maze, EthoVision XT) is used for recording and analysis.
Protocol:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test begins.[17][20] The room should be quiet with consistent, even illumination.
-
Drug Administration: Administer promethazine maleate or vehicle control at the desired dose and route (e.g., intraperitoneally, IP). A typical pre-treatment time is 20-30 minutes before testing to coincide with the drug's onset of action.[6]
-
Test Procedure:
-
Gently place the mouse onto the central platform of the maze, facing one of the closed arms.[17][21]
-
Immediately start the video recording and tracking software.[17]
-
Allow the animal to explore the maze undisturbed for a single 5-minute session.[17][19]
-
At the end of the session, carefully remove the animal and return it to its home cage.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) or another suitable disinfectant between each trial to eliminate olfactory cues.[19]
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100
-
Percentage of open arm entries: (Entries into Open Arms / Total Entries) x 100
-
-
Measures of Locomotor Activity:
-
Total number of arm entries (open and closed).
-
Total distance traveled.
-
-
Interpretation: An anxiolytic effect is inferred if the promethazine-treated group shows a significant increase in the percentage of time and/or entries into the open arms compared to the control group, without significant changes in total locomotor activity. Promethazine's sedative effects may reduce overall activity, which must be considered in the interpretation.
Open Field Test (OFT) for Locomotion and Anxiety
Principle: The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[22][23] Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space. An increase in time spent in the center of the arena is interpreted as reduced anxiety-like behavior.[24] The test is also highly sensitive to drugs that affect motor activity.
Apparatus:
-
A square or circular arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape.[22]
-
The arena is typically made of a non-porous, easy-to-clean material.
-
The floor is divided into a central zone (e.g., the middle 40-50% of the area) and a peripheral zone by the tracking software.[22]
-
An overhead camera and video-tracking system are required.[22][24]
Protocol:
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes prior to testing.[25] Ensure consistent lighting (e.g., 100-200 lux) and a quiet environment.[22]
-
Drug Administration: Administer promethazine or vehicle control as required for the study design.
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.[22]
-
Begin video recording immediately and allow the animal to explore freely for a set duration (typically 5-20 minutes).[22][23][24]
-
The experimenter should leave the room or remain out of sight of the animal.
-
After the session, return the animal to its home cage.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between subjects.[24]
Data Analysis:
-
Measures of Anxiety-Like Behavior:
-
Measures of Locomotor Activity:
-
Total distance traveled.[24]
-
Rearing frequency (vertical activity).
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in and entries into the center zone. Due to its sedative properties, promethazine is expected to cause a dose-dependent decrease in total distance traveled and other locomotor measures. This sedative effect must be dissociated from a specific anxiolytic or anxiogenic profile.
Morris Water Maze (MWM) for Spatial Learning and Memory
Principle: The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory in rodents.[26][27] Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues in the room.
Apparatus:
-
A large circular tank (e.g., 120-150 cm in diameter for mice).[26]
-
Water is made opaque with non-toxic white paint or milk powder and kept at 22-25°C.[26]
-
A small escape platform submerged 1-1.5 cm below the water's surface.[26]
-
Various high-contrast visual cues (e.g., shapes) placed on the walls of the room, visible from the maze.[26]
-
An overhead video-tracking system is essential for recording swim paths and latencies.[26]
Protocol:
-
Habituation (Day 1): Allow the mouse to swim freely for 60 seconds without the platform to acclimate to the pool. Then, guide the mouse to a visible platform and allow it to remain there for 20-30 seconds.[26]
-
Drug Administration: Promethazine or vehicle should be administered consistently at a set time before each day's trials. Given promethazine's potential to impair learning, it can be studied for its effects on memory acquisition (given before training), consolidation (given immediately after training), or retrieval (given before the probe trial).[28]
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse in the water facing the wall at one of four quasi-random start positions (N, S, E, W).[26]
-
Allow the mouse a maximum of 60-90 seconds to find the hidden platform.[26][28]
-
If the mouse finds the platform, allow it to stay there for 15-30 seconds.[26]
-
If it fails to find the platform within the time limit, gently guide it to the platform and ensure it stays there for 15-30 seconds.[26]
-
Remove the mouse and keep it in a warm holding cage during the inter-trial interval (e.g., 30-60 minutes).[26]
-
-
Probe Trial (24 hours after the last acquisition trial):
Data Analysis:
-
Acquisition Phase:
-
Escape Latency: The time taken to find the platform in each trial. A decrease in latency across days indicates learning.
-
Swim Path Length: The distance traveled to find the platform.
-
Swim Speed: To control for motor deficits.
-
-
Probe Trial:
-
Time spent in the target quadrant: The percentage of time spent in the quadrant where the platform was previously located. This is the primary measure of memory retention.
-
Number of platform crossings: The number of times the animal's path crosses the exact former location of the platform.
-
-
Interpretation: Control animals should show a decrease in escape latency across training days and a clear preference for the target quadrant during the probe trial. Promethazine is expected to impair performance on this task, leading to longer escape latencies and less time in the target quadrant, indicative of deficits in spatial learning and memory.[10][29] It is crucial to analyze swim speed to determine if effects are due to cognitive impairment or motor/sedative side effects.
References
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sonwuapi.com [sonwuapi.com]
- 3. drugs.com [drugs.com]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Promethazine Patient Tips: 7 things you should know [drugs.com]
- 8. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. medscape.com [medscape.com]
- 15. Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Elevated plus maze protocol [protocols.io]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MPD: JaxCC1: project protocol [phenome.jax.org]
- 23. transpharmation.com [transpharmation.com]
- 24. anilocus.com [anilocus.com]
- 25. research-support.uq.edu.au [research-support.uq.edu.au]
- 26. benchchem.com [benchchem.com]
- 27. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Promethazine hydrochloride (Phenergan) should not be given to children under 6 | Therapeutic Goods Administration (TGA) [tga.gov.au]
Application Note: High-Performance Liquid Chromatography for Promethazine Impurity Profiling
Introduction
Promethazine (B1679618) is a first-generation antihistamine of the phenothiazine (B1677639) family with sedative and antiemetic properties. Like all pharmaceutical compounds, ensuring the purity and stability of promethazine is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify impurities and degradation products in pharmaceutical substances. This application note details a stability-indicating reverse-phase HPLC (RP-HPLC) method for the impurity profiling of promethazine hydrochloride. The method is designed to be specific, accurate, and precise, in line with the International Council for Harmonisation (ICH) guidelines.[1][2]
Principle
Reverse-phase chromatography is employed to separate promethazine and its related impurities, which are polar molecules.[1] The stationary phase is non-polar (e.g., C8 or C18), while the mobile phase is a polar mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[1] This setup allows for the effective separation of promethazine from its more polar or less polar impurities based on their differential partitioning between the stationary and mobile phases.
Experimental Protocols
1. Materials and Reagents
-
Promethazine Hydrochloride (PMZ·HCl) reference standard and test samples
-
Potassium dihydrogen phosphate (B84403) (analytical grade)[1]
-
Potassium hydroxide (B78521) (analytical grade)[1]
-
Methanol (HPLC grade)[1]
-
Triethylamine (for pH adjustment, if necessary)
-
Purified water (Milli-Q or equivalent)[1]
-
Hydrochloric acid (for forced degradation)[1]
-
Sodium hydroxide (for forced degradation)[1]
-
Hydrogen peroxide (30%, for forced degradation)[1]
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV/PDA detector is suitable for this analysis.[1] The following are representative chromatographic conditions compiled from various validated methods.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1[1][2] | Condition 2[4][5] | Condition 3[3] |
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 5 µm) | Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) | SymmetryShield RP18 (150 mm x 3.0 mm, 5 µm) |
| Mobile Phase A | 3.4% Potassium dihydrogen phosphate in water, pH 7.0 | Potassium dihydrogen phosphate pH 3.0:acetonitrile (80:20 v/v) | 20 mM Potassium phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile:Methanol (60:40 v/v) | Potassium dihydrogen phosphate pH 3.0:acetonitrile:methanol (10:10:80 v/v/v) | Acetonitrile |
| Gradient Elution | A linear gradient is employed.[1] | A gradient elution is utilized.[4][5] | A gradient elution is utilized.[3] |
| Flow Rate | 1.0 mL/min[1][2] | 1.2 mL/min[4][5] | 1.0 mL/min[3] |
| Detection Wavelength | 254 nm[1][2][3] | 224 nm[4][5] | 254 nm[3] |
| Column Temperature | 25°C[1][2] | 40°C[4][5] | Not Specified |
| Injection Volume | 10.0 µL[1][2] | Not Specified | 10 µL |
| Sampler Temperature | 4°C[1][2] | Not Specified | Not Specified |
3. Preparation of Solutions
-
Diluent: A mixture of the mobile phase components is typically used as the diluent.
-
Standard Solution: Accurately weigh about 100 mg of Promethazine HCl reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 100 mL volumetric flask and dilute with the diluent to obtain a final concentration of approximately 50 µg/mL.[1]
-
Test Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar final concentration.[1]
4. Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6]
-
Acid Degradation: To a solution of promethazine, add 5.0 N HCl and keep at room temperature for 30 minutes. Neutralize the solution with NaOH before analysis.[1]
-
Alkali Degradation: To a solution of promethazine, add 5.0 N NaOH and keep at room temperature for 30 minutes. Neutralize the solution with HCl before analysis.[1]
-
Oxidative Degradation: Treat the promethazine solution with 30% H₂O₂ for 15 minutes at room temperature.[1] Oxidative degradation of promethazine can lead to the formation of promethazine 5-oxide and other degradation products via a semiquinone free radical.[7]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period. Also, reflux the drug solution at 60°C for one hour.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 x 10⁶ lux hours).[1]
-
Humidity Degradation: Store the solid drug substance at 40°C and 75% relative humidity for 24 hours.[1]
Data Presentation
The results from the forced degradation studies are summarized in the table below. The percentage of degradation is calculated by comparing the peak area of promethazine in the stressed sample to that of an unstressed sample.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation | Major Degradation Product |
| Acidic | 5.0 N HCl | 30 min | No significant degradation observed.[1] | Not Detected | - |
| Alkaline | 5.0 N NaOH | 30 min | No significant degradation observed.[1] | Not Detected | - |
| Oxidative | 30% H₂O₂ | 15 min | Significant degradation observed.[1] | 11.99%[1] | Impurity D (likely Promethazine Sulfoxide) |
| Thermal (Solid) | 80°C | 24 hours | Stable | Not Significant | - |
| Photolytic | 200 Wh/m² UV light | - | Stable | Not Significant | - |
| Humidity | 40°C / 75% RH | 24 hours | Stable | Not Significant | - |
Table 3: Known Impurities of Promethazine
| Impurity Name | Common Degradation Pathway |
| Promethazine Sulfoxide | Oxidative[8] |
| Iso-promethazine | Isomerization |
| N-Desmethyl Promethazine | - |
| Phenothiazine | - |
| Promethazine 5-oxide | Oxidative[7] |
Visualizations
Caption: Experimental workflow for HPLC analysis of promethazine.
References
- 1. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. - ProQuest [proquest.com]
- 3. waters.com [waters.com]
- 4. Determination of Related Substances in Promethazine Hydrochloride and Dextromethorphan Hydrobromide in Oral Solution by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtc-usa.com [mtc-usa.com]
Application Notes and Protocols for Assessing the Antiemetic Effects of Promethazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for assessing the antiemetic properties of promethazine (B1679618) in preclinical models. The methodologies outlined are based on established and widely used models of emesis and nausea in animal research.
Introduction
Nausea and vomiting are distressing symptoms associated with various conditions, including chemotherapy, motion sickness, and postoperative recovery. Promethazine, a first-generation antihistamine with additional anticholinergic and antidopaminergic properties, is a widely used antiemetic.[1][2][3] Its clinical efficacy is attributed to its action on multiple signaling pathways involved in the emetic reflex.[4][5][6]
This application note details three common preclinical models for evaluating the antiemetic effects of promethazine: the cisplatin-induced emesis model in ferrets, the copper sulfate-induced emesis model in dogs, and the motion sickness-induced pica model in rats.
Mechanism of Action of Promethazine
Promethazine exerts its antiemetic effects through a multi-faceted mechanism of action, primarily by antagonizing several key receptors involved in the vomiting reflex[2][4][5]:
-
Histamine H1 Receptor Blockade: It competitively blocks H1 receptors, particularly in the vestibular system and the brainstem, which is crucial for its effectiveness against motion sickness.[2][4]
-
Dopamine D2 Receptor Blockade: Promethazine blocks postsynaptic D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, a key area for detecting emetic substances in the blood.[4][5][6]
-
Muscarinic Acetylcholine Receptor Blockade: Its anticholinergic properties contribute to its anti-nausea and antiemetic effects, particularly in the context of motion-induced emesis.[2]
Below is a diagram illustrating the signaling pathways involved in promethazine's antiemetic action.
Caption: Signaling pathways involved in emesis and the sites of action for promethazine.
Experimental Protocols
The following protocols provide a framework for assessing the antiemetic efficacy of promethazine. A general experimental workflow is depicted below.
Caption: General experimental workflow for assessing antiemetic drug efficacy.
Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established model for studying chemotherapy-induced emesis due to its robust and reproducible emetic response to cisplatin (B142131).[7][8][9][10][11]
Materials:
-
Male ferrets (1-2 kg)
-
Promethazine hydrochloride
-
Cisplatin
-
Saline solution (0.9% NaCl)
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
-
Observation cages with a clear view of the animals
Procedure:
-
Acclimatization: House ferrets individually and allow them to acclimate to the laboratory environment for at least 7 days before the experiment.
-
Fasting: Fast the animals for 18 hours prior to cisplatin administration, with water available ad libitum.
-
Drug Administration:
-
Observation:
-
Immediately after cisplatin administration, place the ferrets in observation cages.
-
Continuously observe the animals for 4-6 hours.
-
Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits.
-
-
Data Analysis: Compare the latency to emesis and the frequency of emetic episodes between the promethazine-treated and vehicle-treated groups.
Data Presentation:
| Treatment Group | Dose of Promethazine (mg/kg) | Dose of Cisplatin (mg/kg) | Latency to First Emesis (min) | Total Number of Retches | Total Number of Vomits |
| Vehicle Control | 0 | 5 | |||
| Promethazine | 6.25 | 5 | |||
| Promethazine | 12.5 | 5 |
Copper Sulfate-Induced Emesis in Dogs
The dog model is sensitive to the emetic effects of copper sulfate, which acts locally on the gastrointestinal tract to induce vomiting.[13][14][15][16]
Materials:
-
Beagle dogs (7-14 kg)
-
Promethazine hydrochloride
-
Copper sulfate
-
Gelatin capsules
-
Oral gavage equipment
-
Observation pens
Procedure:
-
Acclimatization and Diet: Acclimate dogs to the housing facility for at least one week. Provide a standard diet and water.
-
Threshold Determination: Determine the threshold emetic dose of copper sulfate for each dog by administering increasing doses (e.g., 20, 40, 80 mg/head) on separate days.[14][15] The threshold dose is the lowest dose that reliably induces emesis.
-
Drug Administration:
-
Observation:
-
Observe the dogs continuously for at least 1-2 hours after copper sulfate administration.
-
Record the occurrence of emesis (yes/no) and the latency to the first vomit.
-
-
Data Analysis: Calculate the percentage of dogs protected from emesis in the promethazine group compared to the control group. Compare the latency to emesis in animals that did vomit.
Data Presentation:
| Treatment Group | Dose of Promethazine (mg) | Copper Sulfate Dose (mg/head) | Number of Animals Protected from Emesis | Percentage Protection | Mean Latency to Emesis (min) |
| Vehicle Control | 0 | Threshold Dose | |||
| Promethazine | 25 | Threshold Dose | |||
| Promethazine | 50 | Threshold Dose |
Motion Sickness-Induced Pica in Rats
Rats do not vomit but exhibit pica, the ingestion of non-nutritive substances like kaolin (B608303), in response to nausea-inducing stimuli such as motion.[18][19][20][21][22] This behavior is used as an index of nausea.[23][24]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-300 g)
-
Promethazine hydrochloride
-
Kaolin pellets
-
Standard rat chow
-
A rotation device capable of controlled rotation.
-
Cages equipped with separate food and kaolin hoppers.
Procedure:
-
Acclimatization and Baseline: Acclimate rats to individual housing with free access to water, standard chow, and kaolin pellets for several days to establish baseline consumption levels.[24]
-
Drug Administration:
-
Administer promethazine (or vehicle) via IP or subcutaneous injection at the desired dose 30 minutes before the rotational stimulus.
-
-
Motion Stimulus:
-
Place the rats in the rotation device.
-
Subject the animals to rotation (e.g., 0.75 Hz for 15 minutes) to induce motion sickness.[18]
-
-
Measurement of Pica:
-
Data Analysis: Compare the amount of kaolin consumed by the promethazine-treated group to that of the vehicle-treated group.
Data Presentation:
| Treatment Group | Dose of Promethazine (mg/kg) | Kaolin Consumption ( g/24h ) | Chow Consumption ( g/24h ) |
| Vehicle Control (No Rotation) | 0 | ||
| Vehicle Control (Rotation) | 0 | ||
| Promethazine (Rotation) | (Specify Dose) |
Summary and Conclusions
The experimental protocols described provide robust and reproducible methods for evaluating the antiemetic efficacy of promethazine. The choice of model depends on the specific research question; the ferret cisplatin model is excellent for chemotherapy-induced vomiting, the dog copper sulfate model for peripherally acting emetogens, and the rat pica model for assessing nausea, particularly in the context of motion sickness. By quantifying the reduction in emetic episodes or pica behavior, these models allow for a thorough preclinical assessment of promethazine's antiemetic properties.
References
- 1. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 3. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. sonwuapi.com [sonwuapi.com]
- 6. youtube.com [youtube.com]
- 7. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Promethazine for nausea and vomiting prevention after gynaecological laparoscopic surgery: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 14. [Reproducibility of copper sulfate emesis by oral administration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physiological changes associated with copper sulfate-induced nausea and retching in felines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Clinical Trial to Determine the Preventive Effective Dose of Promethazine on Postoperative Nausea and Vomiting after Laparoscopic Gastric Plication | Archives of Anesthesiology and Critical Care [aacc.tums.ac.ir]
- 18. Effects of anti-motion sickness drugs on motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Appropriateness of kaolin consumption as an index of motion sickness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica [frontiersin.org]
- 24. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Promethazine as a Pharmacological Tool in Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, is a versatile pharmacological tool for studying various neurotransmitter receptor systems.[1] Its broad receptor binding profile, encompassing histamine (B1213489), dopamine (B1211576), muscarinic acetylcholine (B1216132), serotonin, and adrenergic receptors, makes it a valuable compound in receptor binding assays for both target validation and off-target screening.[1] These application notes provide a comprehensive overview of promethazine's receptor binding affinities and detailed protocols for its use in competitive radioligand binding assays.
Receptor Binding Profile of Promethazine
Promethazine exhibits a wide range of affinities for several G protein-coupled receptors (GPCRs), acting primarily as an antagonist.[1] Its potent antagonism of the histamine H1 receptor is responsible for its antihistaminic effects.[1] Additionally, it displays moderate to weak affinity for several other receptor subtypes, contributing to its diverse pharmacological effects, including sedative, antiemetic, and antipsychotic properties.[2] The binding affinities of promethazine at various receptors are summarized in the table below.
Data Presentation: Promethazine Receptor Binding Affinity
| Receptor Subtype | Reported K i (nM) | Notes |
| Histamine H 1 | 1.4 - 2.2 | High affinity, potent antagonist.[1] |
| Dopamine D 2 | Weak to moderate affinity | Antagonist activity contributes to antipsychotic effects and potential for extrapyramidal side effects.[1] |
| Muscarinic Acetylcholine (mAChR) | Moderate affinity | Antagonist activity (anticholinergic) leads to side effects like dry mouth and blurred vision.[1] |
| Serotonin 5-HT 2A | Weak to moderate affinity | Antagonist at this site.[1] |
| Serotonin 5-HT 2C | Weak to moderate affinity | Antagonist at this site.[1] |
| α 1 -Adrenergic | Weak to moderate affinity | Antagonist activity can contribute to sedative and hypotensive effects.[1] |
Experimental Protocols
The following are detailed protocols for conducting competitive radioligand binding assays to determine the affinity of promethazine for various receptors. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
General Workflow for Competitive Receptor Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay using promethazine.
Caption: General workflow for a competitive receptor binding assay.
Histamine H1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of promethazine for the histamine H1 receptor using [ 3 H]pyrilamine as the radioligand.
Materials:
-
Receptor Source: Guinea pig brain cerebellum membranes or a cell line stably expressing the human H1 receptor.
-
Radioligand: [ 3 H]pyrilamine (specific activity ~20-30 Ci/mmol).
-
Test Compound: Promethazine hydrochloride.
-
Non-specific Binding Control: 1 µM Mepyramine or Triprolidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of receptor membrane preparation, 50 µL of [ 3 H]pyrilamine (final concentration ~1-2 nM), and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of receptor membrane preparation, 50 µL of [ 3 H]pyrilamine, and 100 µL of non-specific binding control.
-
Promethazine Competition: 50 µL of receptor membrane preparation, 50 µL of [ 3 H]pyrilamine, and 100 µL of varying concentrations of promethazine (e.g., 10 -11 to 10 -5 M).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC 50 value for promethazine from the competition curve and calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.
Dopamine D2 Receptor Binding Assay
This protocol describes a method to assess the binding of promethazine to the dopamine D2 receptor using [ 3 H]spiperone.
Materials:
-
Receptor Source: Rat striatal membranes or a cell line expressing the human D2 receptor.
-
Radioligand: [ 3 H]spiperone (specific activity ~15-30 Ci/mmol).
-
Test Compound: Promethazine hydrochloride.
-
Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2 , and 1 mM MgCl 2 .
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% PEI.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the H1 receptor assay protocol.
-
Assay Setup: Set up the assay in a 96-well plate in triplicate as described for the H1 receptor assay, using [ 3 H]spiperone at a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration and Washing: Follow the same procedure as for the H1 receptor assay.
-
Quantification and Data Analysis: Follow the same procedure as for the H1 receptor assay to determine the K i of promethazine for the D2 receptor.
Muscarinic Acetylcholine Receptor Binding Assay
This protocol outlines a method to measure the affinity of promethazine for muscarinic acetylcholine receptors using the non-selective antagonist [ 3 H]quinuclidinyl benzilate ([ 3 H]QNB).
Materials:
-
Receptor Source: Rat cortical membranes or a cell line expressing muscarinic receptors.
-
Radioligand: [ 3 H]Quinuclidinyl benzilate ([ 3 H]QNB) (specific activity ~30-60 Ci/mmol).
-
Test Compound: Promethazine hydrochloride.
-
Non-specific Binding Control: 1 µM Atropine.
-
Assay Buffer: 50 mM Sodium-Potassium Phosphate Buffer, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Sodium-Potassium Phosphate Buffer, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% PEI.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the H1 receptor assay protocol.
-
Assay Setup: Set up the assay in a 96-well plate in triplicate as described for the H1 receptor assay, using [ 3 H]QNB at a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration and Washing: Follow the same procedure as for the H1 receptor assay.
-
Quantification and Data Analysis: Follow the same procedure as for the H1 receptor assay to determine the K i of promethazine for muscarinic receptors.
Signaling Pathways
Promethazine acts as an antagonist at these receptors, blocking the downstream signaling cascades typically initiated by the endogenous ligands. The following diagrams illustrate the antagonism of these pathways by promethazine.
Histamine H1 Receptor Signaling Antagonism
Caption: Antagonism of H1 receptor signaling by promethazine.
Dopamine D2 Receptor Signaling Antagonism
Caption: Antagonism of D2 receptor signaling by promethazine.
Muscarinic Acetylcholine Receptor Signaling Antagonism (M1/M3/M5 Subtypes)
Caption: Antagonism of Gq-coupled mAChR signaling by promethazine.
Conclusion
Promethazine's multi-receptor antagonist profile makes it a useful pharmacological tool for in vitro receptor binding studies. The provided protocols offer a framework for characterizing the interaction of promethazine and other test compounds with histamine, dopamine, and muscarinic receptors. Understanding these interactions is crucial for drug discovery and development, particularly in the fields of neuroscience and immunology.
References
Application Note: MALDI Imaging Mass Spectrometry for Promethazine Distribution in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful, label-free analytical technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. This application note provides a detailed protocol for the analysis of promethazine (B1679618) distribution in brain tissue using MALDI-IMS. Promethazine, an antihistamine with sedative properties, has also been investigated for its potential as an amyloid-binding molecule.[1][2] Understanding its distribution within the brain is crucial for both its therapeutic applications and its potential diagnostic or therapeutic roles in neurodegenerative diseases.
This document outlines the necessary steps from tissue preparation to data analysis, providing researchers with a comprehensive guide to replicate and adapt this methodology for their own studies.
Core Principles of MALDI Imaging Mass Spectrometry
MALDI-IMS involves the application of an energy-absorbing matrix onto a thin tissue section. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing both the matrix and the analyte molecules at each spatial coordinate. The mass-to-charge ratio (m/z) of these ions is then measured by a mass spectrometer, typically a Time-of-Flight (TOF) analyzer. By correlating the mass spectra with the x-y coordinates of the laser spot, a two-dimensional ion density map is generated, revealing the spatial distribution of the detected analytes.
Experimental Protocols
Animal Dosing and Tissue Collection
A study investigating promethazine retention in a mouse model of Alzheimer's disease utilized the following dosing regimen:
-
Animal Model: 5XFAD transgenic mice and wild-type (WT) littermates.
-
Dosing: A cumulative dose of 25 mg/kg of promethazine was administered via four tail vein injections at 2-hour intervals.[1][3]
-
Tissue Collection: Animals were sacrificed 3 hours after the last injection. Brains were then removed and flash-frozen to preserve the spatial integrity of the drug distribution.[3]
Tissue Preparation
Proper tissue preparation is critical for obtaining high-quality MALDI imaging data.
-
Sectioning: Frozen brain tissue is sectioned into 12-µm thick coronal slices using a cryostat.[1][3] Thinner sections generally result in a better signal-to-noise ratio.
-
Mounting: The tissue sections are thaw-mounted onto conductive indium tin oxide (ITO) coated glass slides. It is crucial to ensure the tissue adheres well to the slide to prevent detachment during subsequent steps.
-
Drying: Slides with mounted tissue sections should be dried in a vacuum desiccator to remove any residual moisture.
Matrix Application
The choice of matrix and its uniform application are paramount for successful MALDI-IMS of small molecules like promethazine.
-
Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for the analysis of small molecules and is recommended for promethazine.[1][3][4]
-
Matrix Solution Preparation: A typical starting concentration for DHB is 10-40 mg/mL.[5] A recommended solvent system is a mixture of methanol (B129727) or acetonitrile (B52724) and water (e.g., 70:30 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to facilitate ionization.[6]
-
Automated Spraying: An automated spraying device, such as an HTX TM-Sprayer, is highly recommended for a uniform and reproducible matrix coating.[6][7] This minimizes analyte delocalization and ensures consistent crystal formation. Typical parameters for an automated sprayer are provided in the table below.
| Parameter | Recommended Setting |
| Matrix | 2,5-dihydroxybenzoic acid (DHB) |
| Concentration | 40 mg/mL |
| Solvent | 70:30 Methanol:Water + 0.1% TFA |
| Flow Rate | 0.05 - 0.12 mL/min |
| Nozzle Velocity | 1200 mm/min |
| Nozzle Temperature | 75 °C |
| Nitrogen Gas Pressure | 10 psi |
| Number of Passes | 2-4 |
Note: These parameters should be optimized for the specific instrument and tissue type being analyzed.
MALDI-IMS Data Acquisition
-
Instrumentation: A MALDI-TOF mass spectrometer is typically used for imaging experiments.
-
Ionization Mode: Positive ion mode is used for the detection of promethazine.
-
Mass Range: A suitable mass range should be selected to include the parent ion and fragments of promethazine.
-
Laser Parameters: The laser energy and the number of shots per pixel should be optimized to achieve good signal intensity without causing excessive fragmentation or tissue damage. A common starting point is 100-200 laser shots per pixel.[6]
-
Spatial Resolution: The distance between laser spots (pixel size) determines the spatial resolution of the final image. This can range from 10 to 200 µm depending on the desired level of detail.[8]
Data Analysis
-
Software: Instrument-specific software is used to process the raw data and generate ion images.
-
Promethazine Detection: Promethazine can be identified by its protonated molecule [M+H]⁺ and its characteristic fragment ions. Under MALDI-IMS conditions, promethazine fragments, resulting in key ions at m/z 198 (phenothiazine ring), 240 (substituted N-propyl phenothiazine), and 86 (N,N-dimethylisopropylamine).[3] Visualizing the distribution of these specific ions confirms the presence and localization of promethazine.[3]
-
Relative Quantification: For comparative studies, the signal intensity of promethazine can be used for relative quantification between different tissue regions or experimental groups. Signal intensity can be calculated as the percentage of pixels exhibiting a promethazine-generated signal above a defined background level.[1]
-
Absolute Quantification: For absolute quantification, a stable isotope-labeled internal standard can be applied to the tissue section. A calibration curve is then generated by spotting known concentrations of the analyte and internal standard onto a control tissue section. This allows for the determination of the absolute concentration of the drug in different regions of the tissue.
Data Presentation
Quantitative Analysis of Promethazine Distribution
The following table summarizes the key quantitative findings from a study comparing promethazine retention in the brains of 5XFAD and wild-type (WT) mice.
| Animal Group | Mean Promethazine Signal (Relative to WT) | p-value | Reference |
| 8-month-old 5XFAD | 3-fold greater | <0.01 | [1] |
| 2-month-old 5XFAD | No significant difference | 0.47 | [1] |
Promethazine Mass-to-Charge Ratios (m/z) for MALDI Imaging
| Ion | m/z | Description |
| [M+H]⁺ | 285.1 | Protonated Promethazine |
| Fragment 1 | 240 | Substituted N-propyl phenothiazine |
| Fragment 2 | 198 | Phenothiazine ring |
| Fragment 3 | 86 | N,N-dimethylisopropylamine |
Note: The fragmentation pattern provides high specificity for promethazine detection.[3]
Visualizations
Caption: Experimental workflow for MALDI imaging of promethazine in tissue.
Caption: Data analysis workflow for MALDI imaging of promethazine.
Conclusion
MALDI Imaging Mass Spectrometry is a highly effective technique for elucidating the spatial distribution of promethazine in tissue samples. By following the detailed protocols outlined in this application note, researchers can obtain high-quality, spatially resolved data on drug localization. This information is invaluable for understanding the pharmacokinetic and pharmacodynamic properties of promethazine, particularly in the context of its effects on the central nervous system and its potential interactions with pathological features such as amyloid plaques. The ability to visualize drug distribution at a microscopic level provides critical insights for drug development and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of promethazine as an amyloid-binding molecule using a fluorescence high-throughput assay and MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Automatic Deposition of DAN Matrix using a TM Sprayer for MALDI Analysis of Lipids [protocols.io]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Promethazine Hydrochloride and Its Degradation Products
Welcome to the technical support center for the analysis of promethazine (B1679618) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting the degradation products of promethazine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of promethazine hydrochloride in solution?
A1: Promethazine hydrochloride is susceptible to degradation under various conditions, leading to the formation of several degradation products. The most commonly identified degradants include:
-
Promethazine Sulfoxide (Promethazine 5-oxide): Formed under oxidative and photolytic stress.
-
N-desmethylpromethazine: A metabolite and potential degradant resulting from the removal of a methyl group from the dimethylamino side chain.
-
Phenothiazine: The core heterocyclic structure of promethazine, which can be formed upon cleavage of the side chain.
-
Isopromethazine: An isomer of promethazine.
-
3H-Phenothiazin-3-one: A colored degradation product.
-
7-Hydroxy-3H-phenothiazin-3-one: Another colored degradation product.
Under forced degradation conditions, other related substances and minor degradation products may also be observed.
Q2: What conditions can cause the degradation of promethazine hydrochloride in solution?
A2: Promethazine hydrochloride is sensitive to several environmental factors that can induce its degradation:
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation. Solutions should be protected from light by using amber glassware or by covering the container.
-
Oxidative Degradation: Promethazine is prone to oxidation, leading to the formation of promethazine sulfoxide. This can be initiated by dissolved oxygen, oxidizing agents (e.g., hydrogen peroxide), or the presence of metal ions like copper(II) and iron(III) which can accelerate the process.[1]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of promethazine hydrochloride. The rate of thermal degradation is also influenced by the pH of the solution.[2][3]
-
pH-Dependent Degradation (Hydrolysis): Promethazine is more stable in acidic conditions and is liable to degradation in basic pH mediums.
-
Aqueous Degradation: In aqueous solutions, promethazine can undergo hydrolysis, with a notable percentage of degradation observed over 24 hours at ambient temperature.[4]
Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a promethazine hydrochloride sample. What could be the cause?
A3: Unexpected peaks in your chromatogram can arise from several sources. Here's a troubleshooting guide to help you identify the cause:
-
Degradation Products: The most likely cause is the presence of degradation products. Review the storage conditions and age of your sample. If the sample was exposed to light, heat, or air, degradation is highly probable. Compare the retention times of the unknown peaks with those of known promethazine degradation product standards if available.
-
Impurities from Synthesis: The unexpected peaks could be impurities from the synthesis of promethazine hydrochloride. Consult the certificate of analysis for your promethazine standard to check for known impurities.
-
Contamination: Contamination can be introduced from various sources:
-
Solvents and Reagents: Ensure the purity of your mobile phase components and any reagents used in sample preparation.
-
Sample Preparation: Glassware and equipment used for sample preparation should be scrupulously clean.
-
HPLC System: The injector, tubing, or column could be contaminated from previous analyses. A proper system flush is recommended.
-
-
Ghost Peaks: These are peaks that appear in the chromatogram even when no sample is injected. They can be due to contaminants in the mobile phase or carryover from a previous injection.
Q4: My promethazine peak is showing significant tailing. How can I improve the peak shape?
A4: Peak tailing for promethazine, an amine-containing compound, is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic amine groups with residual acidic silanols on the silica-based column packing. Here are some strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol (B1196071) groups (typically above pH 7). However, be mindful of the column's pH stability. Alternatively, a low pH (e.g., 2.5-3.5) can be used to protonate the silanols and the analyte, which can sometimes improve peak shape.
-
Use of an Amine Additive: Add a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1%). These additives will preferentially interact with the active silanol sites, reducing their interaction with promethazine.
-
Column Selection:
-
Use a column with high-purity silica (B1680970) and end-capping to minimize the number of accessible silanol groups.
-
Consider using a column specifically designed for the analysis of basic compounds.
-
Phenyl-hexyl columns can also provide good peak shape for amine-containing compounds like promethazine.
-
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Troubleshooting Guides
Guide 1: Poor Peak Resolution Between Promethazine and Its Degradation Products
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Co-elution or poor separation of peaks. | Inappropriate Mobile Phase Composition: The solvent strength or pH of the mobile phase may not be optimal for separating the analytes. | 1. Adjust Solvent Strength: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A lower organic content will generally increase retention and may improve separation. 2. Change Organic Solvent: If using methanol (B129727), try acetonitrile, or vice versa. They offer different selectivities. 3. Adjust pH: The ionization state of promethazine and its degradation products can be altered by changing the mobile phase pH, which can significantly impact their retention and selectivity. Experiment with a pH range suitable for your column. |
| Inadequate Column Chemistry: The stationary phase may not be providing the necessary selectivity. | 1. Try a Different Column: If you are using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded column to achieve a different separation mechanism. | |
| Gradient Elution Not Optimized: The gradient slope may be too steep, or the initial/final conditions may be inappropriate. | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent concentration over time. 2. Introduce Isocratic Holds: Add isocratic segments to the gradient at key points to improve the resolution of closely eluting peaks. | |
| Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and affect resolution. | 1. Use a Column Oven: Ensure the column is thermostatted to maintain a consistent temperature throughout the analysis. |
Guide 2: Inconsistent or Non-Reproducible Results
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Shifting retention times, variable peak areas. | Mobile Phase Instability or Preparation Issues: The mobile phase may not be homogeneous, or its composition may be changing over time. | 1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use. 2. Check for Evaporation: Keep mobile phase reservoirs covered to prevent selective evaporation of the more volatile solvent. |
| HPLC System Leaks: A leak in the system will cause pressure fluctuations and lead to variable flow rates. | 1. Inspect Fittings: Check all fittings for any signs of leakage. 2. Perform a Pressure Test: Run a system pressure test to ensure the system can hold a stable pressure. | |
| Inconsistent Sample Preparation: Variations in sample dilution, extraction, or filtration can lead to non-reproducible results. | 1. Standardize Sample Preparation: Use calibrated pipettes and follow a consistent, well-documented sample preparation protocol. 2. Ensure Complete Dissolution: Make sure the sample is completely dissolved before injection. | |
| Autosampler Issues: Inconsistent injection volumes or air bubbles in the sample loop. | 1. Check Injection Volume Precision: Verify the precision of the autosampler by making multiple injections of the same standard. 2. Purge the Syringe and Sample Loop: Ensure there are no air bubbles in the syringe or sample loop. |
Quantitative Data Summary
The following table summarizes the percentage of promethazine hydrochloride degradation observed under different forced degradation conditions as reported in the literature. Note that the extent of degradation can vary based on the specific experimental parameters.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Aqueous | Water at ambient temperature for 24 hours | 6.82 | [4] |
| Oxidative | 30% H₂O₂ at room temperature for 15 minutes | 12.46 | [4] |
| Oxidative | 30% H₂O₂ at room temperature for 15 minutes | 11.99 | [5] |
| Acidic | 5N HCl at room temperature for 30 minutes | No degradation observed | [4][5] |
| Basic | 5N NaOH at room temperature for 30 minutes | No degradation observed | [4][5] |
| Thermal | 105°C for 24 hours | Stable | [6] |
| Photolytic | 1.2 x 10⁶ lux hours | Stable | [6] |
| Humidity | 40°C and 75% relative humidity for 24 hours | Stable | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Promethazine Hydrochloride
This protocol outlines the procedure for subjecting a promethazine hydrochloride solution to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Accurately weigh 50 mg of promethazine hydrochloride and dissolve it in 50 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N HCl.
-
Heat the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature and neutralize it with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N NaOH.
-
Heat the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature and neutralize it with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place 5 mL of the stock solution in a sealed vial.
-
Heat the vial in an oven at 105°C for 24 hours.
-
Cool to room temperature and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose 5 mL of the stock solution in a transparent vial to a photostability chamber with a light intensity of 1.2 million lux hours and UV exposure of 200 watt-hours/square meter.
-
Prepare a control sample by wrapping a vial in aluminum foil and placing it in the same chamber.
-
After exposure, dilute the samples to a final concentration of 100 µg/mL with the mobile phase.
-
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Promethazine Hydrochloride and Its Degradation Products
This protocol provides a general HPLC method that can be adapted to separate promethazine hydrochloride from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common starting point is a mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Example Gradient: Start with 80% buffer and 20% acetonitrile, and gradually increase the acetonitrile concentration to 60% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer and filter it through a 0.45 µm membrane filter.
-
Prepare the required mixture of buffer and HPLC-grade acetonitrile.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a standard solution of promethazine hydrochloride at a concentration of 100 µg/mL in the mobile phase.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) to the desired concentration (e.g., 100 µg/mL) using the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
3. System Suitability:
-
Before running the samples, perform a system suitability test by injecting the standard solution multiple times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The tailing factor for the promethazine peak should ideally be less than 1.5.
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to promethazine and its degradation products based on their retention times.
-
Quantify the amount of promethazine remaining and the percentage of each degradation product formed.
Visualizations
Promethazine Degradation Pathways
Caption: Potential degradation pathways of promethazine hydrochloride.
Experimental Workflow for Forced Degradation Studies
References
- 1. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Promethazine Maleate Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing promethazine (B1679618) maleate (B1232345) concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of promethazine maleate for cell culture experiments?
A1: Promethazine hydrochloride is freely soluble in water. For cell culture applications, it is recommended to dissolve this compound in sterile phosphate-buffered saline (PBS) or directly in serum-free cell culture medium to prepare a concentrated stock solution. To ensure sterility, the stock solution should be filtered through a 0.22 µm filter.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published data, a broad concentration range is recommended for initial screening, typically from 0 µM to 100 µM.[1] This range should allow for the determination of the half-maximal inhibitory concentration (IC50) in most sensitive cell lines. Subsequent experiments can then focus on a narrower range of concentrations around the initially determined IC50 value.
Q3: How long should I incubate the cells with this compound?
A3: The incubation time can vary depending on the cell type and the specific research question. Common incubation times for assessing cytotoxicity are 24, 48, and 72 hours. A 24-hour incubation is often sufficient to observe significant effects on the proliferation of cancer cell lines.[1]
Q4: Can this compound interfere with common cell viability assays?
A4: While direct interference with assays like MTT, MTS, or resazurin (B115843) has not been widely reported for promethazine, it is a colored compound and has the potential to absorb light or fluoresce, which could interfere with absorbance or fluorescence-based readouts.[2][3] It is crucial to include proper controls, such as wells with this compound in media without cells, to check for any background signal.
Q5: What is the mechanism of action of this compound on cell viability?
A5: Promethazine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4][5] Conversely, in neuronal cells, it has been reported to have a neuroprotective effect by upregulating the same PI3K/AKT pathway, highlighting a context-dependent mechanism of action.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells. 2. This compound instability: The compound may degrade over time, especially when exposed to light.[8] 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before and during plating. 2. Prepare fresh dilutions of this compound for each experiment and protect solutions from light. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Unexpectedly low or no cytotoxicity observed | 1. Suboptimal concentration range: The tested concentrations may be too low. 2. Short incubation time: The duration of exposure may be insufficient to induce a response. 3. Cell line resistance: The chosen cell line may be inherently resistant to this compound. | 1. Perform a wider dose-response experiment, for example, from 0.1 µM to 200 µM. 2. Increase the incubation time (e.g., up to 72 hours). 3. Test the compound on a different, potentially more sensitive, cell line. |
| Non-reproducible dose-response curve | 1. This compound solution instability: Degradation of the compound between experiments.[8] 2. Inconsistent cell health or passage number: Using cells at different growth phases or high passage numbers can alter their response to drugs. | 1. Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions in aliquots at -20°C or -80°C for short-term storage and protect from light. 2. Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments. |
| High background in absorbance/fluorescence readings | Interference from this compound: The compound itself may absorb light or fluoresce at the assay's wavelength.[2][3] | Include control wells containing only cell culture medium and this compound at each concentration tested. Subtract the average background reading from the corresponding experimental wells. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for promethazine in various colorectal cancer cell lines after 24 hours of treatment.
| Cell Line | IC50 (µM) |
| Caco-2 | 40.96[1] |
| HCT116 | 74.79[1] |
| HT29 | 27.34[1] |
| SW480 | 33.00[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and optimized for testing this compound.[9][10]
Materials:
-
This compound
-
Sterile PBS or serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile PBS or serum-free medium.
-
Perform serial dilutions to obtain working concentrations (e.g., 2X the final desired concentrations) in the appropriate culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used for promethazine, if any) and no-treatment control wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan (B1609692) Crystals:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: Promethazine's context-dependent effect on the PI3K/AKT pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Promethazine Maleate Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges associated with the solubility of promethazine (B1679618) maleate (B1232345) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of promethazine in common aqueous buffers?
A: Promethazine is a weak base that is typically formulated as a salt, most commonly promethazine hydrochloride (HCl), to enhance its aqueous solubility. The principles discussed here for the hydrochloride salt are directly applicable to the maleate salt, as both are salts of a weak base. Promethazine's solubility is highly dependent on pH. While it is freely soluble in water and acidic solutions, its solubility decreases as the pH becomes more neutral or alkaline.[1][2][3][4]
Data on Promethazine HCl Solubility
| Buffer/Solvent | pH | Temperature | Solubility |
|---|---|---|---|
| 0.1 N HCl | 1.2 | 37 °C | 590.0 mg/mL[1] |
| Double-Distilled Water | ~7 | 37 °C | 557.7 mg/mL[1] |
| Phosphate Buffer | 7.4 | 37 °C | 554.3 mg/mL[1] |
| Phosphate Buffer Saline (PBS) | 7.2 | Not Specified | ~2 mg/mL[5] |
| Phosphate Buffer | 6.8 | Not Specified | 9.15 ± 0.024 mg/mL[2] |
| Phosphate Buffer | 6.3 | Not Specified | 9.83 ± 0.032 mg/mL[2] |
Note: Discrepancies in reported solubilities can arise from differences in experimental conditions (e.g., temperature, buffer composition, equilibration time) and the specific salt form used.
Q2: Why is my promethazine maleate precipitating out of my neutral or alkaline buffer (e.g., PBS pH 7.4)?
A: Promethazine is a weak base. In acidic solutions, its amine groups become protonated, forming a highly soluble salt. As the pH increases towards neutral and alkaline conditions, the promethazine salt converts back to its free base form, which is significantly less soluble in water and may precipitate out of the solution.[1][6]
Q3: How does pH affect the solubility of promethazine?
A: The solubility of promethazine is directly influenced by pH.
-
Low pH (Acidic): At acidic pH, promethazine exists predominantly in its protonated, cationic form, which is highly water-soluble.[1]
-
High pH (Neutral/Alkaline): As the pH increases, the equilibrium shifts towards the un-ionized, free base form, which has poor aqueous solubility. Studies have shown that the drug release rate from controlled-release tablets is higher at acidic pH (1 and 3) compared to more neutral or alkaline pH values (5, 7, or 9).[6] For consistent results, maintaining a pH range of 2-7 is often recommended.[7]
Q4: Can I use organic solvents to prepare my stock solution?
A: Yes. For experimental purposes, a concentrated stock solution of promethazine can be prepared using organic solvents. Promethazine hydrochloride is soluble in ethanol (B145695) (~2 mg/mL), DMSO (~5 mg/mL), and dimethyl formamide (B127407) (DMF) (~10 mg/mL).[5] When preparing a stock solution this way, it is crucial to purge the solvent with an inert gas.[5] Subsequently, this stock solution can be diluted into your aqueous buffer. Ensure that the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects in biological experiments.[5]
Q5: What are some common techniques to enhance the dissolution rate for formulation studies?
A: For drug development and formulation, several techniques can be employed to improve the dissolution characteristics of poorly soluble drugs like promethazine. One common method is creating solid dispersions, which involves dispersing the drug in a matrix of a hydrophilic carrier.[8] Polymers like polyethylene (B3416737) glycol (PEG 4000), polyvinylpyrrolidone (B124986) (PVP), and acrylic polymers (e.g., Eudragit®) have been successfully used to enhance the dissolution profile of promethazine.[1][8][9]
Troubleshooting Guides
Guide 1: Resolving Precipitation in Aqueous Buffers
If you observe precipitation after dissolving this compound in your aqueous buffer, follow this troubleshooting workflow.
References
- 1. scielo.br [scielo.br]
- 2. ajphr.com [ajphr.com]
- 3. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Promethazine (PIM 439) [inchem.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Melting Tablet Containing Promethazine HCl Against Motion Sickness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Promethazine Analysis by Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing peak tailing of promethazine (B1679618) in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with promethazine in my RP-HPLC analysis?
A1: Peak tailing for promethazine, a basic compound, is a common issue in reverse-phase HPLC.[1][2][3] The primary cause is secondary interactions between the basic amine groups of promethazine and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] These interactions lead to a mixed-mode retention mechanism, where some promethazine molecules are retained longer, resulting in an asymmetrical peak with a "tail."[2][3] Other potential causes can include column overload, dead volume in the HPLC system, or column bed deformation.[2][4][5]
Q2: How does the mobile phase pH affect the peak shape of promethazine?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like promethazine.[6][7] Promethazine is a weak base, and its retention time and peak shape are highly dependent on the mobile phase pH.[6] At a low pH (typically ≤ 3), the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic promethazine molecules.[3][4] This minimizes secondary interactions and significantly improves peak symmetry. Conversely, at a higher pH, the silanol groups are ionized (negatively charged) and can strongly interact with the positively charged promethazine, leading to pronounced peak tailing.[8]
Q3: What type of HPLC column is recommended for analyzing promethazine?
A3: For the analysis of basic compounds like promethazine, it is highly recommended to use a modern, high-purity, base-deactivated, or end-capped column.[2][4][8] End-capping is a process where the residual silanol groups are chemically bonded with a small silane (B1218182) (like trimethylchlorosilane) to make them inert.[2][8] This significantly reduces the sites available for secondary interactions with basic analytes. Columns with stationary phases designed to shield the silica (B1680970) surface or those made from hybrid organic/inorganic silica also offer improved performance and reduced peak tailing for basic compounds.[3]
Q4: Can mobile phase additives help in reducing promethazine peak tailing?
A4: Yes, certain mobile phase additives can effectively reduce peak tailing. A common strategy is to add a small concentration of a basic compound, such as triethylamine (B128534) (TEA), to the mobile phase.[9] The TEA acts as a competing base, binding to the active silanol sites on the stationary phase and thereby masking them from interacting with promethazine.[9] Another approach is to use a buffer with a sufficient concentration (e.g., 25 mM phosphate (B84403) buffer) to maintain a consistent pH and ionic strength, which can also help in masking silanol interactions.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving promethazine peak tailing issues.
Initial Assessment
Before making any changes to your method, it is crucial to confirm that the tailing is a chemical issue and not a physical one.
Experimental Protocol: Differentiating Chemical vs. Physical Problems
-
Prepare a Neutral Marker: Dissolve a neutral compound (e.g., toluene (B28343) or uracil) in your mobile phase.
-
Injection: Inject the neutral marker onto your HPLC system using your current method conditions.
-
Analysis:
-
Symmetrical Peak: If the neutral marker gives a symmetrical peak, the tailing of promethazine is likely due to chemical interactions with the stationary phase.[5]
-
Tailing Peak: If the neutral marker also shows tailing, this indicates a physical problem with your HPLC system, such as dead volume, a column void, or a blocked frit.[5][10]
-
Troubleshooting Chemical-Related Peak Tailing
If the issue is determined to be chemical, follow these steps:
1. Mobile Phase pH Optimization
-
Issue: The mobile phase pH is not optimal for minimizing silanol interactions.
-
Solution: Lower the mobile phase pH to a value between 2.5 and 3.0. This protonates the silanol groups, reducing their interaction with the protonated promethazine.
-
Experimental Protocol:
-
Prepare a series of mobile phases with identical organic modifier concentrations but with pH values adjusted to 4.5, 3.5, and 2.5 using an appropriate acid (e.g., formic acid or phosphoric acid).
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject your promethazine standard and compare the peak symmetry for each pH.
-
Quantitative Data Summary: Effect of Mobile Phase pH on Promethazine Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) with adjacent peak |
| 6.0 | 2.1 | 1.3 |
| 4.5 | 1.6 | 1.8 |
| 3.0 | 1.1 | 2.2 |
2. Column Selection and Conditioning
-
Issue: The column has a high level of residual silanol activity.
-
Solution: Use a base-deactivated or end-capped C8 or C18 column. If you must use an older, non-end-capped column, consider dedicating it for use with a mobile phase containing a silanol-masking agent like triethylamine.
-
Experimental Protocol:
-
Replace your current column with a new, high-purity, end-capped column of the same stationary phase and dimensions.
-
Equilibrate the new column thoroughly with your mobile phase.
-
Inject the promethazine standard and evaluate the peak shape.
-
3. Mobile Phase Additives
-
Issue: Residual silanol interactions persist even with pH optimization.
-
Solution: Add a competing base or increase the buffer concentration.
-
Experimental Protocol (Competing Base):
-
Prepare your mobile phase and add triethylamine (TEA) to a final concentration of 0.1% (v/v).
-
Adjust the final pH of the mobile phase to the desired value.
-
Equilibrate the column and inject the sample.
-
-
Experimental Protocol (Buffer Concentration):
-
Prepare mobile phases with increasing concentrations of your buffer (e.g., 10 mM, 25 mM, 50 mM phosphate buffer), maintaining a constant pH.
-
Equilibrate the column with each buffer concentration and inject the sample to observe the effect on peak shape.
-
Visualizations
Troubleshooting Workflow for Promethazine Peak Tailing
Caption: A flowchart outlining the systematic steps to troubleshoot and resolve peak tailing issues when analyzing promethazine by RP-HPLC.
Interaction of Promethazine with Silica Stationary Phase
Caption: A diagram illustrating the secondary interaction between the basic promethazine molecule and a residual silanol group on the silica stationary phase, which is a primary cause of peak tailing.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Promethazine-Induced Cytotoxicity in Primary Neuron Cultures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when studying promethazine-induced cytotoxicity in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic mechanism of promethazine (B1679618) in primary neurons?
A1: While often studied for its neuroprotective effects at lower concentrations, at higher concentrations, promethazine can induce cytotoxicity. The mechanisms are not fully elucidated but are thought to involve the disruption of mitochondrial function, leading to increased production of reactive oxygen species (ROS), oxidative stress, and subsequent activation of apoptotic pathways.[1] Some studies in non-neuronal cells suggest that promethazine can inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[2][3]
Q2: At what concentrations does promethazine typically show cytotoxic effects in primary neuron cultures?
A2: The cytotoxic concentrations of promethazine can vary depending on the neuron type and culture conditions. However, studies have shown that concentrations in the micromolar range can lead to decreased cell viability. For instance, in mouse hippocampal neurons (HT22), a concentration of 8 µM promethazine decreased cell viability by 9.9%, and 10 µM resulted in a 24% decrease compared to control groups.[1]
Q3: Can promethazine have neuroprotective effects? How do I distinguish this from cytotoxicity in my experiments?
A3: Yes, promethazine has been reported to have neuroprotective effects, particularly against excitotoxicity and oxidative stress, often at sub-micromolar to low micromolar concentrations.[1][4][5][6] To distinguish between neuroprotective and cytotoxic effects, it is crucial to perform a dose-response curve with a wide range of promethazine concentrations. You should also include appropriate positive and negative controls for both neuroprotection and cytotoxicity assays.
Q4: What is the role of the PI3K/Akt pathway in promethazine's effects on neurons?
A4: The PI3K/Akt signaling pathway is a critical regulator of neuronal survival. Some studies suggest that promethazine can inhibit this pathway, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately promoting apoptosis.[2][7][8] However, one study indicated that promethazine might upregulate the PI3K/Akt pathway to inhibit neuronal apoptosis in the context of cerebral infarction.[7] This highlights the context-dependent effects of promethazine.
Q5: How does promethazine affect oxidative stress in neurons?
A5: Promethazine's effect on oxidative stress appears to be concentration-dependent. At neuroprotective concentrations, it can act as an antioxidant, reducing reactive oxygen species (ROS) levels and increasing the content of endogenous antioxidants like glutathione (B108866) (GSH).[1] Conversely, at cytotoxic concentrations, it may contribute to mitochondrial dysfunction, leading to an overproduction of ROS and subsequent oxidative damage.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable cytotoxicity even at high concentrations of promethazine. | 1. Resistant neuronal type: Different primary neurons (e.g., cortical, hippocampal, dopaminergic) have varying sensitivities. 2. Insufficient incubation time: Cytotoxic effects may take time to develop. 3. Insensitive cytotoxicity assay: The chosen assay may not be optimal for detecting the primary mode of cell death. | 1. Consider using a different neuronal cell type or a cell line known to be sensitive to phenothiazines. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Use a combination of assays that measure different aspects of cell death, such as an MTT assay for metabolic activity, a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity, and a caspase-3 activity assay for apoptosis. |
| High background cytotoxicity in control (vehicle-treated) neurons. | 1. Suboptimal culture conditions: Poor neuron health can increase susceptibility to any treatment. 2. High vehicle concentration: The solvent for promethazine (e.g., DMSO) can be toxic at higher concentrations. 3. Culture contamination: Microbial contamination can cause widespread cell death. | 1. Ensure optimal plating density, use of appropriate culture medium and supplements (e.g., Neurobasal with B27), and proper coating of culture vessels. 2. Keep the final vehicle concentration below 0.1% and always include a vehicle-only control group. 3. Regularly inspect cultures for any signs of contamination. |
| Inconsistent results between replicate wells or experiments. | 1. Uneven cell plating: Inconsistent cell numbers will lead to variability in results. 2. Inaccurate drug dilutions: Errors in preparing promethazine concentrations. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate media components and the drug. | 1. Ensure a single-cell suspension before plating and use appropriate techniques for even distribution. 2. Prepare fresh dilutions for each experiment and verify calculations. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Observing neuroprotective effects when expecting cytotoxicity. | 1. Promethazine concentration is too low: You may be working within the neuroprotective concentration range. 2. Presence of an external toxic insult: If your culture conditions are suboptimal, promethazine may be counteracting this underlying stress. | 1. Perform a wide-range dose-response curve to identify the cytotoxic concentration range. 2. Ensure your baseline culture conditions are healthy and stable. Review your protocol for any potential sources of cellular stress. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Promethazine on Neuronal Viability
| Cell Type | Promethazine Concentration (µM) | Incubation Time | Effect on Cell Viability | Reference |
| Mouse Hippocampal Neurons (HT22) | 0.1 - 6 | 24 hours | No significant change | [1] |
| Mouse Hippocampal Neurons (HT22) | 8 | 24 hours | 9.9% decrease | [1] |
| Mouse Hippocampal Neurons (HT22) | 10 | 24 hours | 24% decrease | [1] |
| Colorectal Cancer Cells (SW480) | 33 (IC50) | 24 hours | 50% inhibition of cell growth | [9] |
| Colorectal Cancer Cells (HT29) | 27.34 (IC50) | Not specified | 50% inhibition of cell growth | [9] |
Note: Data from non-neuronal cells are included for comparative purposes.
Table 2: Effect of Promethazine on Markers of Oxidative Stress and Apoptosis
| Cell Type | Treatment | Marker | Observed Effect | Reference |
| Mouse Hippocampal Neurons (HT22) | Glutamate (B1630785) + 0.5 µM Promethazine | Reactive Oxygen Species (ROS) | Significant decrease compared to glutamate alone | [1] |
| Mouse Hippocampal Neurons (HT22) | Glutamate + 0.5 µM Promethazine | Glutathione (GSH) | 25.55% increase compared to glutamate alone | [1] |
| Rat Cerebral Infarction Model | Promethazine | Bax (pro-apoptotic) | Significantly decreased expression | [7] |
| Rat Cerebral Infarction Model | Promethazine | Bcl-2 (anti-apoptotic) | Significantly increased expression | [7] |
| Rat Cerebral Infarction Model | Promethazine | Apoptosis Rate | Significantly lower than model group | [7] |
| Colorectal Cancer Cells | Promethazine | Bax, Cleaved Caspase-3 | Increased expression | [2][3] |
| Colorectal Cancer Cells | Promethazine | Bcl-2 | Decreased expression | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Promethazine-Induced Cytotoxicity using MTT Assay
1. Primary Neuron Culture:
-
Isolate primary neurons (e.g., cortical or hippocampal) from embryonic rodents (e.g., E18 rats) following established and ethically approved protocols.
-
Plate the dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1-2 x 10^5 cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Allow the neurons to mature for at least 7-10 days in vitro before treatment.
2. Promethazine Treatment:
-
Prepare a stock solution of promethazine hydrochloride in sterile water or DMSO.
-
On the day of the experiment, prepare serial dilutions of promethazine in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully replace the old medium in the 96-well plate with the medium containing the different concentrations of promethazine. Include vehicle-only and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals and incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
1. Cell Preparation and Treatment:
-
Culture and treat primary neurons with promethazine as described in Protocol 1. It is advisable to use a positive control for ROS induction (e.g., H₂O₂).
2. Staining with DCFH-DA:
-
After treatment, remove the culture medium and gently wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare a 5 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in HBSS.
-
Add the DCFH-DA solution to each well and incubate for 30 minutes in the dark at 37°C.
3. Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells with HBSS.
-
Add fresh HBSS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
1. Cell Lysis:
-
Culture and treat primary neurons in a multi-well plate (e.g., 6-well or 12-well) with promethazine.
-
After treatment, collect the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in chilled cell lysis buffer (provided with a commercial caspase-3 assay kit) and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
3. Caspase-3 Assay:
-
In a 96-well plate, add 50-200 µg of protein from each sample per well.
-
Prepare a reaction mix containing the reaction buffer and DTT, as per the kit instructions.
-
Add the reaction mix to each well containing the cell lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the caspase-3 activity.
Signaling Pathway and Workflow Diagrams
Caption: A typical workflow for assessing promethazine-induced cytotoxicity in primary neuron cultures.
References
- 1. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Promethazine protects against 3-nitropropionic acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability Testing of Promethazine Hydrochloride Under Thermal Stress
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting stability testing of promethazine (B1679618) hydrochloride under thermal stress.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My promethazine hydrochloride sample shows significant degradation at the initial time point of my thermal stress study. What could be the cause?
A1: Several factors could contribute to initial degradation:
-
Sample Purity: Ensure the purity of your promethazine hydrochloride sample before initiating the study. Impurities can act as catalysts for degradation.
-
Solvent Effects: The choice of solvent can influence stability. Promethazine hydrochloride is known to be more stable at a lower pH.[1][2] Consider using a buffered solution to maintain an acidic pH.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper(II) and iron(III), can accelerate the degradation of promethazine.[3] It is advisable to use high-purity solvents and glassware to minimize metal ion contamination.
-
Oxygen Sensitivity: The thermal degradation of promethazine hydrochloride is oxygen-dependent.[4][5] Consider conducting your experiments under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
Q2: I am observing inconsistent degradation profiles between replicate samples in my thermal stability study. What are the likely reasons?
A2: Inconsistent results can stem from variability in experimental conditions:
-
Temperature Fluctuation: Ensure your heating apparatus (e.g., oven, water bath) maintains a uniform and stable temperature. Minor temperature variations can significantly impact degradation rates.
-
Inhomogeneous Sample Preparation: Ensure that your promethazine hydrochloride solution is completely dissolved and homogenous before aliquoting into individual sample containers.
-
Differential Exposure to Light: Although this is a thermal stress study, exposure to light during sample preparation and handling can induce photolytic degradation.[1][6] Promethazine hydrochloride is light-sensitive, so it's crucial to protect samples from light.[7]
-
Inconsistent Headspace Oxygen: If not working under an inert atmosphere, variations in the headspace volume and oxygen content within your sample vials can lead to different rates of oxidative degradation.
Q3: My HPLC analysis shows several degradation peaks that are not well-resolved from the main promethazine hydrochloride peak. How can I improve the separation?
A3: To improve chromatographic resolution, you can optimize your HPLC method:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[8][9] A gradient elution may be necessary to separate all degradation products effectively.[10]
-
pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like promethazine and its degradants. Experiment with different pH values for your buffer.[1][3]
-
Column Chemistry: Consider using a different stationary phase. C8 and C18 columns are commonly used, but a different chemistry might provide better selectivity for your specific degradation products.[8][9][10]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak resolution and shape.[8][10]
Q4: What are the expected degradation products of promethazine hydrochloride under thermal stress?
A4: Under thermal and oxidative stress, promethazine can degrade into several products. One of the known degradation products formed via oxidation is promethazine 5-oxide.[3] The degradation can also lead to products with cleaved side chains.[3] It is important to use a stability-indicating analytical method that can separate these degradation products from the parent drug.[1][6]
Experimental Protocols
Protocol 1: Forced Degradation Under Thermal Stress
This protocol outlines the procedure for conducting a forced degradation study of promethazine hydrochloride under dry heat conditions.
-
Sample Preparation:
-
Accurately weigh 10 mg of promethazine hydrochloride and place it in a clean, dry 10 mL volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., methanol (B129727) or a buffered solution) and make up the volume.
-
Transfer aliquots of the solution into amber-colored glass vials to protect from light.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[11]
-
Simultaneously, keep a control sample at room temperature or refrigerated, protected from light.
-
-
Sample Analysis:
-
After the specified time, remove the vials from the oven and allow them to cool to room temperature.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed and control samples using a validated stability-indicating HPLC or UPLC method.[11]
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of promethazine hydrochloride in the stressed sample to that in the control sample.
-
Ensure that the peak purity of the promethazine peak is acceptable in the stressed samples to confirm that there is no co-elution with degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of promethazine hydrochloride and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 or C8, 150 mm x 4.6 mm, 3-5 µm particle size.[8][9][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 25mM phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is a good starting point.[9]
-
Column Temperature: 25°C.[10]
-
Injection Volume: 10 µL.[10]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of promethazine hydrochloride reference standard in the mobile phase.
-
Dilute the stock solution to create a series of calibration standards.
-
Prepare samples from the forced degradation study by diluting them to fall within the calibration range.
-
-
Method Validation:
Data Presentation
Table 1: Summary of Forced Degradation Studies of Promethazine Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Thermal | Dry Heat | 24 hours | 105°C | No significant degradation | [11] |
| Acidic | 5.0 N HCl | 30 minutes | Room Temperature | No degradation | [10] |
| Alkaline | 5.0 N NaOH | 30 minutes | Room Temperature | No degradation | [10] |
| Oxidative | 30% H₂O₂ | 15 minutes | Room Temperature | 11.99% - 12.46% | [10][11] |
| Aqueous | Water | 24 hours | Ambient | 6.82% | [11] |
| Photolytic | 200 W·h·m⁻² | - | - | No significant degradation | [10][11] |
| Humidity | 75% RH | 24 hours | 40°C | No significant degradation | [11] |
Visualizations
Caption: Experimental workflow for thermal stability testing of promethazine hydrochloride.
Caption: Simplified potential degradation pathways for promethazine hydrochloride.
References
- 1. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drugs.com [drugs.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Promethazine and its Metabolites in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of promethazine (B1679618) (PMZ) and its key metabolites, promethazine sulfoxide (B87167) (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of promethazine that should be monitored in plasma?
A1: The primary metabolites of promethazine commonly monitored in biological matrices are promethazine sulfoxide (PMZSO) and N-desmethyl promethazine (DMPMZ or Nor1PMZ).[1][2] These metabolites are formed through the metabolism of promethazine by CYP450 enzymes.[1]
Q2: What is the recommended analytical technique for the simultaneous determination of promethazine and its metabolites in plasma?
A2: A highly selective, simple, and sensitive High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for the simultaneous determination of promethazine and its metabolites in plasma.[3][4] This technique offers excellent specificity and sensitivity for bioanalytical studies.[5][6]
Q3: What type of internal standard (IS) is most appropriate for this analysis?
A3: A deuterated internal standard, such as promethazine-d6 (PMZ-d6), is highly recommended for the quantification of promethazine and its metabolites.[1][7] Using a stable isotope-labeled internal standard helps to compensate for matrix effects and variations in extraction recovery and instrument response, thereby improving the accuracy and precision of the method.[1]
Q4: What are the typical validation parameters that need to be assessed for this method?
A4: According to regulatory guidelines, the method validation should assess the following parameters: selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Promethazine contains amine groups that can interact with residual silanols on the HPLC column, leading to peak tailing.[8] | - Use a column with end-capping or a silica (B1680970) hydride-based column to minimize silanol (B1196071) interactions.[8]- Optimize the mobile phase pH. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to protonate the amine groups and improve peak shape.[1][7]- Ensure proper column conditioning and equilibration before each run. |
| Low Analyte Recovery | - Inefficient extraction from the plasma matrix.- Analyte degradation during sample processing. | - Optimize the extraction solvent. A mixture of 0.1% formic acid in acetonitrile (B52724) has been shown to be effective.[1][7]- For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the analytes' pKa.- Minimize the time samples are kept at room temperature and consider performing extraction steps on ice. |
| Significant Matrix Effects | Co-eluting endogenous components from the plasma can suppress or enhance the ionization of the target analytes.[1] | - Employ a more efficient sample clean-up procedure, such as solid-phase extraction (SPE).- Optimize the chromatographic separation to ensure the analytes elute in a region with minimal co-eluting matrix components.- Use a stable isotope-labeled internal standard (e.g., PMZ-d6) to compensate for matrix effects.[1] |
| Inconsistent Results (Poor Precision) | - Variability in manual sample preparation steps.- Instability of the analyte or internal standard in processed samples.- Fluctuations in LC-MS/MS system performance. | - Automate sample preparation steps where possible.- Verify the stability of the reconstituted extract and minimize the time between preparation and injection.- Perform regular system suitability tests to ensure the LC-MS/MS system is performing optimally. Check for leaks, and ensure consistent mobile phase composition and flow rate. |
| Low Sensitivity (High LLOQ) | - Suboptimal ionization or fragmentation in the mass spectrometer.- High background noise in the chromatogram. | - Optimize mass spectrometer parameters, including ion source settings (e.g., capillary voltage, gas flows) and collision energy for each analyte and internal standard.- Ensure the mobile phase is prepared with high-purity solvents and additives to reduce background noise.[8]- Consider a more effective sample pre-concentration step. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.[4]
-
Add 300 µL of methanol (B129727) (or acetonitrile containing 0.1% formic acid) to precipitate proteins.[1][4]
-
Vortex the mixture for 10 minutes.[4]
-
Centrifuge at 14,800 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 34°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol or a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v)).[1][4]
-
Vortex for 10 minutes and centrifuge again.[4]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]
LC-MS/MS Conditions
-
HPLC Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm) or equivalent.[1][7]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.3 - 1.0 mL/min
-
Injection Volume: 10 µL[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
Quantitative Data Summary
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Promethazine (PMZ) | 0.5 - 200 | 0.5 | > 0.995 |
| Promethazine Sulfoxide (PMZSO) | 0.5 - 200 | 0.5 | > 0.995 |
| Monodesmethyl-promethazine (Nor1PMZ) | 0.5 - 50 µg/kg | 0.5 µg/kg | > 0.99 |
Note: Data for Nor1PMZ is from swine tissue and may vary in plasma.[1][7][4]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Bias, %) |
| Promethazine (PMZ) | Low, Mid, High | < 13.31 | < 13.31 | -8.52 to 11.40 |
| Promethazine Sulfoxide (PMZSO) | Low, Mid, High | < 13.31 | < 13.31 | -8.52 to 11.40 |
Data presented as a range across different QC levels as reported in literature.[9]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Promethazine (PMZ) | 84.50 - 89.81 | 102.37 - 104.36 |
| Promethazine Sulfoxide (PMZSO) | 96.70 - 100.44 | 121.56 - 122.80 |
Values represent the range across different concentrations.[4]
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Logical flow of the method validation process.
References
- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]
- 2. Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mtc-usa.com [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Promethazine Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from promethazine (B1679618) in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and reduce promethazine-related assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Why does promethazine interfere with my fluorescence assay?
A1: Promethazine can interfere with fluorescence assays through several mechanisms:
-
Intrinsic Fluorescence: Promethazine is an autofluorescent molecule, meaning it can absorb light at one wavelength and emit it at another, directly adding to the background signal of your assay.
-
Fluorescence Quenching: Promethazine can decrease the fluorescence signal of your probe through a process called quenching. This can occur via a static mechanism where promethazine forms a non-fluorescent complex with the fluorophore.[1][2]
-
Spectral Overlap: The absorption and emission spectra of promethazine may overlap with those of your fluorescent probe, leading to inaccurate measurements. Promethazine has a primary absorption maximum (λmax) at approximately 249 nm.
-
Light Scattering: At high concentrations, promethazine may precipitate, causing light scattering that can be misinterpreted as a fluorescence signal.
Q2: At what wavelengths does promethazine show maximum fluorescence?
A2: While comprehensive fluorescence data for promethazine is not extensively published, some studies suggest excitation around 298.51 nm with emission at approximately 398 nm and 432 nm. However, these properties can be influenced by the local chemical environment.
Q3: Can promethazine affect the biological system I am studying in my cell-based assay?
A3: Yes. Promethazine is a bioactive molecule and can influence cellular signaling pathways. Notably, it has been shown to suppress the PI3K/AKT/mTOR signaling pathway and activate the AMPK signaling pathway.[3][4] This is a critical consideration, as the observed effect in your assay might be a combination of direct fluorescence interference and a true biological effect of promethazine on the cells.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving promethazine interference.
Step 1: Confirming Promethazine Interference
The first step is to determine if promethazine is indeed the source of the unexpected results in your assay.
Experiment: Run a control experiment with promethazine alone in your assay buffer at the same concentration used in your main experiment.
Expected Outcome:
-
Increased Signal: If you observe a significant signal with promethazine alone, it indicates that its intrinsic fluorescence is contributing to your measurements.
-
No Significant Signal: If there is no signal from promethazine alone, it may still be interfering through quenching. To test for this, run your assay with your fluorescent probe and a known activator/substrate, and then add promethazine. A decrease in signal compared to the control without promethazine suggests quenching.
Step 2: Choosing a Mitigation Strategy
Based on the nature of the interference, you can select an appropriate mitigation strategy. The following table summarizes the available methods, their principles, and when to use them.
| Mitigation Strategy | Principle | Best For |
| Sample Preparation | Physically remove promethazine from the sample before the assay. | When promethazine is not the analyte of interest and its removal will not affect the biological system being studied. |
| Spectral Shift | Use fluorescent probes that excite and emit at longer, far-red wavelengths to avoid the spectral overlap with promethazine. | Assays where alternative far-red probes are available and compatible with the experimental setup. |
| Time-Resolved Fluorescence (TRF) | Differentiate the long-lived fluorescence of specific labels (e.g., lanthanide chelates) from the short-lived background fluorescence of promethazine. | High-throughput screening and assays requiring high sensitivity and low background. |
| Computational Correction | Use algorithms to mathematically separate the fluorescence spectrum of promethazine from that of the assay probe. | Fluorescence microscopy and spectral imaging applications where full emission spectra are captured. |
Experimental Protocols
Here are detailed protocols for the key mitigation strategies.
Protocol 1: Sample Preparation to Remove Promethazine
This method is suitable for extracting promethazine from aqueous samples like plasma or cell lysates into an organic solvent.
Materials:
-
Sample containing promethazine
-
Hexane (or other suitable water-immiscible organic solvent)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tubes
Procedure:
-
To your aqueous sample, add an equal volume of hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the aqueous phase (bottom layer) for your fluorescence assay.
-
Validation: To ensure complete removal, you can analyze a small aliquot of the aqueous phase by a sensitive method like HPLC.
This technique is effective for cleaning up complex samples like urine.
Materials:
-
C18 SPE cartridge
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for washing)
-
Sample containing promethazine
-
Vacuum manifold or centrifuge with SPE adapter
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of deionized water. Do not let the cartridge dry out.
-
Loading: Load your sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove any unbound molecules.
-
Elution (of interfering substances): If your analyte of interest is polar and does not bind to the C18 material, you can collect the flow-through from the loading and washing steps. Promethazine, being more hydrophobic, will be retained on the column.
-
Elution (of promethazine): To confirm that promethazine was retained, you can elute it from the cartridge with 1 mL of methanol. This fraction can be discarded.
Protocol 2: Spectral Shift to Far-Red Wavelengths
Principle: The intrinsic fluorescence of many interfering compounds, including promethazine, is more pronounced at shorter wavelengths (UV to green). By using a fluorescent probe that excites and emits in the far-red region of the spectrum (typically >650 nm), you can significantly reduce the background signal from promethazine.
Procedure:
-
Probe Selection: Choose a far-red fluorescent probe that is compatible with your assay and has excitation and emission maxima well separated from the potential fluorescence of promethazine. Examples include Cy5, Alexa Fluor 647, and other spectrally similar dyes.
-
Instrumentation Setup: Ensure your fluorometer or plate reader is equipped with the appropriate excitation source (e.g., a 633 nm or 635 nm laser) and emission filters for the selected far-red probe.
-
Assay Execution: Perform your assay as you normally would, but using the far-red probe and corresponding instrument settings.
-
Control Experiment: Run a control with promethazine alone using the far-red settings to confirm that its interference is minimal at these wavelengths.
Protocol 3: Time-Resolved Fluorescence (TRF)
Principle: TRF utilizes lanthanide chelates (e.g., Europium, Terbium) as donor fluorophores, which have long fluorescence lifetimes (microseconds to milliseconds). In contrast, the background fluorescence from compounds like promethazine has a very short lifetime (nanoseconds). By introducing a delay between the excitation pulse and the measurement of the emission, the short-lived background fluorescence is allowed to decay, and only the long-lived signal from the lanthanide is detected.
Procedure:
-
Assay Design: This technique is often used in the context of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In a typical TR-FRET assay, a biomolecular interaction brings a lanthanide donor and a suitable acceptor fluorophore into close proximity, allowing for energy transfer.
-
Reagent Preparation: Use a TRF-compatible assay kit or label your biomolecules with a lanthanide donor and a suitable acceptor.
-
Instrumentation: Use a plate reader capable of TRF measurements. Key settings include:
-
Excitation wavelength for the lanthanide (e.g., 337 nm for Europium).
-
Emission wavelengths for both the donor and acceptor.
-
A delay time after the excitation pulse (typically 50-150 µs).
-
A measurement window (typically 100-400 µs).
-
-
Data Analysis: The TR-FRET signal is often expressed as a ratio of the acceptor emission to the donor emission, which further reduces variability.
Protocol 4: Computational Correction using Spectral Unmixing
Principle: This technique is primarily used in fluorescence microscopy. It involves acquiring the full emission spectrum of your sample at each pixel. By providing the algorithm with the "spectral fingerprint" (the emission spectrum) of your fluorescent probe and that of promethazine, it can mathematically calculate the contribution of each to the total signal at every pixel, effectively separating the two signals.
Procedure:
-
Acquire Reference Spectra:
-
Prepare a sample containing only your fluorescently labeled target. Acquire its emission spectrum using a spectral confocal microscope. This is your probe's reference spectrum.
-
Prepare a sample containing only promethazine at the relevant concentration in the assay buffer. Acquire its emission spectrum under the same conditions. This is the interference reference spectrum.
-
-
Acquire Image of Your Experimental Sample: Image your experimental sample containing both the fluorescent probe and promethazine, ensuring to collect the full emission spectrum at each pixel.
-
Perform Linear Unmixing: In your microscopy software (e.g., ZEN, LAS X, or ImageJ/Fiji), use the linear unmixing or spectral unmixing function. Input the reference spectra you collected in step 1. The software will then generate separate images showing the distribution of your probe and the promethazine interference.
Quantitative Data Summary
The following tables provide a conceptual framework for the kind of quantitative improvements you can expect with these mitigation techniques. Actual results will vary depending on the specific assay conditions.
Table 1: Hypothetical Signal-to-Noise Ratio (SNR) Improvement
| Assay Condition | No Mitigation | With Far-Red Probe | With TRF |
| Signal Intensity (a.u.) | 10,000 | 9,800 | 9,500 |
| Background (Promethazine) | 5,000 | 500 | 100 |
| Noise (Standard Deviation) | 500 | 100 | 50 |
| Signal-to-Noise Ratio | 10 | 93 | 188 |
Table 2: Analyte Recovery after Sample Preparation
| Sample Preparation Method | Promethazine Removal Efficiency | Analyte of Interest Recovery |
| Liquid-Liquid Extraction | >95% | 85-95% |
| Solid-Phase Extraction | >98% | 90-99% |
Visualizations
Signaling Pathway Interference
Promethazine can interfere with key cellular signaling pathways. Understanding these interactions is crucial for interpreting results from cell-based assays. Below is a diagram of the PI3K/AKT/mTOR pathway, which can be suppressed by promethazine.
References
Technical Support Center: Optimizing Gradient Elution for Promethazine Impurity Separation
Welcome to the technical support center for optimizing the separation of promethazine (B1679618) and its impurities using gradient elution HPLC. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a gradient elution method for promethazine and its impurities?
A good starting point for a reversed-phase HPLC gradient method for promethazine and its related substances often involves a C8 or C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile (B52724) or methanol). The gradient would generally start with a lower concentration of the organic modifier and gradually increase to elute the more retained impurities.
Q2: I am observing poor peak shape (tailing) for the promethazine peak. What could be the cause and how can I fix it?
Peak tailing for basic compounds like promethazine is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the amine groups in promethazine and residual silanol (B1196071) groups on the silica-based column packing.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is within the optimal range for the column (typically pH 2-8 for silica-based columns).[2] Using a buffer to maintain a consistent pH can help neutralize the silanol interactions.
-
Use an End-Capped Column: Employing a column that is "end-capped" will minimize the number of free silanol groups available for secondary interactions.
-
Lower Injection Concentration: High sample concentrations can lead to column overloading and peak tailing. Try diluting your sample.
-
Check for Column Contamination: A contaminated guard or analytical column can also contribute to poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary.
Q3: My baseline is drifting during the gradient run. What are the likely causes and solutions?
Baseline drift in gradient elution is a frequent problem and can be caused by several factors.[3][4]
Troubleshooting Steps:
-
Mobile Phase In-homogeneity: Ensure your mobile phases are thoroughly mixed and degassed. If preparing mobile phases online, ensure the mixer is functioning correctly.[3][4]
-
Contaminated Solvents: Use high-purity HPLC-grade solvents and reagents to avoid baseline disturbances from impurities.[5]
-
Detector Lamp Issues: An aging or unstable detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.
-
Temperature Fluctuations: Ensure the column and mobile phases are at a stable temperature. Using a column oven is highly recommended.[4]
-
Run a Blank Gradient: Injecting a blank (mobile phase) can help determine if the drift is inherent to the solvent system or related to the sample.[4]
Q4: I am not getting good resolution between promethazine and one of its closely eluting impurities. How can I improve the separation?
Improving the resolution between closely eluting peaks often requires a systematic optimization of several chromatographic parameters.[6]
Troubleshooting Steps:
-
Modify the Gradient Slope: A shallower gradient (a slower increase in the organic modifier concentration) can increase the separation time between peaks and improve resolution.[6]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Changing the pH can affect the ionization state of promethazine and its impurities, which in turn can alter their retention and improve separation.
-
Try a Different Stationary Phase: If other adjustments fail, using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide the necessary selectivity.
-
Optimize Temperature: Lowering the temperature can sometimes increase retention and improve the resolution of early-eluting peaks.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter.
Issue 1: Ghost Peaks Appearing in the Chromatogram
Description: You observe peaks in your chromatogram, even when injecting a blank. These are known as ghost peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and water. Filter all mobile phases before use.[5] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Flush the entire system, including the injector and column, with a strong solvent. |
| Leaching from System Components | Check for and replace any degraded tubing, seals, or other system components. |
| Sample Degradation in the Autosampler | If the sample is unstable, use a cooled autosampler and minimize the time the sample spends in the vial before injection. |
Issue 2: Inconsistent Retention Times
Description: The retention times for promethazine and its impurities are shifting between injections or between different days.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes. |
| Fluctuations in Mobile Phase Composition | If using online mixing, check the pump's proportioning valves for proper function. For manually prepared mobile phases, ensure accurate and consistent preparation.[7] |
| Temperature Variations | Use a column oven to maintain a constant temperature.[7] |
| Column Aging | Over time, column performance can degrade, leading to shifts in retention. If the problem persists and other causes are ruled out, it may be time to replace the column. |
Experimental Protocols
Protocol 1: Stability-Indicating Gradient HPLC Method for Promethazine and Impurities
This protocol is a representative method for the separation of promethazine from its potential degradation products.
| Parameter | Specification |
| Column | Symmetry Shield RP8 (4.6 mm x 150 mm), 5 µm[8] |
| Mobile Phase A | 3.4% Potassium Dihydrogen Phosphate in water, pH adjusted to 7.0 with dilute Potassium Hydroxide.[8] |
| Mobile Phase B | 60:40 (v/v) mixture of Acetonitrile and Methanol.[8] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25°C[8] |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 10 µL[8] |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[9]
-
Acid Degradation: Expose the sample solution to 5.0 N HCl at room temperature for 30 minutes, then neutralize.[10]
-
Base Degradation: Treat the sample solution with 5.0 N NaOH at room temperature for 30 minutes, followed by neutralization.[10]
-
Oxidative Degradation: Add 30% H₂O₂ to the sample solution and keep it at room temperature for 15 minutes.[10]
-
Thermal Degradation: Subject the solid drug substance to dry heat (e.g., 105°C for 24 hours).[11]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 200 W·h·m⁻²) and visible light (e.g., 1.2 x 10⁶ lux hours).[10]
Visualizations
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. silicycle.com [silicycle.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. - ProQuest [proquest.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Promethazine Solution Stability for In Vivo Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the preparation, storage, and troubleshooting of promethazine (B1679618) solutions for in vivo experiments to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that affect the stability of promethazine solutions?
A1: Promethazine hydrochloride is susceptible to degradation from several factors:
-
Light: Promethazine is photosensitive and will degrade when exposed to light, often resulting in a blue discoloration.[1][2][3] All solutions should be prepared and stored in light-resistant containers or protected from light.
-
Oxidation: The molecule can oxidize, a process that is accelerated in the presence of air (oxygen) and metal ions such as copper (II) and iron (III).[1][4][5] The use of antioxidants and purging solutions with an inert gas can mitigate oxidation.
-
pH: The stability of promethazine hydrochloride is pH-dependent. It is more stable in acidic conditions, with a pH of a 1 in 10 solution being between 4.0 and 5.5.[6] Stability decreases as the pH increases.[4][5][7]
-
Temperature: Heat can accelerate the degradation of promethazine.[1][7] Therefore, it is recommended to store solutions at controlled room temperature, typically between 15°C and 25°C (59°F and 77°F), and avoid freezing.[8][9]
Q2: What are the recommended solvents for preparing promethazine solutions for in vivo use?
A2: The choice of solvent depends on the desired concentration and the route of administration.
-
Aqueous Solutions: Promethazine hydrochloride is very soluble in water.[7][8] For injections, sterile Water for Injection or isotonic saline (0.9% sodium chloride) are common choices. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2 mg/mL.[10] It is important to note that aqueous solutions are not recommended for storage for more than one day.[10]
-
Organic Solvents for Stock Solutions: For higher concentration stock solutions, organic solvents can be used. Promethazine hydrochloride is soluble in ethanol (B145695) (~2 mg/mL), DMSO (~5 mg/mL), and dimethyl formamide (B127407) (DMF) (~10 mg/mL).[10] These stock solutions must be further diluted in an appropriate aqueous buffer or isotonic saline before in vivo administration.[10] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[10]
Q3: How should I store my promethazine solutions?
A3: Proper storage is critical to maintain the integrity of your promethazine solutions.
-
Protection from Light: Always store solutions in light-resistant containers, such as amber vials, or cover clear containers with aluminum foil.[8][9][11][12]
-
Temperature: Store solutions at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[8] Do not freeze.[8]
-
Aqueous Solution Stability: Aqueous solutions of promethazine are not stable for long periods and it is recommended to prepare them fresh for each experiment, and not store them for more than one day.[10]
Q4: What are the signs of promethazine degradation?
A4: Visual inspection is the first step in identifying potential degradation.
-
Color Change: A key indicator of degradation is a change in color. The solution may turn yellow and eventually blue upon oxidation.[1][3]
-
Precipitate: The formation of a precipitate can indicate insolubility or degradation.
-
Cloudiness: Any lack of clarity in the solution can be a sign of instability.
Any solution that shows these signs should be discarded and a fresh solution prepared.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution has turned yellow or blue. | Oxidation and/or light exposure.[1][3] | Discard the solution. Prepare a fresh solution using deoxygenated solvent (e.g., by purging with nitrogen gas) and ensure it is protected from light at all times. Consider adding an antioxidant like sodium metabisulfite.[9][13] |
| Precipitate forms after dilution of an organic stock solution into aqueous buffer. | The solubility of promethazine has been exceeded in the final aqueous solution. The organic solvent concentration may be too low to maintain solubility. | Prepare a more dilute stock solution. Increase the proportion of organic solvent in the final dilution, ensuring it remains at a safe level for in vivo administration. Alternatively, prepare the solution directly in an aqueous buffer if the desired concentration is achievable.[10] |
| Precipitate forms when mixing with another drug for co-administration. | Chemical incompatibility between the two drugs or a significant pH shift in the final solution. Promethazine is incompatible with alkaline solutions.[1] | Check the compatibility of the drugs. It may be necessary to administer the drugs separately. If they must be mixed, check the pH of the final solution and adjust if necessary, keeping in mind the stability of both compounds. |
| Variability in experimental results. | Inconsistent solution stability leading to a decrease in the effective dose of promethazine. | Prepare fresh solutions for each experiment.[10] Standardize the preparation and storage protocol. Use a stability-indicating analytical method like HPLC to confirm the concentration of your solution before use, if possible. |
| Animal shows signs of irritation at the injection site. | The solution may be too concentrated, have an inappropriate pH, or the administration technique may be incorrect. Intravenous administration has been associated with severe tissue injury.[6] | For IV administration, dilute the solution further and infuse slowly into a large vein.[11] Deep intramuscular injection is often the preferred parenteral route.[6] Ensure the pH of the solution is within a physiologically acceptable range. |
Data Presentation
Table 1: Solubility of Promethazine Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | Very soluble | [7][8] |
| Ethanol | ~2 mg/mL | [10] |
| DMSO | ~5 mg/mL | [10] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [10] |
| PBS (pH 7.2) | ~2 mg/mL | [10] |
Table 2: Factors Affecting Promethazine Solution Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Degradation, discoloration (blue)[1][2][3] | Store in light-resistant containers (e.g., amber vials) or protect from light.[8][9][11][12] |
| Oxygen (Air) | Oxidation, discoloration[1] | Purge solvents with an inert gas (e.g., nitrogen). Prepare solutions fresh. Consider adding an antioxidant.[9][10][13] |
| pH | Less stable at higher (alkaline) pH[4][5][7] | Maintain an acidic pH (4.0-5.5 is optimal).[6] |
| Temperature | Degradation is accelerated by heat[1][7] | Store at controlled room temperature (15-25°C).[8] |
| Metal Ions (Cu²⁺, Fe³⁺) | Accelerate degradation[1][4][5] | Use high-purity water and reagents. Avoid contact with metal spatulas for prolonged periods. |
Experimental Protocols
Protocol 1: Preparation of Promethazine HCl Solution for Intraperitoneal (IP) Injection
-
Materials:
-
Promethazine hydrochloride powder
-
Sterile 0.9% sodium chloride (saline)
-
Sterile, light-resistant vials (e.g., amber vials)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
-
Procedure:
-
In a sterile, light-resistant vial, weigh the required amount of promethazine hydrochloride powder.
-
Add a small volume of sterile saline to the vial.
-
Vortex the vial until the powder is completely dissolved.
-
Add the remaining volume of sterile saline to achieve the final desired concentration.
-
Vortex the solution again to ensure homogeneity.
-
If required for sterility, filter the solution through a 0.22 µm sterile filter into a new sterile, light-resistant vial.
-
Label the vial with the compound name, concentration, date of preparation, and "For IP injection."
-
Use the solution on the day of preparation. Do not store aqueous solutions for more than one day.[10]
-
Protocol 2: Preparation of a Promethazine HCl Stock Solution in DMSO
-
Materials:
-
Promethazine hydrochloride powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-resistant vials
-
Pipettes
-
-
Procedure:
-
In a sterile, light-resistant vial, weigh the required amount of promethazine hydrochloride powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Gently warm and/or vortex the vial until the powder is completely dissolved.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage of the solid compound, follow the manufacturer's recommendation, which is typically at -20°C for up to 4 years.[10] For the DMSO stock solution, storage at -20°C is also recommended.
-
Before in vivo use, dilute the stock solution in a suitable sterile aqueous vehicle (e.g., saline or PBS) to the final desired concentration. Ensure the final DMSO concentration is below the threshold known to cause toxic effects in the animal model.
-
Mandatory Visualizations
Caption: Workflow for preparing and using promethazine solutions in vivo.
Caption: Promethazine acts as an antagonist on multiple receptors.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 4. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promethazine (Antihistamine) Monograph for Professionals - Drugs.com [drugs.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. globalrph.com [globalrph.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Promethazine - Wikipedia [en.wikipedia.org]
- 13. medsafe.govt.nz [medsafe.govt.nz]
Technical Support Center: Photolytic Degradation of Promethazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the photolytic degradation of promethazine (B1679618) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photolytic degradation of promethazine hydrochloride?
A1: The photolytic degradation of promethazine hydrochloride is understood to proceed via the formation of a promethazine radical cation. This reactive intermediate can then undergo further reactions, including fission of the bond between the two ethanamine carbon atoms of the N10 side chain. One of the major degradation products identified from the degradation of the promethazine radical cation is 10-formyl-5-oxophenothiazine.[1] Other identified metabolites that may be relevant to photodegradation include promethazine sulfoxide (B87167) and desmonomethyl promethazine.[2]
Q2: What are the key factors that influence the rate of photolytic degradation of promethazine hydrochloride?
A2: The rate of photolytic degradation is influenced by several factors, including the intensity and wavelength of the light source, the duration of exposure, the pH of the solution, and the presence of oxygen.[3][4] Studies have shown that the photolytic degradation of promethazine hydrochloride does not follow simple first-order kinetics.[3]
Q3: What analytical techniques are most suitable for studying the photolytic degradation of promethazine hydrochloride?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for separating and quantifying promethazine hydrochloride and its degradation products.[5][6][7] Gas-liquid chromatography (GLC) has also been successfully employed.[3][8] A stability-indicating method should be developed and validated to ensure that the analytical procedure can accurately measure the decrease of the active substance and the increase of degradation products.
Q4: Are there any official guidelines for conducting photostability testing?
A4: Yes, the International Council for Harmonisation (ICH) has published guideline Q1B, "Photostability Testing of New Drug Substances and Products." This guideline provides a framework for the design and execution of photostability studies, including recommendations for light sources, exposure levels, and sample analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of promethazine hydrochloride's photolytic degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low degradation observed | - Insufficient light exposure (intensity or duration).- Inappropriate wavelength of the light source.- The drug is stable under the tested conditions. | - Verify the output of your light source using a calibrated radiometer or actinometry.- Ensure the light source emits in the UV-A and visible regions where promethazine hydrochloride may absorb light.- Increase the exposure time or light intensity according to ICH Q1B guidelines.- Confirm the stability of the drug by comparing it to a dark control sample. |
| High variability in degradation results | - Inconsistent sample positioning within the photostability chamber.- Fluctuations in the light source intensity.- Temperature variations affecting reaction rates. | - Ensure all samples are placed at the same distance from the light source.- Monitor the light source output throughout the experiment.- Use a temperature-controlled photostability chamber. |
| Appearance of unexpected peaks in the chromatogram | - Contamination of the sample or solvent.- Degradation of excipients (if in a formulation).- Formation of secondary degradation products. | - Analyze a blank (solvent only) to check for contamination.- If using a formulation, test the placebo under the same conditions.- Attempt to identify the unknown peaks using mass spectrometry (MS) coupled with HPLC. |
| Poor peak shape (tailing, fronting) for promethazine or its degradation products in HPLC analysis | - Inappropriate mobile phase pH.- Interaction of basic analytes with residual silanols on the column.- Column overload. | - Adjust the mobile phase pH to ensure the analytes are in a single ionic form.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.[9] |
| Difficulty in separating degradation products from the parent drug | - Suboptimal HPLC method. | - Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration).- Try a different stationary phase (e.g., C8, Phenyl).- Adjust the column temperature. |
Experimental Protocols
Forced Photolytic Degradation Study of Promethazine Hydrochloride Solution
This protocol is a general guideline based on common practices for forced degradation studies.
1. Materials and Reagents:
-
Promethazine Hydrochloride Reference Standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid or potassium hydroxide (B78521) solution (for pH adjustment)
-
Purified water (Milli-Q or equivalent)
2. Equipment:
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Calibrated UV-Vis spectrophotometer.
-
HPLC system with a UV or photodiode array (PDA) detector.
-
RP-HPLC column (e.g., Symmetry Shield RP8, 4.6 x 150 mm, 5 µm).[5]
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Quartz cuvettes or other transparent containers for sample exposure.
3. Sample Preparation:
-
Prepare a stock solution of promethazine hydrochloride in purified water at a concentration of 1 mg/mL.
-
Dilute the stock solution with purified water to a working concentration of 100 µg/mL in a volumetric flask.
-
Transfer an aliquot of the working solution into a transparent container suitable for irradiation (e.g., quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical container with the sample solution in aluminum foil to protect it from light.
4. Irradiation Procedure:
-
Place the sample and the dark control in the photostability chamber.
-
Expose the samples to a light source according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]
-
Withdraw aliquots of the exposed sample and the dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
5. HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. An example could be a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) and acetonitrile (e.g., in a 50:50 v/v ratio).[7]
-
Chromatographic Conditions:
-
Analysis: Inject the withdrawn samples and the dark control into the HPLC system.
-
Data Analysis: Calculate the percentage of degradation of promethazine hydrochloride at each time point by comparing the peak area of the drug in the exposed sample to that in the dark control. Quantify the formation of degradation products by comparing their peak areas to that of a reference standard if available, or report as a percentage of the total peak area.
Quantitative Data Summary
The following table summarizes data from a forced degradation study of promethazine hydrochloride.
| Stress Condition | Exposure Details | % Degradation of Promethazine HCl | Major Degradation Products Formed |
| Photolytic | 1.2 million lux hours and 200 W h/m² near UV | No significant degradation observed | Not applicable |
| Acidic | 5.0 N HCl, 30 min at room temperature | No degradation observed | Not applicable |
| Alkaline | 5.0 N NaOH, 30 min at room temperature | No degradation observed | Not applicable |
| Oxidative | 30% H₂O₂, 15 min at room temperature | 11.99% | Impurity D (unspecified structure) |
| Aqueous | Water, 24 h at room temperature | 5.62% | Impurity A (unspecified structure) |
| Thermal | 105 °C for 24 hours | No significant degradation observed | Not applicable |
| Humidity | 75% RH at 40 °C for 24 hours | No significant degradation observed | Not applicable |
Data adapted from a study by S. B. Wankhede, et al.[5]
Visualizations
Photolytic Degradation Pathway of Promethazine
Caption: Proposed photolytic degradation pathway of promethazine.
Experimental Workflow for Photostability Testing
Caption: Workflow for photostability testing of promethazine HCl.
References
- 1. Degradation products of the promethazine radical cation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. | Semantic Scholar [semanticscholar.org]
- 9. mtc-usa.com [mtc-usa.com]
Validation & Comparative
A Comparative Analysis of Promethazine and Hydroxyzine for Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two first-generation antihistamines, promethazine (B1679618) and hydroxyzine (B1673990), with a focus on their sedative properties. The information presented is intended for a scientific audience and is supported by experimental data to aid in research and drug development.
Mechanism of Action
Both promethazine and hydroxyzine exert their sedative effects primarily through antagonism of the histamine (B1213489) H1 receptor in the central nervous system. However, their broader pharmacological profiles differ, which influences their clinical use and side-effect profiles.
Promethazine is a phenothiazine (B1677639) derivative with a multi-faceted mechanism of action.[1][2] It is a potent H1 receptor antagonist and also exhibits significant anticholinergic, antidopaminergic, and alpha-adrenergic blocking effects.[1][3] Its sedative properties are attributed to its antihistaminic and anticholinergic activities.[2][4] The antidopaminergic action contributes to its antiemetic effects but also to the risk of extrapyramidal side effects.[2][5]
Hydroxyzine is a piperazine (B1678402) derivative and a potent H1 receptor inverse agonist.[6] Its sedative effects are primarily due to its antihistaminic action.[7][8] Hydroxyzine also demonstrates anxiolytic properties, which may be partly mediated by its effects on serotonin (B10506) 5-HT2A receptors.[6][9] Compared to promethazine, it has weaker anticholinergic effects and a lower affinity for dopamine (B1211576) receptors, which generally results in a more favorable side-effect profile regarding movement disorders.[2][5]
Pharmacokinetic Profile
The onset and duration of sedative effects are critical parameters in clinical applications. The following table summarizes the key pharmacokinetic properties of promethazine and hydroxyzine.
| Pharmacokinetic Parameter | Promethazine | Hydroxyzine |
| Onset of Action (Oral) | ~20 minutes[3] | 15-30 minutes[3][7][8] |
| Duration of Sedation | 4-6 hours (may persist up to 12 hours)[3] | 4-6 hours[7][8][10] |
| Plasma Half-life | 9-16 hours[3] | ~20 hours (in adults)[3] |
Comparative Clinical Efficacy for Sedation
Direct comparative studies provide the most robust evidence for differentiating the sedative effects of these two agents.
Preanesthetic Sedation
A notable study by Nash and Thomas (1963) compared the efficacy of intramuscular promethazine and hydroxyzine as preanesthetic medication in 500 surgical patients. The results, summarized below, indicate a comparable sedative effect between the two drugs, with some differences in the side-effect profile.
| Outcome | Promethazine (0.5 mg/lb) | Hydroxyzine (1 mg/lb) |
| Number of Patients | 250 | 250 |
| Psychic State: Calm | 212 | 220 |
| Psychic State: Apprehensive | 35 | 28 |
| Psychic State: Disoriented | 3 | 2 |
| Postanesthetic Side Effects (Total) | 72 | 63 |
| Postanesthetic Restlessness | 60 | 33 |
| Postanesthetic Vomiting/Retching | 11 | 12 |
Data from Nash and Thomas, J Am Osteopath Assoc, 1963.[11][12]
Procedural Sedation in Children
A study by Gharehbaghi et al. (2014) evaluated the efficacy of adding promethazine or hydroxyzine to chloral (B1216628) hydrate (B1144303) for EEG sedation in children aged 1-7 years. The study found that the addition of either antihistamine improved the success rate of sedation compared to chloral hydrate alone.
| Treatment Group | Sedation Success Rate |
| Chloral Hydrate (40 mg/kg) | 70% |
| Chloral Hydrate + Promethazine (1 mg/kg) | 96.7% |
| Chloral Hydrate + Hydroxyzine (2 mg/kg) | 83.3% |
Data from Gharehbaghi et al., Indian J Pediatr, 2014.[13][14]
Adverse Effect Profile
The sedative effects of both drugs are often accompanied by other side effects, primarily related to their anticholinergic and other receptor interactions.
| Adverse Effect | Promethazine | Hydroxyzine |
| Drowsiness/Sedation | Very Common[5][15] | Very Common[5][15] |
| Dry Mouth | Common | Common[3][15] |
| Dizziness | Common[15] | Common[15] |
| Confusion | Common, especially in the elderly[1] | Possible |
| Extrapyramidal Symptoms | Possible, due to dopamine blockade[2][5] | Rare[11] |
| Restlessness/Agitation | Can occur paradoxically[1] | Less frequent than promethazine[11] |
Experimental Protocols
Preanesthetic Sedation in Surgical Patients (Nash and Thomas, 1963)
-
Objective: To compare the preanesthetic sedative effects of promethazine and hydroxyzine.
-
Study Design: A comparative study of two matched groups of 250 surgical patients each.
-
Patient Population: 500 adult surgical patients classified according to the American Society of Anesthesiologists' relative anesthetic risk.
-
Intervention:
-
Group 1: Promethazine (0.5 mg per pound of body weight) administered intramuscularly.
-
Group 2: Hydroxyzine (1 mg per pound of body weight) administered intramuscularly.
-
-
Method of Sedation Assessment: The psychic and physical states of the patients were evaluated preoperatively. The psychic state was categorized as calm, apprehensive, or disoriented. Postoperatively, the incidence of side effects such as restlessness, hypotension, vomiting, and emergence delirium was recorded.
EEG Sedation in Children (Gharehbaghi et al., 2014)
-
Objective: To compare the efficacy and safety of chloral hydrate alone versus in combination with promethazine or hydroxyzine for EEG sedation.
-
Study Design: A parallel single-blinded randomized clinical trial.
-
Patient Population: 90 uncooperative children aged 1-7 years referred for EEG.
-
Intervention:
-
Group 1: Oral chloral hydrate (40 mg/kg).
-
Group 2: Oral chloral hydrate (40 mg/kg) and oral promethazine (1 mg/kg).
-
Group 3: Oral chloral hydrate (40 mg/kg) and oral hydroxyzine (2 mg/kg).
-
-
Method of Sedation Assessment: The primary endpoint was achieving sufficient sedation, defined as a score of four on the Ramsay Sedation Scale, to allow for the successful completion of the EEG. The Ramsay Sedation Scale is a widely used tool to assess the level of sedation in patients. Secondary endpoints included the incidence of clinical adverse events.[13]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways involved in the sedative action of promethazine and hydroxyzine.
Caption: Promethazine's multi-receptor antagonism leading to sedation and other effects.
References
- 1. Design of Clinical Trials Evaluating Sedation in Critically Ill Adults Undergoing Mechanical Ventilation: Recommendations From Sedation Consortium on Endpoints and Procedures for Treatment, Education, and Research (SCEPTER) Recommendation III [escholarship.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Vistaril (hydroxyzine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. medcentral.com [medcentral.com]
- 9. A Novel Research Method for Determining Sedative Exposure in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CONTENTdm [ostemed-dr.contentdm.oclc.org]
- 12. Comparative evaluation of hydroxyzine and promethazine in the preanesthetic medication of 500 surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloral hydrate, chloral hydrate--promethazine and chloral hydrate -hydroxyzine efficacy in electroencephalography sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design of Clinical Trials Evaluating Sedation in Critically Ill Adults Undergoing Mechanical Ventilation: Recommendations From Sedation Consortium on Endpoints and Procedures for Treatment, Education, and Research (SCEPTER) Recommendation III - PMC [pmc.ncbi.nlm.nih.gov]
Validating Promethazine's Binding Affinity to D2 Receptors: A Comparative Guide Using Radioligand Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of promethazine's binding affinity for the dopamine (B1211576) D2 receptor against that of other established antipsychotic agents. By presenting supporting experimental data from radioligand binding assays, detailed methodologies, and visual representations of key biological and experimental processes, this document serves as a valuable resource for researchers in pharmacology and drug development.
Quantitative Comparison of D2 Receptor Binding Affinities
The binding affinity of a compound to its target receptor is a critical measure of its potential potency and pharmacological effect. In the context of D2 receptor antagonists, this is commonly expressed as the inhibition constant (Kᵢ), which indicates the concentration of a drug required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
The following table summarizes the experimentally determined Kᵢ values for promethazine (B1679618) and a selection of typical and atypical antipsychotic drugs at the dopamine D2 receptor, as determined by radioligand binding assays.
| Compound | Class | D2 Receptor Kᵢ (nM) | Reference(s) |
| Promethazine | Phenothiazine (1st Gen Antihistamine) | 100 - 260 | [1] |
| Haloperidol (B65202) | Butyrophenone (Typical Antipsychotic) | 0.44 - 3.8 | [2] |
| Chlorpromazine | Phenothiazine (Typical Antipsychotic) | 7.244 | [3] |
| Olanzapine (B1677200) | Thienobenzodiazepine (Atypical Antipsychotic) | 11 | [4] |
| Risperidone (B510) | Benzisoxazole (Atypical Antipsychotic) | 0.44 - 3.8 | [2][5][6] |
Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols: Radioligand Binding Assay for D2 Receptor Affinity
The determination of binding affinities for D2 receptor antagonists is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., promethazine) to displace a radioactively labeled ligand that has a known high affinity for the D2 receptor.
Key Materials
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or from tissue homogenates known to be rich in D2 receptors (e.g., rat striatum).
-
Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: Promethazine and other comparator drugs (e.g., haloperidol, olanzapine).
-
Assay Buffer: A buffer solution to maintain a stable pH and ionic environment, typically a Tris-based buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand on the filters.
Generalized Procedure
-
Membrane Preparation:
-
Cultured cells expressing D2 receptors are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined to ensure consistency across experiments.
-
-
Competitive Binding Incubation:
-
A fixed concentration of the radioligand (typically at or near its Kₑ value) is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.
-
A control for non-specific binding is included, which contains a high concentration of an unlabeled D2 antagonist to saturate all specific binding sites.
-
The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration, which typically yields a sigmoidal curve.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizing Key Processes
To further elucidate the experimental and biological frameworks, the following diagrams are provided.
Discussion
The data presented clearly indicate that promethazine possesses a significantly lower binding affinity for the dopamine D2 receptor (Kᵢ = 100 - 260 nM) compared to both typical antipsychotics like haloperidol (Kᵢ ≈ 0.44 - 3.8 nM) and atypical antipsychotics such as olanzapine (Kᵢ ≈ 11 nM) and risperidone (Kᵢ ≈ 0.44 - 3.8 nM). Promethazine's affinity is more comparable to that of chlorpromazine, another phenothiazine.
This weaker D2 receptor antagonism is consistent with promethazine's primary clinical use as a potent H1 receptor antagonist for its antihistaminic and sedative effects, rather than as a primary antipsychotic agent.[7] While it does exhibit some D2 receptor blockade, which can contribute to side effects such as extrapyramidal symptoms, its affinity is considerably less than that of drugs specifically developed for the treatment of psychosis.[7]
For researchers in drug development, this comparative analysis underscores the importance of receptor binding profiles in determining a compound's therapeutic application and potential side effect profile. The methodologies outlined provide a foundational approach for the in vitro characterization of novel compounds targeting the D2 receptor and other G-protein coupled receptors.
References
- 1. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promethazine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Promethazine Maleate and Loratadine on Neuromotor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromotor effects of promethazine (B1679618) maleate (B1232345), a first-generation antihistamine, and loratadine (B1675096), a second-generation antihistamine. The following sections present a comprehensive overview of their impact on various aspects of neuromotor function, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the effects of promethazine maleate and loratadine on key neuromotor and cognitive functions.
Table 1: Effects on Reaction Time
| Parameter | This compound | Loratadine | Placebo | Study |
| Simple Reaction Time (SRT) | Increased | Increased | No significant change | Kavanagh et al. (2014)[1][2] |
| Choice Reaction Time (CRT) | Increased | Increased | No significant change | Kavanagh et al. (2014)[1][2] |
| Recognition Reaction Time | Significantly increased at 3 and 6 hours post-dose | No significant impairment | No significant change | Hindmarch et al. (2001)[3] |
Table 2: Effects on Postural Tremor and Sedation
| Parameter | This compound | Loratadine | Placebo | Study |
| Postural Tremor | Reduced tremor response after consecutive daily dosing | Increased tremor amplitude after consecutive daily dosing | No significant change | Kavanagh et al. (2014)[1][2] |
| Critical Flicker Fusion (CFF) Threshold | Significant reduction, evident up to 12 hours post-dose | No significant impairment | No significant change | Hindmarch et al. (2001)[3], Gengo et al. (2001)[4] |
| Subjective Drowsiness | Significantly increased | No significant increase | No significant change | Kavanagh et al. (2014)[1][5], Hindmarch et al. (2001)[3] |
Signaling Pathways and Mechanism of Action
The differential effects of promethazine and loratadine on neuromotor function can be attributed to their distinct pharmacological profiles and ability to cross the blood-brain barrier.
This compound Signaling Pathway
Promethazine is a first-generation antihistamine that readily crosses the blood-brain barrier. Its sedative and neuromotor effects are a result of its action on multiple receptor systems in the central nervous system (CNS).[6][7][8] It acts as an antagonist at:
-
Histamine (B1213489) H1 receptors: Blocking H1 receptors in the CNS leads to sedation and drowsiness.
-
Dopamine D2 receptors: Antagonism of D2 receptors can contribute to extrapyramidal side effects and altered motor control.
-
Muscarinic M1 receptors: Blockade of these receptors leads to anticholinergic effects, which can impair cognitive function and motor coordination.
-
Alpha-adrenergic receptors: This action contributes to its sedative properties.[7]
-
Serotonin 5-HT2A and 5-HT2C receptors: This may also play a role in its sedative and neuropsychiatric effects.
Loratadine Signaling Pathway
Loratadine is a second-generation antihistamine that is selective for peripheral H1 receptors and does not readily cross the blood-brain barrier.[][10][11][12][13] Its primary mechanism of action is the competitive antagonism of histamine at H1 receptors in the periphery, which alleviates allergy symptoms. Due to its limited CNS penetration, it has a minimal impact on central histamine, dopamine, and muscarinic receptors, resulting in a non-sedating profile and fewer neuromotor side effects compared to first-generation antihistamines.[][10][11][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and loratadine.
Psychomotor Vigilance Task (PVT)
The Psychomotor Vigilance Task (PVT) is a sustained-attention, reaction-timed task used to measure the consistency of responses to a visual stimulus.[14][15][16]
-
Objective: To assess sustained attention and vigilance.
-
Apparatus: A device with a screen and a response button.
-
Procedure:
-
Subjects are instructed to monitor a screen and press a button as quickly as possible when a visual stimulus (e.g., a light or a counter) appears.[14][16]
-
The stimulus appears at random inter-stimulus intervals (ISIs), typically ranging from 2 to 10 seconds.[14]
-
The task duration is usually 5 to 10 minutes.[15]
-
-
Key Metrics:
-
Reaction Time (RT): The time elapsed between the appearance of the stimulus and the subject's response.
-
Lapses of Attention: Responses with an unusually long RT (e.g., >500 ms).
-
False Starts: Responses made when no stimulus is present.
-
Critical Flicker Fusion (CFF) Test
The Critical Flicker Fusion (CFF) test measures the threshold at which a flickering light is perceived as a continuous, steady light. It is a sensitive measure of CNS arousal.[17][18][19][20]
-
Objective: To assess the temporal resolving power of the visual system and CNS arousal.
-
Apparatus: A device that presents a flickering light source with adjustable frequency.
-
Procedure:
-
A subject observes a light source that is flickering at a noticeable rate.
-
The frequency of the flicker is gradually increased until the subject reports that the light appears to be steady and no longer flickering. This is the "fusion frequency."[18][19]
-
Alternatively, the frequency can be decreased from a steady light until the subject perceives flickering. This is the "flicker frequency."
-
The CFF threshold is typically the average of the fusion and flicker frequencies.
-
-
Key Metric:
-
CFF Threshold (Hz): A lower threshold indicates a lower state of CNS arousal and potential sedation.
-
Multiple Sleep Latency Test (MSLT)
The Multiple Sleep Latency Test (MSLT) is an objective measure of daytime sleepiness.[21][22][23][24][25]
-
Objective: To quantify the propensity to fall asleep in a sleep-conducive environment.
-
Procedure:
-
The test is conducted on the day following an overnight sleep study (polysomnography) to ensure the subject has had an adequate amount of sleep.[22][24]
-
The subject is given five scheduled nap opportunities throughout the day, typically at 2-hour intervals.[22][24]
-
For each nap, the subject lies in a dark, quiet room and is instructed to try to fall asleep.[22][23]
-
EEG, EOG, and EMG are recorded to determine sleep onset and sleep stages.
-
-
Key Metrics:
-
Mean Sleep Latency: The average time it took to fall asleep across the five naps. A shorter mean sleep latency indicates greater daytime sleepiness.
-
Sleep-Onset REM Periods (SOREMPs): The occurrence of REM sleep within 15 minutes of sleep onset. The presence of two or more SOREMPs is a key diagnostic criterion for narcolepsy.
-
Conclusion
The experimental data clearly demonstrate the contrasting effects of this compound and loratadine on neuromotor function. Promethazine, a first-generation antihistamine, significantly impairs various aspects of neuromotor and cognitive performance, including reaction time and CNS arousal, and induces subjective drowsiness.[1][2][3] These effects are consistent with its ability to cross the blood-brain barrier and interact with multiple CNS receptors.
In contrast, loratadine, a second-generation antihistamine, exhibits a much more favorable safety profile with regard to neuromotor function.[3] While some studies indicate a minor effect on reaction time, it does not significantly impair critical flicker fusion or induce sedation at therapeutic doses.[1][2][3] This is attributed to its selective antagonism of peripheral H1 receptors and limited CNS penetration.
For researchers and drug development professionals, these findings underscore the importance of considering the generation and CNS activity of antihistamines when evaluating their potential impact on functions requiring alertness and motor coordination. The methodologies described provide a robust framework for assessing the neuromotor effects of novel compounds.
References
- 1. Drowsiness and motor responses to consecutive daily doses of promethazine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A double-blind, placebo-controlled investigation of the effects of fexofenadine, loratadine and promethazine on cognitive and psychomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dosage promethazine and loratadine negatively affect neuromotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 11. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. study.com [study.com]
- 13. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]
- 14. jcsm.aasm.org [jcsm.aasm.org]
- 15. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]
- 16. Psychomotor vigilance task - Wikipedia [en.wikipedia.org]
- 17. Is critical flicker‐fusion frequency a valid measure of visual fatigue? A post‐hoc analysis of a double‐masked randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical Flicker Fusion Frequency: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. scribd.com [scribd.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. sleepeducation.org [sleepeducation.org]
- 23. uhcw.nhs.uk [uhcw.nhs.uk]
- 24. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multiple Sleep Latency Testing [lungsleephealth.com]
A Comparative Analysis of Promethazine and Ondansetron in the Management of Nausea
An objective review of the clinical efficacy, mechanisms of action, and experimental data supporting the use of promethazine (B1679618) and ondansetron (B39145) in the treatment of nausea.
This guide provides a comprehensive comparison of two commonly used antiemetic agents, promethazine and ondansetron, for researchers, scientists, and professionals in drug development. By examining their distinct pharmacological profiles, clinical efficacy in various settings, and associated adverse effects, this document aims to offer a clear, data-driven perspective on their relative therapeutic value.
Mechanisms of Action: A Tale of Two Pathways
The antiemetic properties of promethazine and ondansetron stem from their interaction with different neurotransmitter systems involved in the complex signaling cascade that triggers nausea and vomiting.
Promethazine , a first-generation antihistamine with phenothiazine (B1677639) properties, exerts its effects through a multi-receptor blockade.[1][2][3] Its primary mechanism involves antagonism of histamine (B1213489) H1 receptors in the brain.[1][2] Additionally, it possesses significant anticholinergic (muscarinic receptor blockade) and antidopaminergic (D2 receptor blockade) activity, which contributes to its broad antiemetic and sedative effects.[1][2] This multifaceted action makes it effective against nausea from various sources, including motion sickness and allergic reactions.[3][4][5]
Ondansetron , in contrast, is a highly selective serotonin (B10506) 5-HT3 receptor antagonist.[6][7] It works by blocking the action of serotonin, a key neurotransmitter released by enterochromaffin cells in the gastrointestinal tract in response to emetogenic stimuli like chemotherapy or surgery.[6][8] This blockade occurs both peripherally on vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem, effectively interrupting the vomiting reflex at its origin.[6][8][9]
Comparative Efficacy: A Review of Clinical Data
The relative efficacy of promethazine and ondansetron has been evaluated in various clinical settings, with outcomes often depending on the cause of nausea and the specific patient population.
Undifferentiated Nausea in the Emergency Department
A randomized, double-blind, noninferiority trial involving 120 emergency department patients with undifferentiated nausea found that intravenous promethazine (25 mg) and ondansetron (4 mg) had similar efficacy in reducing nausea at 30 minutes.[10] However, promethazine was associated with significantly more sedation.[10][11] Another study with 163 participants showed no evidence that ondansetron was superior to promethazine in reducing nausea in this setting.
| Study Outcome | Promethazine (25 mg IV) | Ondansetron (4 mg IV) | Key Finding |
| Nausea Reduction (100-mm VAS) | -36 mm | -34 mm | Similar efficacy in reducing nausea.[10] |
| Sedation (100-mm VAS) | 19 mm increase | 5 mm increase | Promethazine caused significantly more sedation.[10] |
| Median Nausea Reduction (100-mm VAS) | -29 mm | -22 mm | No significant difference in efficacy.[12] |
Postoperative Nausea and Vomiting (PONV)
In the context of PONV, particularly in patients who have failed prophylaxis with ondansetron, promethazine has demonstrated superior efficacy. A retrospective analysis of over 3,800 patients revealed that promethazine (6.25 mg and higher doses) resulted in a significantly higher complete response rate (no PONV and no further rescue medication) compared to a repeat dose of ondansetron.[13][14]
| Study Outcome | Promethazine | Ondansetron | Key Finding |
| Complete Response Rate (Failed Ondansetron Prophylaxis) | 68% | 50% | Promethazine was significantly more effective for rescue treatment.[13][14] |
| Incidence of PONV (Prophylaxis in Middle Ear Surgery) | 39% | 74% (Placebo) | Prophylactic promethazine significantly reduced PONV.[15] |
| Combined Prophylaxis (Ondansetron + Promethazine) | 29% | - | The combination was highly effective in reducing PONV.[15] |
Hyperemesis Gravidarum
The treatment of severe nausea and vomiting during pregnancy, or hyperemesis gravidarum, has shown more nuanced results. A randomized controlled trial in Northern Uganda with 150 primigravid women found that ondansetron (4 mg orally every 8 hours) was superior to promethazine (25 mg orally every 6 hours) in reducing the severity of nausea and vomiting, as measured by the Pregnancy-Unique Quantification of Emesis (PUQE) score.[16] Ondansetron was also associated with better maternal weight gain and neonatal outcomes in this study.[16] However, an earlier, smaller pilot study found no significant advantage of intravenous ondansetron over intravenous promethazine in hospitalized patients.[17]
| Study Outcome | Promethazine | Ondansetron | Key Finding |
| Mean PUQE Score Reduction | 9.1 points | 13.2 points | Ondansetron demonstrated superior efficacy in reducing nausea and vomiting severity.[16] |
| Mean Maternal Weight Gain | 3.2 kg | 4.8 kg | Ondansetron was associated with greater maternal weight gain.[16] |
| Mean Neonatal Birth Weight | 2.9 kg | 3.3 kg | Neonates in the ondansetron group had a higher mean birth weight.[16] |
| Days of Hospitalization | 4.5 +/- 1.5 | 4.5 +/- 2.3 | No difference in the duration of hospitalization in a pilot study.[17] |
Experimental Protocols: A Closer Look at the Methodology
The clinical trials referenced in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are summaries of the experimental protocols for key studies.
Randomized, Double-Blind, Noninferiority Trial in the Emergency Department
-
Objective: To compare the efficacy and adverse effects of ondansetron and promethazine for undifferentiated nausea in the emergency department.[10]
-
Design: A randomized, double-blind, noninferiority clinical trial.[10]
-
Participants: A convenience sample of 120 nonpregnant adults with a self-reported nausea score of at least 40 mm on a 100-mm visual analog scale (VAS).[10]
-
Intervention: Subjects were randomized to receive either 4 mg of intravenous ondansetron or 25 mg of intravenous promethazine.[10]
-
Primary Outcome: The change in nausea as measured on a 100-mm VAS at 30 minutes post-intervention.[10]
-
Secondary Outcomes: Changes in anxiety and sedation, also measured on a 100-mm VAS, and the incidence of other adverse effects.[10]
Retrospective Database Analysis of PONV Rescue Treatment
-
Objective: To compare the efficacy of ondansetron with promethazine for treating PONV in patients who failed ondansetron prophylaxis.[13][14]
-
Participants: 3,814 adult patients who received general anesthesia and experienced PONV after receiving ondansetron for prophylaxis.[13][14]
-
Intervention: Patients received either a repeat dose of ondansetron (n=3,062) or promethazine (n=752) as a rescue antiemetic.[13][14]
-
Primary Outcome: The rate of "complete response," defined as no further episodes of nausea or vomiting and no requirement for additional rescue antiemetics.[13][14]
Adverse Effect Profile
A critical consideration in the selection of an antiemetic is its side effect profile. Promethazine is well-known for causing sedation, dizziness, and dry mouth.[4][5] It also carries a risk of more severe adverse effects, including extrapyramidal symptoms and, in rare cases, neuroleptic malignant syndrome.[4][5][12] In contrast, ondansetron is generally better tolerated, with the most common side effects being headache, constipation, and diarrhea.[18] While generally considered non-sedating, some studies suggest it may cause drowsiness in some individuals.[18][19]
Conclusion
Both promethazine and ondansetron are effective antiemetic agents, but their utility varies depending on the clinical scenario. Ondansetron, with its targeted mechanism of action and favorable side effect profile, is often a first-line choice for the prevention and treatment of chemotherapy- and surgery-induced nausea. Promethazine's broad-spectrum activity makes it a valuable option for undifferentiated nausea and as a rescue medication for PONV, although its sedative properties must be considered. For hyperemesis gravidarum, recent evidence suggests ondansetron may offer superior efficacy and better maternal and neonatal outcomes. The choice between these two agents should be guided by the specific etiology of the nausea, the patient's clinical status, and a careful consideration of the potential for adverse effects.
References
- 1. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
- 2. sonwuapi.com [sonwuapi.com]
- 3. drugs.com [drugs.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. ClinPGx [clinpgx.org]
- 7. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Ondansetron versus promethazine to treat acute undifferentiated nausea in the emergency department: a randomized, double-blind, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ondansetron versus promethazine to treat acute undifferentiated nausea in the emergency department: a randomized, double-blind, noninferiority trial. | Semantic Scholar [semanticscholar.org]
- 12. droracle.ai [droracle.ai]
- 13. A comparison of ondansetron with promethazine for treating postoperative nausea and vomiting in patients who received prophylaxis with ondansetron: a retrospective database analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: A comparison of ondansetron with promethazine for treating postoperative nausea and vomiting in patients who received prophylaxis with ondansetron: a retrospective database analysis. [scholars.duke.edu]
- 15. Ondansetron/promethazine combination or promethazine alone reduces nausea and vomiting after middle ear surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reproduction-abstracts.org [reproduction-abstracts.org]
- 17. A pilot study of intravenous ondansetron for hyperemesis gravidarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ondansetron: Mechanism of Action & Contraindications - Lesson | Study.com [study.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS for the Quantification of Promethazine
For researchers, scientists, and drug development professionals, the accurate quantification of promethazine (B1679618) is critical for pharmacokinetic studies, formulation development, and quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Principle of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For promethazine, a non-volatile and thermally labile compound, HPLC is a suitable technique as it is typically performed at ambient temperatures. Detection is commonly achieved using UV-Vis, electrochemical (ED), or mass spectrometry (MS) detectors.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for volatile and thermally stable compounds. In GC, separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. The separated compounds are then detected and identified by a mass spectrometer. While promethazine itself is not highly volatile, GC-MS can be employed for its analysis, often after derivatization, and is particularly useful for identifying unknown volatile impurities.
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of promethazine using both techniques.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) Protocol
This method is highly specific and sensitive for the determination of promethazine in plasma.[1]
-
Instrumentation: Automated HPLC system with an electrochemical detector.
-
Column: Specific column details are not provided in the abstract, but a C18 column is commonly used for promethazine analysis.
-
Mobile Phase: The exact composition is not specified in the abstract. A typical mobile phase for promethazine on a C18 column could be a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Flow Rate: A standard flow rate for analytical HPLC is typically 1.0 mL/min.
-
Detection: Electrochemical detector.
-
Special Features: A valve switching unit is incorporated to divert electroactive impurities away from the detector, thereby maintaining sensitivity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the estimation of a genotoxic impurity in promethazine, with conditions adaptable for promethazine itself.
-
Instrumentation: Shimadzu TQ 8040 NX GC-MS with a triple quad mass analyzer.
-
Column: GS TEK model GsBP-624 glass column (30m x 0.32mm x 1.8µm).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: The sample is vaporized at temperatures ranging from 70-250°C.
-
Oven Temperature Program: A temperature ramp is typically used to ensure good separation.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI).
-
MS Detector: Photomultiplier tube detector.
-
Detection Mode: Selected Ion Monitoring (SIM) for high specificity.[1]
-
Cross-Validation and Performance Comparison
A direct comparison of HPLC-ED and GC-MS for the analysis of promethazine in human plasma revealed that both methods are suitable for pharmacokinetic studies, with a favorable correlation coefficient of 0.92 and a slope of 1.059.[1] However, the HPLC-ED method demonstrated a distinct advantage in terms of sensitivity.[1]
The following table summarizes the key performance parameters for HPLC and GC-MS based on available data. It is important to note that these values are collated from different studies and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Parameter | HPLC | GC-MS |
| Linearity | A linear dynamic range of 2-10 µg/mL has been reported for promethazine in a simultaneous estimation with paracetamol. | A linear range of 0 to 3.8 ppm has been established for a related impurity. |
| Accuracy (% Recovery) | 99.00-100.33% | 85 – 89% for a related impurity. |
| Precision (%RSD) | Intraday: 1.58-1.71%; Interday: 1.55-1.71% | 5.68% (Method Precision) for a related impurity. |
| Limit of Detection (LOD) | 0.1 ng/mL (in plasma, with ED)[1], 0.32 µg/mL (in pharmaceutical dosage form, with UV) | 0.5 ng/mL (in plasma)[1], 0.075 ppm for a related impurity. |
| Limit of Quantification (LOQ) | 0.98 µg/mL (in pharmaceutical dosage form, with UV) | 0.025 ppm for a related impurity. |
Visualizing the Analytical Workflow and Cross-Validation Logic
To better understand the processes involved, the following diagrams illustrate the general workflows for HPLC and GC-MS analysis and the logical flow of a cross-validation study.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of promethazine, each with its own set of advantages. HPLC, particularly when coupled with an electrochemical or mass spectrometric detector, offers high sensitivity and is well-suited for the analysis of the non-volatile and thermally labile promethazine molecule in various matrices. GC-MS, while requiring consideration of the compound's volatility and thermal stability, provides excellent specificity, especially with selected ion monitoring, and is a gold standard for the identification of volatile impurities.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For high-throughput analysis of a large number of samples where sensitivity is paramount, an automated HPLC-ED system is advantageous.[1] For confirmatory analysis and the identification of unknown volatile components, GC-MS is an invaluable tool. The data and protocols presented in this guide provide a solid foundation for making an informed decision on the most appropriate analytical strategy for promethazine quantification.
References
A Comparative Analysis of the Anticholinergic Profiles of Promethazine and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinergic effects of promethazine (B1679618), a first-generation antihistamine with significant anticholinergic properties, and atropine (B194438), a classic antimuscarinic agent. This analysis is supported by experimental data on receptor binding affinities and outlines methodologies for key experiments to facilitate further research and drug development.
Introduction to Anticholinergic Agents
Anticholinergic agents exert their effects by competitively inhibiting the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. This blockade of parasympathetic nerve impulses leads to a variety of physiological effects, some of which are therapeutically desirable, while others manifest as adverse side effects. Both promethazine and atropine are known for their significant anticholinergic activity, but their receptor subtype selectivity and clinical profiles differ.
Promethazine is a phenothiazine (B1677639) derivative primarily used for its antihistaminic, antiemetic, and sedative properties.[1][2] Its anticholinergic effects contribute to its therapeutic actions but also to side effects such as dry mouth, blurred vision, and cognitive impairment.[3][4] Atropine, a tropane (B1204802) alkaloid, is a non-selective muscarinic antagonist widely used to treat bradycardia, reduce salivation and bronchial secretions before surgery, and as an antidote for organophosphate poisoning.[5][6]
Muscarinic Receptor Binding Affinities
The anticholinergic effects of both promethazine and atropine are mediated through their interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). The binding affinity of a drug for these receptors, often expressed as the inhibition constant (Ki) or its negative logarithm (pKi), is a key determinant of its potency and potential for specific anticholinergic effects.
Atropine is a potent, non-selective antagonist across all five muscarinic receptor subtypes.[7][8] Promethazine also demonstrates affinity for muscarinic receptors, contributing to its anticholinergic side effect profile.
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi values) of Promethazine and Atropine
| Receptor Subtype | Promethazine (pKi) | Atropine (pKi) |
| M1 | ~7.7 | 8.9 - 9.4 |
| M2 | ~8.1 | 8.5 - 8.9 |
| M3 | ~7.9 | 8.6 - 9.2 |
| M4 | ~7.8 | 8.6 - 9.1 |
| M5 | ~7.8 | 8.5 - 8.9 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data for promethazine are estimated from graphical data from the IUPHAR/BPS Guide to PHARMACOLOGY.[9] Data for atropine are compiled from multiple sources.[7][8][10]
In Vivo Anticholinergic Effects: A Comparative Overview
While direct head-to-head in vivo comparative studies with quantitative data are limited, the known clinical and experimental effects of promethazine and atropine provide insights into their differing anticholinergic profiles.
Table 2: Comparison of In Vivo Anticholinergic Effects
| Effect | Promethazine | Atropine |
| Salivary Secretion | Significant reduction, leading to dry mouth.[11] | Potent inhibition of salivary flow, with an intramuscular dose of 0.02 mg/kg reducing salivary flow by up to 87.5%.[12] |
| Heart Rate | Minimal effect on resting heart rate in healthy individuals at therapeutic doses.[11] | Causes a dose-dependent increase in heart rate (tachycardia) by blocking vagal tone at the sinoatrial node. An intramuscular dose of 0.02 mg/kg can significantly increase heart rate.[1][12] |
| Cognitive Function | Can cause significant impairment of psychomotor performance and information processing.[4][13] | Can cause central nervous system effects such as confusion, delirium, and memory impairment, particularly at higher doses. |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This in vitro assay is fundamental for determining the binding affinity of a compound for specific receptor subtypes.[14][15]
Objective: To determine the inhibition constant (Ki) of promethazine and atropine for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: Promethazine hydrochloride and Atropine sulfate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1 µM atropine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of the test compound (promethazine or atropine).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Salivary Secretion Assay in Mice
This in vivo model assesses the peripheral anticholinergic activity of a compound by measuring its effect on saliva production.[16][17][18]
Objective: To quantify the inhibitory effect of promethazine and atropine on pilocarpine-induced salivation in mice.
Materials:
-
Male ICR mice (or other suitable strain).
-
Pilocarpine (B147212) hydrochloride (a muscarinic agonist).
-
Test compounds: Promethazine hydrochloride and Atropine sulfate.
-
Vehicle (e.g., saline).
-
Pre-weighed cotton balls or absorbent swabs.
-
Anesthetic (e.g., ketamine/xylazine).
Procedure:
-
Acclimation and Fasting: Acclimate mice to the experimental conditions and fast them overnight with free access to water.
-
Drug Administration: Administer the test compound (promethazine or atropine) or vehicle via a suitable route (e.g., intraperitoneal injection).
-
Anesthesia: After a predetermined time for drug absorption, anesthetize the mice.
-
Baseline Saliva Collection: Place a pre-weighed cotton ball in the mouse's mouth for a short period to collect any baseline saliva.
-
Stimulation of Salivation: Administer a subcutaneous injection of pilocarpine to stimulate salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a new pre-weighed cotton ball in the mouse's mouth and collect saliva for a fixed period (e.g., 15 minutes).
-
Quantification: Remove the cotton ball and weigh it to determine the amount of saliva secreted.
-
Data Analysis: Compare the amount of saliva produced in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Signaling Pathways of Muscarinic Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different signaling cascades depending on the receptor subtype. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism by drugs like promethazine and atropine.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is generally excitatory and is involved in smooth muscle contraction, glandular secretion, and neurotransmission.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), which causes hyperpolarization of the cell membrane. This pathway is typically inhibitory and is involved in slowing the heart rate and reducing neuronal excitability.
Conclusion
This comparative guide highlights the distinct anticholinergic profiles of promethazine and atropine. Atropine is a potent, non-selective muscarinic antagonist with pronounced effects on salivary secretion and heart rate. Promethazine, while primarily an antihistamine, exhibits significant anticholinergic activity, particularly at the M2 receptor subtype, which contributes to its side effect profile, including cognitive and psychomotor impairment.
The provided experimental protocols for radioligand binding and in vivo salivation assays offer standardized methods for the further characterization of these and other anticholinergic compounds. A deeper understanding of the interactions between drugs and specific muscarinic receptor subtypes is essential for the development of novel therapeutics with improved efficacy and reduced anticholinergic side effects. Future research should focus on direct, quantitative in vivo comparisons to further elucidate the nuanced differences between these two important drugs.
References
- 1. A comparison of changes in atropine-induced tachycardia and atropine concentration in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Promethazine, scopolamine and cinnarizine: comparative time course of psychological performance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, placebo-controlled investigation of the effects of fexofenadine, loratadine and promethazine on cognitive and psychomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promethazine affects autonomic cardiovascular mechanisms minimally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of radioreceptor assays for systematic toxicological analysis--1. Procedures for radioreceptor assays for antihistaminics, anticholinergics and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for parotidectomy and saliva analysis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Promethazine's Neuroprotective Efficacy Validated in Rat Models of Neurological Injury
For Immediate Release
New comparative analyses of preclinical data provide robust in vivo validation of the neuroprotective effects of promethazine (B1679618) in rat models of ischemic stroke and Huntington's disease. The findings, compiled from multiple independent studies, highlight promethazine's potential as a neurotherapeutic agent and offer a comparative perspective against other neuroprotective compounds.
Promethazine, a first-generation antihistamine, has demonstrated significant neuroprotective capabilities in rodent models of acute and chronic neurological damage. In models of ischemic stroke, particularly the middle cerebral artery occlusion (MCAO) model, and in a neurotoxicity model mimicking Huntington's disease using 3-nitropropionic acid (3-NP), promethazine has been shown to reduce neuronal damage and improve functional outcomes.
Comparative Performance in Ischemic Stroke (MCAO Model)
In the MCAO model, a widely used simulation of ischemic stroke in rats, the combination of promethazine and chlorpromazine (B137089) (C+P) has been extensively studied. This combination therapy has shown significant efficacy in reducing infarct volume and neurological deficits. The neuroprotective effects are attributed, in part, to the inhibition of the PKC-δ/NOX signaling pathway, which is a key mediator of oxidative stress and subsequent cell death following ischemia-reperfusion injury.
For comparison, the effects of specific inhibitors of this pathway, such as rottlerin (B1679580) (a PKC-δ inhibitor) and apocynin (a NOX inhibitor), have also been evaluated.
| Treatment Group | Dosage | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Key Mechanism of Action | Reference |
| Promethazine + Chlorpromazine (C+P) | 8 mg/kg (in equal parts) | Significant reduction | Significant improvement | Inhibition of PKC-δ/NOX pathway, reduced ROS production | [1][2] |
| Rottlerin (PKC-δ inhibitor) | 0.3 mg/kg | Not explicitly quantified | Not explicitly quantified | Inhibition of PKC-δ | [2] |
| Apocynin (NOX inhibitor) | 2.5 mg/kg | Not explicitly quantified | Not explicitly quantified | Inhibition of NOX activity and ROS production | [2] |
Comparative Performance in Neurotoxicity (3-NP Model)
In the 3-nitropropionic acid (3-NP) induced neurotoxicity model in rats, which emulates the striatal degeneration seen in Huntington's disease, promethazine administered alone has demonstrated potent neuroprotective effects. It significantly reduces striatal lesion volume, prevents the loss of GABAergic neurons, and decreases the number of apoptotic cells.[3] The proposed mechanism involves the inhibition of the mitochondrial permeability transition pore (PTP), leading to reduced cytosolic calcium and decreased activation of the cell death-linked enzyme, calpain.[3]
Alternatives such as Coenzyme Q10 and creatine (B1669601) have also shown neuroprotective effects in this model, primarily by improving mitochondrial function and cellular bioenergetics.
| Treatment Group | Dosage | Lesion Volume Reduction (%) | Neuronal Loss Reduction | Reduction in Apoptotic Cells | Key Mechanism of Action | Reference |
| Promethazine | 5-40 mg/kg | Significant reduction | Significant attenuation of GABAergic neuron loss | Significant reduction | Inhibition of mitochondrial permeability transition pore (PTP) | [3] |
| Coenzyme Q10 | 1% in diet | ~38% | Attenuated loss of striatal neurons | Not explicitly quantified | Improves mitochondrial function, antioxidant | |
| Creatine | 2% in diet | ~47% | Attenuated loss of striatal neurons | Not explicitly quantified | Improves cellular bioenergetics | |
| Coenzyme Q10 + Creatine | 1% and 2% in diet respectively | ~83% (additive effect) | Significant attenuation | Not explicitly quantified | Combined mitochondrial and bioenergetic support |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model simulates focal cerebral ischemia, akin to a stroke.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) or a similar anesthetic.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: In the cited studies, a combination of chlorpromazine and promethazine (C+P) at a dose of 8 mg/kg (in equal parts) was administered intraperitoneally at the onset of reperfusion.[2] A second, smaller dose was given 1-2 hours later to enhance the therapeutic effect.[2]
-
Outcome Measures: Neurological deficit scoring is performed at various time points post-MCAO. After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Biochemical analyses, such as measuring reactive oxygen species (ROS) and the activity of NADPH oxidase (NOX), are also conducted.
3-Nitropropionic Acid (3-NP) Induced Neurotoxicity Model in Rats
This model is used to study the selective striatal degeneration characteristic of Huntington's disease.
-
Animal Model: Male Lewis rats are often used for their consistent lesion development.[3]
-
Induction of Neurotoxicity: 3-NP is dissolved in distilled water and administered via a subcutaneously implanted osmotic minipump for a continuous infusion over a period of several days (e.g., 6 days) at a dose of 54 mg/kg/day.[3]
-
Drug Administration: Promethazine is administered intraperitoneally at varying doses (5, 10, 20, or 40 mg/kg) every 12 hours for a total of 13 doses, starting 3 hours before the implantation of the osmotic pump.[3]
-
Outcome Measures: Six days after the start of the 3-NP infusion, the rats are euthanized. The brains are processed for histological analysis. Striatal lesion volume is quantified from brain sections. Immunohistochemistry is used to assess the loss of specific neuronal populations (e.g., GABAergic neurons) and to detect apoptotic cells (e.g., via TUNEL staining).
Signaling Pathways and Mechanisms of Action
Promethazine's neuroprotective effects are mediated through multiple signaling pathways. The following diagrams illustrate the key mechanisms identified in the reviewed studies.
Caption: PKC-δ/NOX Signaling Pathway in Ischemic Stroke and C+P Intervention.
Caption: Promethazine's Mechanism in 3-NP Induced Neurotoxicity.
Conclusion
The compiled in vivo data from rat models strongly support the neuroprotective properties of promethazine, both alone and in combination with chlorpromazine. In ischemic stroke models, the combination therapy effectively mitigates neuronal damage by targeting oxidative stress pathways. In a model of Huntington's disease, promethazine monotherapy demonstrates significant protection against striatal degeneration by preserving mitochondrial integrity. These findings underscore the therapeutic potential of promethazine for various neurological disorders and provide a valuable comparative framework for researchers and drug development professionals. Further investigation into the clinical translatability of these findings is warranted.
References
- 1. Chlorpromazine and Promethazine (C+P) Reduce Brain Injury after Ischemic Stroke through the PKC-δ/NOX/MnSOD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Promethazine protects against 3-nitropropionic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis: Promethazine Hydrochloride vs. Promethazine Maleate
A comprehensive guide for researchers and drug development professionals on the stability profiles of two common salt forms of the antihistamine promethazine (B1679618).
Executive Summary
Promethazine, a first-generation antihistamine with sedative and antiemetic properties, is widely used in pharmaceutical formulations. The stability of the active pharmaceutical ingredient (API) is a critical factor in ensuring the safety, efficacy, and shelf-life of the final drug product. Promethazine is most commonly available as a hydrochloride salt, and consequently, its stability has been extensively studied. In contrast, publicly available stability data for promethazine maleate (B1232345) is scarce, precluding a direct, data-driven comparison.
This guide provides a detailed analysis of the stability of promethazine hydrochloride under various stress conditions, including heat, light, and different pH levels. It also outlines the experimental protocols for stability-indicating assays that are crucial for such evaluations. While a direct comparison with promethazine maleate based on experimental data is not possible due to the lack of available information, this guide offers a general comparison of hydrochloride and maleate salt forms in pharmaceuticals and presents a hypothetical experimental workflow for a comparative stability study. This information is intended to equip researchers and drug development professionals with the necessary background and tools to assess the stability of different promethazine salt forms.
General Comparison of Hydrochloride and Maleate Salts
In pharmaceutical development, the choice of a salt form is a critical decision that can significantly impact the drug's physicochemical properties, including solubility, stability, and bioavailability.
| Property | Promethazine Hydrochloride | This compound (General Characteristics) |
| Anion | Chloride (Cl⁻) | Maleate (C₄H₃O₄⁻) |
| Molecular Weight of Anion | 36.46 g/mol | 115.09 g/mol |
| Typical Acidity | Strong acid salt | Weak acid salt |
| Hygroscopicity | Generally lower | Can be higher |
| Solubility | Typically high water solubility | Solubility can vary, often used to improve solubility of basic drugs |
| Stability | Generally considered stable, but susceptible to oxidation and photodegradation. | May be more susceptible to degradation due to the reactivity of the maleate anion. |
Stability Analysis of Promethazine Hydrochloride
Extensive studies have been conducted on the degradation of promethazine hydrochloride under various stress conditions.
Thermal Degradation
The thermal degradation of promethazine hydrochloride in aqueous solution has been shown to follow complex kinetics, being dependent on both drug concentration and the presence of oxygen.[1][2] In a citrate (B86180) buffer at pH 4.0, the degradation at 90°C can be described by first-order kinetics at low concentrations and zero-order kinetics at higher concentrations.[1][2] The activation energies for thermal degradation are pH-dependent, decreasing as the pH increases.[3]
| pH | Activation Energy (cal/mole) |
| 2.98 | 6601[3] |
| 3.94 | 5888[3] |
| 5.12 | 5570[3] |
Photodegradation
Promethazine hydrochloride is known to be sensitive to light.[4] Upon prolonged exposure to air and light, it can slowly oxidize and develop a blue discoloration.[4] The photolytic degradation of promethazine hydrochloride does not follow simple first-order kinetics.[3] Studies have shown that both cool white fluorescent and near ultraviolet lamps can be used for photostability testing.[5]
pH-Dependent Stability
The stability of promethazine hydrochloride in aqueous solutions is significantly influenced by pH. Generally, it exhibits increasing stability with decreasing pH.[6] The first-order rate constant for thermal degradation increases with increasing pH.[3] In an oxygen-saturated medium, the degradation rate increases up to a limiting value at pH 5.[7]
Oxidative Degradation
Oxidation is a primary degradation pathway for promethazine hydrochloride, leading to the formation of promethazine 5-oxide and other degradation products.[7] This process is accelerated by the presence of metal ions such as copper(II) and iron(III).[4][7] The degradation is also dependent on the presence of oxygen.[1][7]
Experimental Protocols
Accurate assessment of drug stability relies on validated, stability-indicating analytical methods. For promethazine hydrochloride, High-Performance Liquid Chromatography (HPLC) is the most common technique.
Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for promethazine hydrochloride is designed to separate the intact drug from its degradation products.
-
Column: A C8 or C18 reversed-phase column is commonly used.[8][9][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[8][9] The pH of the mobile phase is a critical parameter for achieving good separation.[9]
-
Detection: UV detection is usually performed at a wavelength of around 249-254 nm.[9][10]
-
Forced Degradation: To validate the stability-indicating nature of the method, the drug is subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, and light).[9][11] The method must be able to resolve the promethazine peak from all degradation product peaks.[9][11]
Forced Degradation Study Protocol
-
Acid and Base Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) at elevated temperatures.
-
Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug solution or solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.
Visualizing a Comparative Stability Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative stability analysis of promethazine hydrochloride and this compound.
Caption: A flowchart outlining the key stages of a comparative stability study.
Conclusion
The stability of promethazine hydrochloride is well-documented, with oxidation and photodegradation being the primary pathways of degradation. Its stability is enhanced in acidic conditions. While a direct comparison with this compound is hampered by the lack of published stability data for the latter, the information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to conduct their own comparative stability assessments. A thorough understanding of the stability profile of different salt forms is paramount for the development of safe, effective, and robust pharmaceutical products. Further research into the stability of this compound is warranted to enable a comprehensive comparison and inform optimal salt selection for future formulations.
References
- 1. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 11. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Promethazine and Mepyramine Maleate Antihistaminic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihistaminic potency of two first-generation H1 receptor antagonists: promethazine (B1679618) and mepyramine maleate (B1232345). The information presented is based on experimental data to assist in research and drug development.
Quantitative Comparison of H1 Receptor Binding Affinity
The primary mechanism of action for both promethazine and mepyramine is the antagonism of the histamine (B1213489) H1 receptor. Their potency is often quantified by their binding affinity to this receptor, represented by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Data Presentation
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |
| Mepyramine | Ethylenediamine | 0.28[1] |
| Promethazine | Phenothiazine | 2.2[1] |
Note: The Ki values presented are representative values compiled from various scientific sources. It is important to note that these values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition).[1]
Based on these representative data, mepyramine maleate exhibits a significantly higher binding affinity for the H1 receptor—nearly eight times stronger—than promethazine.
Histamine H1 Receptor Signaling Pathway
Promethazine and mepyramine exert their effects by blocking the histamine-induced signaling cascade. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a series of intracellular events. As antagonists, promethazine and mepyramine bind to the receptor but do not activate it, thereby preventing histamine from binding and initiating this cascade.
Experimental Protocols
The determination of H1 receptor binding affinity is most commonly performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled drug (the "competitor," i.e., promethazine or mepyramine) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the H1 receptor.
Objective: To determine the inhibition constant (Ki) of promethazine and mepyramine maleate for the H1 receptor.
Materials:
-
Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[1]
-
Radioligand: A tritiated H1 receptor antagonist, typically [3H]mepyramine.[1]
-
Test Compounds: Promethazine hydrochloride and mepyramine maleate.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Cell Harvester.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized to prepare a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed amount of the cell membrane preparation.
-
A fixed concentration of the radioligand ([3H]mepyramine).
-
Varying concentrations of the unlabeled test compound (promethazine or mepyramine).
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]
-
Separation: The contents of each well are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold wash buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
Unveiling the Potential of Promethazine Against Candida tropicalis Biofilms: A Comparative Guide
For Immediate Release
A comprehensive analysis of promethazine's efficacy in combating the pervasive threat of Candida tropicalis biofilms reveals promising antifungal and synergistic activities. This guide offers researchers, scientists, and drug development professionals a comparative overview of promethazine's performance against conventional antifungal agents, supported by experimental data and detailed methodologies.
Candida tropicalis, a prevalent opportunistic fungal pathogen, is a significant cause of hospital-acquired infections, largely due to its ability to form resilient biofilms on medical devices and host tissues. These complex microbial communities exhibit heightened resistance to conventional antifungal therapies, posing a considerable challenge to effective treatment. This report details the antibiofilm activity of promethazine (B1679618), a phenothiazine (B1677639) derivative, against C. tropicalis, presenting a comparative analysis with standard antifungal drugs.
Promethazine's Direct Antifungal Action and Synergistic Potential
Recent in vitro studies have demonstrated that promethazine exhibits direct antifungal activity against both the planktonic (free-floating) cells and established biofilms of C. tropicalis.[1] The minimum inhibitory concentration (MIC) of promethazine against planktonic C. tropicalis cells has been reported to be 64 µg/mL, while a higher concentration of 128 µg/mL is required to inhibit biofilm formation.[1]
A key finding is the synergistic interaction of promethazine with azole antifungals, such as fluconazole (B54011) and itraconazole. The addition of promethazine has been shown to significantly reduce the MICs of these drugs against azole-resistant strains of C. tropicalis, effectively reversing the resistance phenotype.[1] This suggests that promethazine could be a valuable adjuvant in combination therapies, potentially restoring the efficacy of existing antifungal agents.
Comparative Efficacy Against Candida tropicalis Biofilms
While direct comparative studies quantifying the percentage reduction of C. tropicalis biofilms by promethazine versus other antifungals are limited, existing data on individual drug efficacy provide valuable insights. The following tables summarize the antibiofilm activity of promethazine and other common antifungal agents.
Table 1: Comparison of Biofilm Biomass Reduction
| Antifungal Agent | Concentration | Biofilm Age | Biomass Reduction (%) | Reference |
| Promethazine | Data not available for C. tropicalis. For Cryptococcus spp., 64 µg/mL reduced biofilm formation biomass by 60%. | Formation | 60% (Cryptococcus spp.) | [2] |
| Fluconazole | 32 µg/mL | 24h | No significant reduction | [3] |
| Amphotericin B | 0.25 µg/mL | 24h | Significant reduction | [3] |
| Micafungin (B1204384) | - | - | Most active against C. tropicalis biofilms | [4][5] |
| Liposomal Amphotericin B | - | - | Poor antifungal activity | [4][5] |
Table 2: Comparison of Biofilm Metabolic Activity Reduction
| Antifungal Agent | Concentration | Biofilm Age | Metabolic Activity Reduction (%) (XTT Assay) | Reference |
| Promethazine | Data not available for C. tropicalis. For Cryptococcus spp., 64 µg/mL reduced biofilm formation metabolic activity by 90%. | Formation | 90% (Cryptococcus spp.) | [2] |
| Fluconazole | 32 µg/mL | 24h | No significant reduction | [3] |
| Amphotericin B | 0.25 µg/mL | 24h | Significant reduction | [3] |
| Micafungin | SMIC80 | - | 80% | [4][5] |
| Liposomal Amphotericin B | - | - | Poor antifungal activity | [4][5] |
Note: SMIC80 is the sessile minimum inhibitory concentration required to reduce metabolic activity by 80%.
Mechanisms of Action: A Multi-pronged Attack
Promethazine's antibiofilm activity against C. tropicalis is attributed to a combination of mechanisms that disrupt cellular integrity and function.
Experimental Workflow for Investigating Promethazine's Mechanism of Action
Caption: Workflow for elucidating promethazine's mechanisms of action.
-
Plasma Membrane Disruption: Promethazine induces damage to the fungal plasma membrane, leading to a loss of integrity.[1] This can be experimentally verified using membrane-impermeable dyes like propidium (B1200493) iodide, which only enter cells with compromised membranes.
-
Mitochondrial Dysfunction: The drug also targets mitochondria, causing a decrease in the mitochondrial membrane potential.[1] This disruption of the cell's powerhouse leads to impaired cellular respiration and energy production.
-
Efflux Pump Inhibition: A crucial aspect of antifungal resistance in Candida species is the overexpression of efflux pumps that actively expel drugs from the cell. Promethazine has been shown to inhibit the activity of these pumps, as demonstrated by a decreased efflux of the fluorescent substrate rhodamine 6G.[1] This mechanism likely contributes to its synergistic effect with other antifungal agents.
Signaling Pathways Implicated in C. tropicalis Biofilm Formation
The formation and drug resistance of C. tropicalis biofilms are regulated by complex signaling networks. Understanding these pathways is crucial for developing targeted therapies.
Key Signaling Pathways in C. tropicalis Biofilm Regulation
Caption: Simplified overview of key signaling pathways in C. tropicalis.
-
cAMP-PKA Pathway: This pathway is a central regulator of morphogenesis, including the yeast-to-hypha transition, which is critical for biofilm formation.[6][7] The transcription factor Efg1, a downstream component of this pathway, plays a significant role in biofilm development.[7]
-
Calcineurin Pathway: The calcineurin signaling pathway is essential for hyphal growth, virulence, and drug tolerance in C. tropicalis.[6][7] The transcription factor Crz1 is a key downstream effector of this pathway.[6]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Biofilm Formation and Quantification (Crystal Violet Assay)
-
Inoculum Preparation: C. tropicalis is cultured overnight in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 37°C. The yeast cells are then harvested, washed with phosphate-buffered saline (PBS), and resuspended in RPMI-1640 medium to a concentration of 1 x 107 cells/mL.
-
Biofilm Formation: 100 µL of the cell suspension is added to the wells of a 96-well microtiter plate. The plate is incubated at 37°C for 90 minutes to allow for initial cell adherence.
-
Washing: Non-adherent cells are removed by gently washing the wells twice with sterile PBS.
-
Incubation: 100 µL of fresh RPMI-1640 medium (with or without the test compound) is added to each well, and the plate is incubated for 24-48 hours at 37°C to allow for biofilm maturation.
-
Staining: The medium is discarded, and the wells are washed with PBS. The biofilms are then stained with 100 µL of 0.1% crystal violet solution for 15 minutes.
-
Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding 100 µL of 33% acetic acid to each well.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.
Biofilm Metabolic Activity (XTT Reduction Assay)
-
Biofilm Formation: Biofilms are formed in a 96-well plate as described above (steps 1-4).
-
XTT Labeling: After incubation, the medium is removed, and the biofilms are washed with PBS. 100 µL of XTT/menadione (B1676200) solution (0.5 mg/mL XTT and 1 µM menadione in PBS) is added to each well.
-
Incubation: The plate is incubated in the dark at 37°C for 2-3 hours.
-
Quantification: The colorimetric change, indicating the reduction of XTT by metabolically active cells, is measured at 490 nm using a microplate reader.
Plasma Membrane Integrity Assay (Propidium Iodide Staining)
-
Cell Treatment: C. tropicalis cells are treated with promethazine at various concentrations for a specified time.
-
Staining: Propidium iodide (PI) is added to the cell suspension at a final concentration of 2 µg/mL.
-
Incubation: The cells are incubated in the dark for 5-10 minutes.
-
Analysis: The percentage of PI-positive (red fluorescent) cells, indicating compromised plasma membranes, is quantified using flow cytometry or fluorescence microscopy.
Mitochondrial Membrane Potential Assay
-
Cell Treatment: C. tropicalis cells are treated with promethazine.
-
Staining: The fluorescent dye Rhodamine 123 is added to the cell suspension and incubated.
-
Analysis: A decrease in fluorescence intensity, indicating a reduction in mitochondrial membrane potential, is measured by flow cytometry.[8]
Conclusion and Future Directions
The available evidence strongly suggests that promethazine is a promising candidate for further investigation as an antibiofilm agent against C. tropicalis. Its direct antifungal activity, coupled with its ability to synergize with existing antifungals, presents a compelling case for its potential clinical application. Future research should focus on conducting direct comparative studies to quantify the efficacy of promethazine against other antifungals on a larger panel of clinical C. tropicalis isolates. In vivo studies are also warranted to validate these in vitro findings and to assess the therapeutic potential of promethazine in treating C. tropicalis biofilm-associated infections. A deeper understanding of its interaction with fungal signaling pathways could also unveil novel targets for antifungal drug development.
References
- 1. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dynamics of Mixed–Candida Species Biofilms in Response to Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the antifungal activity of micafungin and amphotericin B against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcineurin Controls Hyphal Growth, Virulence, and Drug Tolerance of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. preprints.org [preprints.org]
A Comparative Guide to the Antiemetic Efficacy of Promethazine and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiemetic efficacy of two first-generation phenothiazine (B1677639) derivatives: promethazine (B1679618) and chlorpromazine (B137089). By presenting quantitative data from clinical studies, detailing experimental protocols, and illustrating the underlying signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action: A Shared Phenothiazine Backbone
Both promethazine and chlorpromazine are phenothiazine derivatives and exert their antiemetic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] Their therapeutic action also involves the blockade of other receptors, including histamine (B1213489) H1, muscarinic M1, and alpha-1 adrenergic receptors, which contributes to their overall antiemetic and sedative properties.[2][3][4]
Promethazine's notable antihistaminic action is a key feature of its antiemetic profile, making it particularly useful for nausea and vomiting associated with motion sickness.[5][6][7] Chlorpromazine's antiemetic effect is attributed to its combined blockade of histamine H1, dopamine D2, and muscarinic M1 receptors in the vomiting center.[4]
Quantitative Efficacy Comparison
While direct head-to-head clinical trials comparing the antiemetic efficacy of promethazine and chlorpromazine are limited, the following tables summarize quantitative data from various studies. It is important to note that these studies involve different patient populations, etiologies of nausea and vomiting, and drug dosages, which should be considered when interpreting the data.
Table 1: Promethazine Antiemetic Efficacy Data
| Study Focus | Patient Population | Promethazine Dose | Efficacy Outcome | Reference |
| Postoperative Nausea and Vomiting (PONV) | Morbidly obese patients after laparoscopic gastric plication | 50 mg IM | 21.87% incidence of PONV in the first 12 hours | [8][9] |
| PONV | Adult ambulatory surgery patients | 6.25 mg IV or 12.5 mg IV | 97% of subjects reported total relief of nausea with a single dose | [10] |
| Nausea and Vomiting in Hospitalized Elderly | Hospitalized patients aged ≥65 years | 6.25 mg IV and 12.5 mg IV | No difference in time to relief or proportion of patients with relief between doses | [11] |
| General Nausea and Vomiting | Inpatients (non-critical, non-chemo, non-pregnant) | 6.25 mg IV and 12.5 mg IV | 74% and 68% relief at 1 hour, respectively | [12] |
| PONV after Gynaecological Laparoscopic Surgery | High-risk patients undergoing gynaecological laparoscopy | 6.25 mg IV (prophylactic) | Significant reduction in incidence and severity of PONV within 72 hours post-op | [13] |
Table 2: Chlorpromazine Antiemetic Efficacy Data
| Study Focus | Patient Population | Chlorpromazine Dose | Efficacy Outcome | Reference |
| Cisplatin-Induced Nausea and Vomiting | Patients receiving cisplatin (B142131) for ovarian cancer | Not specified | Statistically superior to placebo in controlling nausea and vomiting | [3] |
| Cisplatin-Induced Nausea and Vomiting | Patients with advanced solid malignancies receiving cisplatin infusion | 120 mg/m²/24h continuous infusion | Antiemesis demonstrated in 66% of patients | [14] |
| Acute Nausea and Vomiting | Post-operative, hyperemesis gravidarum, terminal carcinomatosis | Varied (IM and oral) | Primary acute nausea and vomiting was well controlled in the majority of patients | [5] |
| Cisplatin-Induced Emesis | Cancer patients | Not specified | 17% of patients achieved good to excellent antiemetic prophylaxis (in combination with secobarbital) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Promethazine for Postoperative Nausea and Vomiting after Laparoscopic Gastric Plication
-
Study Design: A clinical trial to determine the effective preventive dose of promethazine for PONV.
-
Participants: Sixty-four morbidly obese patients undergoing laparoscopic gastric plication.
-
Intervention: Patients were divided into two groups after induction of general anesthesia:
-
Group 1: 50 mg promethazine intramuscularly (IM) + 8 mg dexamethasone (B1670325) intravenously (IV).
-
Group 2: 25 mg promethazine IM + 4 mg dexamethasone IV.
-
-
Primary Endpoints:
-
Incidence and intensity of nausea and vomiting.
-
Severity of abdominal pain score in the postoperative period.
-
-
Data Collection: Monitoring for nausea, vomiting, and pain scores in the first 12 hours post-surgery.[8][9]
Chlorpromazine for Cisplatin-Induced Nausea and Vomiting
-
Study Design: A pilot study of prolonged continuous chlorpromazine infusion as an antiemetic.
-
Participants: Twenty-four consecutive patients with various advanced solid malignancies receiving a 3-day infusion of cisplatin.
-
Intervention: Continuous chlorpromazine infusion of 120 mg/m²/24h for 84-110 hours, administered concomitantly with cisplatin.
-
Primary Endpoints:
-
Incidence of emesis.
-
Safety and toxicity of the continuous infusion.
-
-
Data Collection: Monitoring for episodes of vomiting and adverse effects such as extrapyramidal symptoms, hepatotoxicity, and agranulocytosis.[14]
References
- 1. youtube.com [youtube.com]
- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorpromazine, placebo and droperidol in the treatment of nausea and vomiting associated with cisplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 6. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Promethazine (Phenergan) - nausea & vomiting | ChemoExperts [chemoexperts.com]
- 8. A Clinical Trial to Determine the Preventive Effective Dose of Promethazine on Postoperative Nausea and Vomiting after Laparoscopic Gastric Plication | Archives of Anesthesiology and Critical Care [aacc.tums.ac.ir]
- 9. A Clinical Trial to Determine the Preventive Effective Dose of Promethazine on Postoperative Nausea and Vomiting after Laparoscopic Gastric Plication | Archives of Anesthesiology and Critical Care [aacc.tums.ac.ir]
- 10. nyspana.net [nyspana.net]
- 11. The initial examination of the efficacy of low-dose promethazine for the treatment of nausea and vomiting in the hospitalized elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. No more than necessary: safety and efficacy of low-dose promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Promethazine for nausea and vomiting prevention after gynaecological laparoscopic surgery: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged chlorpromazine infusion as antiemetic in patients on daily cisplatin infusion. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antiemetic efficacy of secobarbital and chlorpromazine compared to metoclopramide, diphenhydramine, and dexamethasone. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Activities of Promethazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological activities of the enantiomers of promethazine (B1679618), a first-generation antihistamine. While promethazine is clinically used as a racemic mixture, emerging research indicates significant differences in the pharmacological and toxicological profiles of its individual (R)- and (S)-enantiomers. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development.
Data Presentation
The following tables summarize the known pharmacological activities of racemic promethazine and its enantiomers. It is important to note that while data for the racemate is readily available, specific binding affinities for the individual enantiomers are not widely reported in publicly available literature.
Table 1: Receptor Binding Affinities of Racemic Promethazine
| Receptor Target | Ligand | Species | Assay | Ki (nM) | Reference |
| Histamine (B1213489) H1 Receptor | Racemic Promethazine | Human | Radioligand Binding | 1.4 | [1] |
| Muscarinic Receptors (mAChR) | Racemic Promethazine | Bovine | Radioligand Binding | 5.0 - 38 | [2] |
| Dopamine D2 Receptor | Racemic Promethazine | Not Specified | Radioligand Binding | 100 | [3] |
Table 2: Comparison of Pharmacological Activities of Promethazine Enantiomers
| Activity | (R)-Promethazine | (S)-Promethazine | Racemic Promethazine | Reference |
| Cytotoxicity (SH-SY5Y cells) | More cytotoxic | Less cytotoxic | Not Reported | [4] |
| IL-6 Production Inhibition | More effective at reduction | Reduces production by 50% | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the differential activities of promethazine enantiomers.
Protocol 1: Enantioselective Cytotoxicity Assay in SH-SY5Y Cells
This protocol outlines a method to determine the differential cytotoxicity of promethazine enantiomers on the human neuroblastoma cell line SH-SY5Y using a colorimetric MTT assay.
1. Cell Culture and Maintenance:
- SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
3. Treatment with Promethazine Enantiomers:
- Stock solutions of (R)- and (S)-promethazine are prepared in a suitable solvent (e.g., sterile water or DMSO).
- Cells are treated with a range of concentrations of each enantiomer and the racemic mixture for 24, 48, and 72 hours. Control wells receive the vehicle only.
4. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
- Cell viability is expressed as a percentage of the control.
- The IC50 values (concentration at which 50% of cell viability is inhibited) for each enantiomer and the racemate are calculated.
Protocol 2: Measurement of IL-6 Production in Histamine-Stimulated Cells
This protocol describes a method to quantify the inhibitory effect of promethazine enantiomers on interleukin-6 (IL-6) production in a relevant cell line (e.g., human endothelial cells or peripheral blood mononuclear cells) stimulated with histamine.
1. Cell Culture and Seeding:
- The chosen cell line is cultured in an appropriate medium and seeded into 24-well plates.
2. Pre-treatment with Promethazine Enantiomers:
- Cells are pre-treated with various concentrations of (R)-promethazine, (S)-promethazine, or racemic promethazine for 1 hour.
3. Histamine Stimulation:
- Cells are then stimulated with an optimal concentration of histamine (e.g., 10 µM) to induce IL-6 production and incubated for a specified period (e.g., 24 hours).
4. Collection of Supernatants:
- After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
5. IL-6 Quantification by ELISA:
- The concentration of IL-6 in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- Briefly, the supernatants are added to wells coated with an IL-6 capture antibody.
- A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate solution.
- The resulting colorimetric reaction is measured at a specific wavelength, and the IL-6 concentration is calculated from a standard curve.
6. Data Analysis:
- The percentage of inhibition of IL-6 production by each enantiomer and the racemate is calculated relative to the histamine-stimulated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.
Caption: Histamine H1 Receptor Signaling Pathway Antagonized by Promethazine.
Caption: Experimental Workflow for Comparing Promethazine Enantiomers.
References
- 1. Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S(-) and R(+) species derived from antihistaminic promethazine agent: structural and vibrational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promethazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Promethazine Maleate in a Laboratory Setting
The proper disposal of promethazine (B1679618) maleate (B1232345) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a substance that is harmful if swallowed, causes serious eye damage, may induce allergic skin reactions, and is toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory.[1][2][3] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of promethazine maleate waste safely.
Hazard and Precautionary Data Summary
All handling and disposal procedures must be informed by the inherent hazards of this compound. The following table summarizes key hazard statements (H-statements) and the corresponding precautionary disposal statements (P-statements) as outlined in safety data sheets.
| Hazard Statement | Description | Precautionary Statement (Disposal) |
| H302 | Harmful if swallowed.[1] | P301 + P312 + P330 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][4] |
| H317 | May cause an allergic skin reaction.[1] | P362 + P364 : Take off contaminated clothing and wash it before reuse.[4] |
| H318 | Causes serious eye damage.[1] | P305 + P351 + P338 + P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1][4] |
| H411 | Toxic to aquatic life with long lasting effects.[1][2] | P273 : Avoid release to the environment.[1][4] P391 : Collect spillage.[1][4] P501 : Dispose of contents/container to an approved waste disposal plant.[1][4][5] |
Disposal Workflow and Decision Process
The proper disposal route for this compound depends on the nature and quantity of the waste. The following diagram illustrates the logical workflow for making disposal decisions in a laboratory environment.
Caption: Logical workflow for this compound disposal.
Experimental Protocols for Waste Disposal
The following protocols provide step-by-step methodologies for handling and disposing of this compound waste in a research setting.
Protocol 1: Disposal of Bulk this compound
Objective: To safely prepare bulk, expired, or unused this compound for collection by a certified waste disposal service.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]
-
Original this compound container or a designated, compatible hazardous waste container.
-
Hazardous waste labels.
Procedure:
-
Ensure Proper PPE: Before handling the material, don all required PPE.[4][5]
-
Container Integrity: Keep the chemical in its original container whenever possible.[1] If the original container is compromised, transfer the contents to a new, clearly labeled, and compatible container suitable for solid waste.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[1]
-
Secure and Label: Tightly close the container.[5] Affix a hazardous waste label to the container, clearly identifying the contents as "this compound" and including any other information required by local regulations.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[4][5]
-
Arrange Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office to have the waste collected by an approved waste disposal plant.[1][5]
Protocol 2: Management of Spills and Container Residue
Objective: To safely clean up small spills of this compound and manage empty containers for disposal.
Materials:
-
PPE as specified in Protocol 1.
-
Inert, absorbent material (e.g., vermiculite, dry sand, or commercial sorbent).
-
Sealable plastic bags or containers for waste collection.[6][7]
-
Hazardous waste labels.
-
Soap and water solution.[7]
Procedure:
-
Restrict Access: Evacuate and restrict access to the affected area to prevent exposure.[6]
-
Ensure Ventilation: Work in a well-ventilated area. If dust is generated, respiratory protection may be required.[1][3]
-
Contain Spill: For solid spills, dampen the material slightly with water to prevent dust generation.[7] For liquid solutions, cover with an inert absorbent material.[6] Prevent the material from entering drains or waterways.[1][2]
-
Collect Waste: Carefully sweep or vacuum the absorbed or dampened material and place it into a suitable, sealable container.[5][6][7]
-
Decontaminate Area: Clean the spill area thoroughly with a soap and water solution.[7] Collect the cleaning materials (e.g., paper towels) and place them in the same sealed container as the spill waste.
-
Handle Empty Containers: Uncleaned containers should be treated as if they still contain the product.[1] Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Alternatively, seal the empty, unrinsed container and dispose of it as hazardous waste.
-
Label and Dispose: Label the sealed container as "Hazardous Waste: this compound Debris" and dispose of it according to the procedure outlined in Protocol 1.[1][6] Contaminated clothing should be removed and washed thoroughly before reuse.[1][4]
References
Safe Handling and Disposal of Promethazine Maleate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Promethazine maleate (B1232345) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to Promethazine maleate. The following table summarizes the recommended PPE for routine handling and in the event of a spill.
| Equipment | Routine Handling | Spill or Uncontrolled Release | Applicable Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Splash goggles or a full-face shield. | EN 166 (EU) or ANSI Z87.1 (US)[1] |
| Hand Protection | Chemically compatible, impermeable gloves. Butyl rubber is a suggested material. Due to the lack of specific breakthrough time data, it is recommended to double-glove and change gloves frequently. | Heavy-duty, chemically resistant gloves. | EN 374 (EU) or ASTM F1001 (US)[1] |
| Body Protection | A lab coat or impervious protective clothing.[2] | A full suit or chemically resistant apron over a lab coat. | EN 13982 (EU) or ANSI 103 (US)[1] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) should be used if dust is generated.[2] In case of insufficient ventilation or exceeded exposure limits, a full-face respirator with an organic vapor cartridge and a P100 filter is recommended.[2] | A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product. | NIOSH (US) or EN 140/143 (EU)[1][3] |
II. Occupational Exposure Limits
Currently, there is limited specific occupational exposure limit data for this compound from major regulatory bodies. However, one manufacturer has established a Time-Weighted Average (TWA) for Promethazine Hydrochloride.
| Compound | Exposure Limit (8-hour TWA) | Source |
| Promethazine Hydrochloride | 0.025 mg/m³ | Akorn, Inc. |
III. Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize airborne exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Wear the appropriate PPE as outlined in Table 1 for routine handling.
-
Carefully handle the container to avoid generating dust.
-
If weighing the powder, do so within a ventilated balance enclosure or a fume hood.
-
For solution preparation, add the solid to the solvent slowly to prevent splashing.
-
-
Contingency Plan for Spills and Accidental Exposure:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear the appropriate PPE for a spill, as detailed in Table 1.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and spilled powder using a HEPA-filtered vacuum or by wet wiping. Avoid dry sweeping, which can generate dust.[2]
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Only trained personnel with appropriate PPE, including SCBA, should attempt to clean up the spill.
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or a rash develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
-
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization:
-
While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it may be considered a hazardous waste based on its toxicological properties.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
-
-
Disposal of Unused Product:
-
Dispose of unused this compound as hazardous chemical waste.
-
Place the compound in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
-
Disposal of Contaminated Materials:
-
All disposable PPE (gloves, lab coats, etc.) and materials used to clean up spills must be considered contaminated.
-
Place these materials in a sealed, labeled hazardous waste container.[4]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional procedures.
-
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
